Product packaging for Angeloyl-CoA(Cat. No.:)

Angeloyl-CoA

Cat. No.: B12378104
M. Wt: 849.6 g/mol
InChI Key: PMWATMXOQQZNBX-PZOXHXJVSA-N
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Description

Angeloyl-CoA is a useful research compound. Its molecular formula is C26H42N7O17P3S and its molecular weight is 849.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H42N7O17P3S B12378104 Angeloyl-CoA

Properties

Molecular Formula

C26H42N7O17P3S

Molecular Weight

849.6 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-2-methylbut-2-enethioate

InChI

InChI=1S/C26H42N7O17P3S/c1-5-14(2)25(38)54-9-8-28-16(34)6-7-29-23(37)20(36)26(3,4)11-47-53(44,45)50-52(42,43)46-10-15-19(49-51(39,40)41)18(35)24(48-15)33-13-32-17-21(27)30-12-31-22(17)33/h5,12-13,15,18-20,24,35-36H,6-11H2,1-4H3,(H,28,34)(H,29,37)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/b14-5-/t15-,18+,19?,20+,24-/m1/s1

InChI Key

PMWATMXOQQZNBX-PZOXHXJVSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CC=C(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

Foundational & Exploratory

Angeloyl-CoA Metabolism in Streptomyces: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Angeloyl-CoA is a crucial precursor in the biosynthesis of a variety of bioactive secondary metabolites in Streptomyces, a genus renowned for its prolific production of pharmaceutically important compounds. This technical guide provides an in-depth exploration of the metabolic role of this compound, focusing on its biosynthesis, incorporation into secondary metabolites, and the associated enzymatic machinery. Detailed experimental protocols and quantitative data are presented to facilitate further research and metabolic engineering efforts aimed at harnessing and manipulating these pathways for novel drug discovery and development.

Introduction

Streptomyces species are a cornerstone of natural product discovery, yielding a vast array of antibiotics, anticancer agents, and other therapeutics. The structural diversity of these molecules is often dictated by the unique starter and extender units incorporated during their biosynthesis by polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). This compound, a five-carbon branched-chain acyl-CoA thioester, serves as a key building block for introducing angelate moieties into these natural products, often conferring critical biological activity. Understanding the metabolic pathways that govern the formation and utilization of this compound is paramount for the rational design and engineering of novel bioactive compounds.

The Metabolic Role of this compound in Streptomyces

The primary role of this compound in Streptomyces is to act as a precursor for the biosynthesis of secondary metabolites. The angelate group, derived from this compound, is a characteristic structural feature of several complex natural products.

This compound as a Precursor in Secondary Metabolite Biosynthesis: The Case of SF2575

A prime example of a Streptomyces secondary metabolite containing an angelate moiety is the potent anticancer tetracycline, SF2575 , produced by Streptomyces sp. SF2575.[1][2] The complex structure of SF2575 features an acylation of the C4'-hydroxyl group of a d-olivose sugar with angelic acid.[1] This modification is crucial for its exceptional anticancer activity.

The biosynthetic gene cluster responsible for the production of SF2575, designated the ssf cluster, has been identified and sequenced.[1][2] This 47.2 kb cluster comprises 40 open reading frames (ORFs) that encode the enzymes necessary for the assembly of the tetracycline aglycon and the attachment of its unique pendant groups, including the angelate moiety.

Biosynthesis of this compound: The ssf Gene Cluster

The biosynthesis of this compound in Streptomyces sp. SF2575 is encoded within the ssf gene cluster. While the precise enzymatic steps have been largely elucidated through heterologous expression studies in Saccharomyces cerevisiae, these findings provide a strong model for the pathway in its native Streptomyces host.

The proposed biosynthetic pathway commences with propionyl-CoA and proceeds through several key intermediates:

  • Propionyl-CoA is carboxylated to form (S)-methylmalonyl-CoA .

  • Further enzymatic steps, likely involving reductases and dehydratases encoded within the ssf cluster, convert (S)-methylmalonyl-CoA to 3-hydroxyl-2-methyl-butyryl-CoA .

  • Finally, a dehydration step is presumed to yield This compound .

In vivo analysis in the engineered yeast system identified methyl-malonyl-CoA and 3-hydroxyl-2-methyl-butyryl-CoA as key intermediates in the pathway.

Key Enzymes in the this compound Biosynthetic Pathway

While the specific functions of all enzymes within the ssf cluster are yet to be fully characterized in vitro from the native host, heterologous expression studies suggest the involvement of:

  • Propionyl-CoA carboxylase: An enzyme from Streptomyces coelicolor was shown to enhance this compound production when substituted in the yeast expression system, confirming the importance of this enzymatic step.

  • Acyl-CoA ligase: The MatB CoA ligase from S. coelicolor was utilized to synthesize methyl-malonyl-CoA from supplemented methyl-malonate, further supporting the proposed pathway.

The ssf gene cluster itself contains genes encoding for enzymes such as acyl-CoA dehydrogenases, enoyl-CoA hydratases, and reductases, which are hypothesized to catalyze the subsequent steps in the conversion of methylmalonyl-CoA to this compound.

Quantitative Data on this compound and Derived Metabolite Production

Quantitative data on the production of this compound and its derived metabolites directly from Streptomyces is currently limited in the public domain. However, studies on the heterologous expression of the ssf gene cluster in Saccharomyces cerevisiae provide valuable insights into the potential productivity of this pathway.

Precursor FedEngineering StrategyThis compound Titer (mg/L)Reference
PropionateExpression of ssf cluster genes from Streptomyces sp. SF2575 and a propionyl-CoA synthase.~5
PropionateSubstitution with a propionyl-CoA carboxylase from Streptomyces coelicolor.up to 6.4
Methyl-malonateExpression of matB CoA ligase from S. coelicolor and parts of the ssf pathway.~1.5
Angelic AcidExpression of plant-derived acyl-CoA ligases.~40

These data highlight the feasibility of engineering significant production levels of this compound, which is a promising indicator for enhancing the yield of angelate-containing secondary metabolites in Streptomyces.

Experimental Protocols

Extraction and Analysis of Acyl-CoA Thioesters from Streptomyces

This protocol is adapted from established methods for acyl-CoA analysis in Streptomyces.

1. Cell Harvesting and Quenching:

  • Grow Streptomyces cultures to the desired growth phase.

  • Rapidly harvest mycelia by vacuum filtration.

  • Immediately freeze the mycelia in liquid nitrogen to quench metabolic activity.

2. Extraction:

  • Grind the frozen mycelia to a fine powder under liquid nitrogen using a mortar and pestle.

  • Suspend the powdered mycelia in a cold extraction buffer (e.g., 10% trichloroacetic acid or a mixture of acetonitrile/methanol/water).

  • Vortex vigorously and incubate on ice.

  • Centrifuge at high speed to pellet cell debris.

3. Analysis by HPLC:

  • Analyze the supernatant containing the acyl-CoA thioesters by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Use a C18 column and a gradient elution program with buffers such as sodium acetate and sodium dihydrogen phosphate at a controlled pH, with an organic modifier like methanol.

  • Detect acyl-CoAs by UV absorbance at 260 nm.

  • Use commercially available standards for acetyl-CoA, propionyl-CoA, malonyl-CoA, and other relevant acyl-CoAs for identification and quantification.

Heterologous Expression of Biosynthetic Gene Clusters in Streptomyces

Streptomyces coelicolor and Streptomyces lividans are commonly used as hosts for the heterologous expression of biosynthetic gene clusters.

1. Cloning of the Biosynthetic Gene Cluster:

  • Isolate high-molecular-weight genomic DNA from the producer Streptomyces strain.

  • Construct a cosmid or BAC library.

  • Screen the library using probes designed from conserved sequences of key biosynthetic genes (e.g., PKS or NRPS domains).

  • Alternatively, if the genome sequence is known, the entire cluster can be amplified by PCR or assembled from synthetic DNA fragments.

2. Vector Construction:

  • Subclone the entire gene cluster into a suitable E. coli-Streptomyces shuttle vector (e.g., pSET152-based vectors for integration or pKC1139-based vectors for autonomous replication).

  • Ensure the presence of an appropriate promoter to drive the expression of the cluster in the heterologous host.

3. Transformation of Streptomyces:

  • Introduce the expression vector into the chosen Streptomyces host strain via protoplast transformation or intergeneric conjugation from E. coli.

  • Select for transformants using an appropriate antibiotic resistance marker.

4. Analysis of Metabolite Production:

  • Cultivate the recombinant Streptomyces strain under suitable production conditions.

  • Extract the secondary metabolites from the culture broth and/or mycelia using organic solvents.

  • Analyze the extracts by HPLC, LC-MS, and NMR to identify the heterologously produced compounds.

Signaling Pathways and Experimental Workflows

Proposed Biosynthetic Pathway of this compound in Streptomyces

Angeloyl_CoA_Biosynthesis Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA (S)-Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase Intermediate 3-Hydroxyl-2-methyl- butyryl-CoA Methylmalonyl_CoA->Intermediate ssf cluster enzymes (Reductases, etc.) Angeloyl_CoA This compound Intermediate->Angeloyl_CoA ssf cluster enzymes (Dehydratase) Secondary_Metabolite Secondary Metabolite (e.g., SF2575) Angeloyl_CoA->Secondary_Metabolite PKS/NRPS machinery

Caption: Proposed biosynthetic pathway of this compound in Streptomyces.

Experimental Workflow for Studying this compound Metabolism

Experimental_Workflow Start Identify Streptomyces strain producing angelate-containing metabolite Genome_Mining Genome Mining to Identify Biosynthetic Gene Cluster (e.g., ssf) Start->Genome_Mining Heterologous_Expression Heterologous Expression of the Gene Cluster Genome_Mining->Heterologous_Expression Gene_Disruption Targeted Gene Disruption in Native Host Genome_Mining->Gene_Disruption Enzyme_Assays In Vitro Enzyme Assays with Purified Proteins Genome_Mining->Enzyme_Assays Metabolite_Analysis Metabolite Profile Analysis (LC-MS, NMR) Heterologous_Expression->Metabolite_Analysis Gene_Disruption->Metabolite_Analysis Acyl_CoA_Analysis Acyl-CoA Pool Analysis (HPLC) Gene_Disruption->Acyl_CoA_Analysis Pathway_Elucidation Pathway Elucidation and Metabolic Engineering Metabolite_Analysis->Pathway_Elucidation Acyl_CoA_Analysis->Pathway_Elucidation Enzyme_Assays->Pathway_Elucidation

Caption: Workflow for the investigation of this compound metabolism.

Future Perspectives

The study of this compound metabolism in Streptomyces is a burgeoning field with significant potential for drug discovery. Future research should focus on:

  • Detailed Enzymatic Characterization: Elucidating the precise function and substrate specificity of each enzyme in the ssf gene cluster and other related pathways through in vitro reconstitution and structural biology.

  • Identification of Novel Angelate-Containing Metabolites: Utilizing genome mining approaches to identify new biosynthetic gene clusters that may be responsible for the production of novel angelate-containing natural products.

  • Metabolic Engineering: Leveraging the knowledge of the this compound biosynthetic pathway to engineer Streptomyces strains for the overproduction of valuable secondary metabolites or the creation of novel analogues through combinatorial biosynthesis.

  • Role of Tiglyl-CoA: Investigating the potential for isomerization between this compound and its geometric isomer, tiglyl-CoA, and the role of tiglyl-CoA as an alternative precursor in Streptomyces secondary metabolism.

By advancing our understanding of these fundamental metabolic pathways, the scientific community can unlock the full potential of Streptomyces as a source of novel and potent therapeutic agents.

References

The Discovery of Angeloyl-CoA in Natural Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angeloyl-CoA, the activated form of angelic acid, is a pivotal intermediate in the biosynthesis of a diverse array of natural products, many of which exhibit significant pharmacological activities. The angelate moiety, a five-carbon branched-chain acyl group, is a common feature in numerous secondary metabolites, contributing to their biological function. This technical guide provides a comprehensive overview of the discovery of this compound in natural products, with a focus on its biosynthetic pathways, the enzymes involved, and its incorporation into various bioactive compounds. Detailed experimental protocols for the heterologous production and detection of this compound, as well as in vitro enzyme assays, are presented. Furthermore, this guide includes a curated summary of natural products containing the angeloyl moiety, highlighting the importance of this biosynthetic building block in drug discovery and development.

Introduction

The angelate moiety, derived from angelic acid ((Z)-2-methyl-2-butenoic acid), is an essential structural component of many biologically active natural products.[1] These compounds, collectively known as angelates, display a wide range of therapeutic properties, including anti-inflammatory and anti-cancer effects.[1] A well-known example is ingenol-3-angelate (ingenol mebutate), a potent agent for the treatment of actinic keratosis.[1] The biosynthesis of these complex molecules relies on the availability of this compound, the activated thioester of angelic acid, which serves as the donor for the transfer of the angeloyl group onto a variety of scaffolds.

The discovery and characterization of the biosynthetic pathways leading to this compound have been a significant area of research, with pathways originating from amino acid catabolism in plants and unique biosynthetic gene clusters in microorganisms. This guide delves into the core aspects of this compound biosynthesis, providing researchers with the necessary technical details to study and engineer these pathways for the production of valuable natural products.

Biosynthetic Pathways of this compound

The formation of this compound has been elucidated through studies in various organisms, revealing distinct metabolic routes.

Isoleucine Catabolism Pathway in Plants

In many plants, this compound is derived from the catabolism of the branched-chain amino acid L-isoleucine. This pathway involves a series of enzymatic reactions that convert isoleucine into tiglyl-CoA, a geometric isomer of this compound. While the direct isomerization of tiglyl-CoA to this compound in plants is not fully characterized, the incorporation of isoleucine-derived units into angelate-containing natural products is well-established.

The key steps in the conversion of isoleucine to tiglyl-CoA are:

  • Transamination: L-isoleucine is converted to (S)-3-methyl-2-oxopentanoate by a branched-chain amino acid aminotransferase.

  • Oxidative Decarboxylation: (S)-3-methyl-2-oxopentanoate is converted to (S)-2-methylbutanoyl-CoA by the branched-chain α-keto acid dehydrogenase complex.

  • Dehydrogenation: (S)-2-methylbutanoyl-CoA is dehydrogenated to tiglyl-CoA by an acyl-CoA dehydrogenase.

Isoleucine_Catabolism Isoleucine L-Isoleucine Keto_acid (S)-3-Methyl-2-oxopentanoate Isoleucine->Keto_acid Branched-chain amino acid aminotransferase Methylbutanoyl_CoA (S)-2-Methylbutanoyl-CoA Keto_acid->Methylbutanoyl_CoA Branched-chain α-keto acid dehydrogenase complex Tiglyl_CoA Tiglyl-CoA Methylbutanoyl_CoA->Tiglyl_CoA Acyl-CoA dehydrogenase Angeloyl_CoA This compound Tiglyl_CoA->Angeloyl_CoA Isomerase (putative)

Bacterial Biosynthesis via the ssf Gene Cluster

A significant breakthrough in understanding this compound biosynthesis came from the discovery of the ssf (secondary metabolite synthesis facilitator) gene cluster in Streptomyces sp. SF2575. This cluster encodes a set of enzymes that synthesize this compound from propionyl-CoA and acetyl-CoA. The pathway has been successfully reconstituted in Saccharomyces cerevisiae, enabling the heterologous production of this compound.

The key enzymes and intermediates in this pathway are:

  • Propionyl-CoA carboxylase (SsfE): Carboxylates propionyl-CoA to produce (S)-methylmalonyl-CoA.

  • β-Ketoacyl-ACP synthase III (SsfN/KAS III): Condenses (S)-methylmalonyl-CoA with acetyl-CoA to form 2-methylacetoacetyl-CoA.

  • 3-Ketoacyl-ACP reductase (SsfK): Reduces 2-methylacetoacetyl-CoA to 3-hydroxy-2-methyl-butyryl-CoA.

  • Enoyl-CoA hydratase (SsfJ): Dehydrates 3-hydroxy-2-methyl-butyryl-CoA to yield this compound.

SSF_Pathway Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA (S)-Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA SsfE (Propionyl-CoA carboxylase) Acetyl_CoA Acetyl-CoA Methylacetoacetyl_CoA 2-Methylacetoacetyl-CoA Acetyl_CoA->Methylacetoacetyl_CoA Methylmalonyl_CoA->Methylacetoacetyl_CoA SsfN (KAS III) Hydroxy_methylbutyryl_CoA 3-Hydroxy-2-methyl-butyryl-CoA Methylacetoacetyl_CoA->Hydroxy_methylbutyryl_CoA SsfK (3-Ketoacyl-ACP reductase) Angeloyl_CoA This compound Hydroxy_methylbutyryl_CoA->Angeloyl_CoA SsfJ (Enoyl-CoA hydratase)

Alternative Engineered Pathways in Saccharomyces cerevisiae

Further metabolic engineering efforts in S. cerevisiae have explored alternative routes to enhance this compound production. These include:

  • Methyl-malonate supplementation: Bypassing the initial propionyl-CoA carboxylation step by feeding methyl-malonate and expressing a malonyl/methylmalonyl-CoA ligase (matB from S. coelicolor).

  • Angelic acid feeding: Directly converting exogenously supplied angelic acid to this compound using promiscuous acyl-CoA ligases from plant sources.

Engineered_Pathways cluster_0 Methyl-malonate Supplementation cluster_1 Angelic Acid Feeding Methyl_malonate Methyl-malonate Methylmalonyl_CoA2 Methylmalonyl-CoA Methyl_malonate->Methylmalonyl_CoA2 matB (Malonyl/methylmalonyl-CoA ligase) Angeloyl_CoA2 This compound Methylmalonyl_CoA2->Angeloyl_CoA2 ssfN, ssfK, ssfJ Angelic_acid Angelic acid Angeloyl_CoA3 This compound Angelic_acid->Angeloyl_CoA3 Acyl-CoA ligase

Quantitative Data on this compound Production

The heterologous expression of the ssf gene cluster and other engineered pathways in S. cerevisiae has enabled the quantification of this compound production. The following table summarizes the reported titers under different conditions.

Strain/ConditionPrecursor(s)Key Genes ExpressedThis compound Titer (mg/L)Reference
S. cerevisiae expressing ssfENKJPropionatessfE, ssfN, ssfK, ssfJ~5.0
S. cerevisiae with S. coelicolor carboxylasePropionatepccB/accA1, ssfN, ssfK, ssfJup to 6.4
S. cerevisiae with methyl-malonate feedingMethyl-malonate, Acetyl-CoAmatB, ssfN, ssfK, ssfJ~1.5
S. cerevisiae with angelic acid feedingAngelic acidPlant acyl-CoA ligases~40.0

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Heterologous Expression of the ssf Gene Cluster in Saccharomyces cerevisiae

Yeast_Expression_Workflow Plasmid_Construction Plasmid Construction (Codon-optimized ssf genes) Yeast_Transformation Yeast Transformation (Lithium Acetate Method) Plasmid_Construction->Yeast_Transformation Strain_Culturing Strain Culturing and Induction (YPD/SC medium) Yeast_Transformation->Strain_Culturing Precursor_Feeding Precursor Feeding (e.g., Propionate) Strain_Culturing->Precursor_Feeding Metabolite_Extraction Metabolite Extraction (Cell lysis) Precursor_Feeding->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis (Quantification of this compound) Metabolite_Extraction->LC_MS_Analysis

4.1.1 Plasmid Construction

  • Gene Synthesis: Synthesize the coding sequences of the ssfE, ssfN, ssfK, and ssfJ genes from Streptomyces sp. SF2575, codon-optimized for expression in S. cerevisiae.

  • Vector Selection: Choose a suitable yeast expression vector, such as a pESC-series vector, which allows for the expression of multiple genes under the control of inducible promoters (e.g., GAL1).

  • Cloning: Clone the codon-optimized ssf genes into the expression vector using standard molecular cloning techniques (e.g., restriction enzyme digestion and ligation, or Gibson assembly).

  • Sequence Verification: Verify the sequence of the final plasmid construct by Sanger sequencing.

4.1.2 Yeast Transformation

  • Prepare Competent Cells:

    • Inoculate a single colony of the desired S. cerevisiae strain (e.g., CEN.PK) into 5 mL of YPD medium (1% yeast extract, 2% peptone, 2% dextrose) and grow overnight at 30°C with shaking.

    • Inoculate the overnight culture into 50 mL of fresh YPD medium to an OD600 of ~0.2 and grow to an OD600 of 0.8-1.0.

    • Harvest the cells by centrifugation, wash with sterile water, and then with a solution of 100 mM lithium acetate (LiAc).

    • Resuspend the cell pellet in 100 mM LiAc to make the cells competent.

  • Transformation:

    • To 50 µL of competent cells, add the plasmid DNA (~100-200 ng) and single-stranded carrier DNA (e.g., salmon sperm DNA).

    • Add a solution of 40% polyethylene glycol (PEG) 3350 in 100 mM LiAc and 10 mM Tris-HCl, 1 mM EDTA (TE buffer).

    • Incubate at 30°C for 30 minutes, followed by a heat shock at 42°C for 15-20 minutes.

    • Pellet the cells, remove the transformation mix, and resuspend in sterile water.

    • Plate the cells on selective synthetic complete (SC) medium lacking the appropriate nutrient for plasmid selection (e.g., SC-Ura for a URA3-marked plasmid).

    • Incubate the plates at 30°C for 2-3 days until transformants appear.

4.1.3 Strain Culturing and this compound Production

  • Pre-culture: Inoculate a single colony of the transformed yeast into 5 mL of selective SC medium and grow overnight at 30°C.

  • Main Culture: Inoculate the pre-culture into 50 mL of fresh selective SC medium containing galactose (to induce gene expression) and the appropriate precursor (e.g., 1 g/L propionic acid).

  • Incubation: Grow the culture at 30°C with shaking for 48-72 hours.

  • Sampling: Collect cell pellets at various time points for metabolite analysis.

LC-MS/MS Analysis of this compound
  • Metabolite Extraction:

    • Quench the metabolism of the yeast cell pellet by rapidly freezing in liquid nitrogen.

    • Lyse the cells by bead beating or chemical lysis in a cold extraction solvent (e.g., acetonitrile/methanol/water, 40:40:20).

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • LC Separation:

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with mobile phases such as 10 mM ammonium acetate in water (A) and acetonitrile (B).

    • A typical gradient could be: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-15 min, 95-5% B.

  • MS/MS Detection:

    • Use a triple quadrupole mass spectrometer in positive ion mode.

    • Monitor the specific precursor-to-product ion transition for this compound. The precursor ion will be the [M+H]+ of this compound, and a characteristic product ion will result from the fragmentation of the CoA moiety.

    • Quantify the amount of this compound by comparing the peak area to a standard curve of authentic this compound.

In Vitro Enzyme Assays

4.3.1 β-Ketoacyl-ACP Synthase III (KAS III) Assay

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5-8.0), a source of acyl carrier protein (ACP), malonyl-CoA, acetyl-CoA, and the purified KAS III enzyme.

  • Initiation: Start the reaction by adding the enzyme.

  • Detection: Monitor the consumption of malonyl-CoA or the formation of acetoacetyl-ACP. This can be done using a radioactive label on malonyl-CoA and measuring its incorporation into a longer chain product, or by coupling the reaction to a subsequent reduction step and monitoring NADPH consumption spectrophotometrically.

4.3.2 3-Ketoacyl-ACP Reductase Assay

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (pH 7.0), 2-methylacetoacetyl-CoA (or a suitable analog), NADPH, and the purified 3-ketoacyl-ACP reductase.

  • Initiation: Start the reaction by adding the enzyme.

  • Detection: Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm.

4.3.3 Enoyl-CoA Hydratase Assay

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), crotonyl-CoA (as a substrate analog for 2-methyl-2-enoyl-CoA), and the purified enoyl-CoA hydratase.

  • Initiation: Start the reaction by adding the enzyme.

  • Detection: Monitor the hydration of the double bond by measuring the decrease in absorbance at 263 nm, which corresponds to the disappearance of the enoyl-CoA chromophore.

Natural Products Containing the Angeloyl Moiety

The angeloyl moiety is found in a wide variety of natural products isolated from plants and microorganisms. These compounds often exhibit interesting biological activities.

Compound ClassExample CompoundSource OrganismReported ActivityReference
DiterpenoidsIngenol-3-angelateEuphorbia peplusAnti-cancer, treats actinic keratosis
Sesquiterpene LactonesHelenalin angelateArnica montanaAnti-inflammatory
CoumarinsPeucedaninAngelica archangelicaAnticoagulant, anti-inflammatory
AlkaloidsEchimidineEchium plantagineumHepatotoxic
Phorbol Esters12-O-Tigloyl-13-decanoylphorbolCroton tigliumPro-inflammatory, tumor promoter
MacrolidesMycolactoneMycobacterium ulceransImmunosuppressive, cytotoxic

Conclusion

The discovery and elucidation of the biosynthetic pathways of this compound have provided fundamental insights into the formation of a diverse and pharmacologically important class of natural products. The ability to engineer these pathways in heterologous hosts like Saccharomyces cerevisiae opens up new avenues for the sustainable production of angelate-containing compounds for drug development. The detailed experimental protocols provided in this guide are intended to facilitate further research in this exciting field, enabling the discovery of novel enzymes, pathways, and bioactive molecules. The continued exploration of this compound biosynthesis will undoubtedly contribute to the advancement of natural product chemistry and biotechnology.

References

The Pivotal Role of Angeloyl-CoA in Secondary Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

November 2025

Abstract

Angeloyl-CoA, the activated thioester of angelic acid, is a key metabolic intermediate in the biosynthesis of a diverse array of secondary metabolites, particularly in plants. The angeloyl moiety, an unsaturated five-carbon acyl group, imparts significant biological activity to natural products, including anti-inflammatory, anti-cancer, and insecticidal properties.[1][2][3][4] This technical guide provides an in-depth exploration of the function of this compound in secondary metabolism, intended for researchers, scientists, and professionals in drug development. It covers the biosynthesis of this compound, its role as a precursor in the formation of various classes of natural products, and detailed experimental methodologies for its study. Quantitative data is summarized, and key metabolic and experimental workflows are visualized to facilitate a deeper understanding of this critical molecule.

Introduction: The Significance of the Angelate Moiety

The esterification of natural product scaffolds with an angeloyl group, a process known as angeloylation, is a crucial step in the biosynthesis of numerous bioactive compounds.[4] These "angelates" exhibit a wide spectrum of therapeutic benefits. However, the low yield of these compounds from natural sources and the complexity of their chemical synthesis have limited their availability for research and development. Understanding the biosynthesis and function of this compound, the primary donor of the angeloyl group, is paramount to overcoming these challenges, potentially through metabolic engineering and synthetic biology approaches.

Biosynthesis of this compound

This compound can be synthesized through various metabolic pathways, with evidence from both bacterial and plant systems. A significant breakthrough has been the engineering of Saccharomyces cerevisiae (yeast) to produce this compound, demonstrating the feasibility of heterologous production.

Bacterial Biosynthesis Pathway

Gene clusters from Streptomyces species, such as the ssf cluster from Streptomyces sp. SF2575, have been identified to be involved in this compound biosynthesis. This pathway commences with propionyl-CoA and involves a series of reactions analogous to fatty acid synthesis.

The key intermediates and enzymes in this pathway are:

  • Propionyl-CoA is carboxylated to (S)-methylmalonyl-CoA .

  • (S)-Methylmalonyl-CoA is then condensed with acetyl-CoA to form 2-methyl-acetoacetyl-CoA .

  • This is followed by a reduction to 3-hydroxyl-2-methyl-butyryl-CoA .

  • Finally, a dehydration step yields This compound .

Biosynthesis via Angelic Acid Activation

An alternative and often more direct route to this compound is the activation of exogenously supplied angelic acid. This reaction is catalyzed by acyl-CoA ligases (also known as acyl-activating enzymes or fatty acid CoA ligases). Several plant-derived acyl-CoA ligases have been shown to efficiently convert angelic acid to this compound. This pathway is particularly relevant for metabolic engineering strategies where the precursor, angelic acid, can be provided in the culture medium.

Role of this compound in Secondary Metabolite Classes

This compound serves as the activated acyl donor for the angeloylation of a variety of core scaffolds, leading to the formation of bioactive secondary metabolites. This transfer is typically catalyzed by acyltransferases, a large and diverse family of enzymes.

Angelate Esters of Diterpenoids

A prominent example of this compound's function is in the biosynthesis of ingenol-3-angelate (Picato®), a diterpenoid ester from Euphorbia peplus used to treat actinic keratosis. In this pathway, a BAHD acyltransferase catalyzes the transfer of the angeloyl group from this compound to the 3-hydroxyl group of the ingenol scaffold.

Pyrethrins

Pyrethrins are a class of natural insecticides produced by Tanacetum cinerariifolium. Their biosynthesis involves the esterification of a rethrolone alcohol with a monoterpene carboxylic acid. The final step is catalyzed by a GDSL lipase-like protein (TcGLIP) that utilizes an acyl-CoA thioester. While the primary acyl-CoA involved is chrysanthemoyl-CoA, the substrate promiscuity of such acyltransferases suggests that this compound could potentially be utilized if present, leading to the formation of novel pyrethrin analogs.

Tropane Alkaloids

Tropane alkaloids, such as hyoscyamine and scopolamine, are another class of secondary metabolites where acylation plays a key role in their biosynthesis and diversification. The formation of these alkaloids involves the esterification of a tropine ring with various acyl moieties, often activated as their CoA thioesters. For example, the biosynthesis of littorine, a precursor to hyoscyamine, involves the condensation of tropine with phenyllactoyl-CoA. While direct evidence for the involvement of this compound in the biosynthesis of naturally occurring tropane alkaloids is not yet established, the known promiscuity of plant acyltransferases suggests a potential role in generating structural diversity within this class of compounds.

Polyketides

Polyketide synthases (PKSs) utilize a variety of acyl-CoAs as starter and extender units to generate a vast array of natural products. While acetyl-CoA and malonyl-CoA are the most common building blocks, the incorporation of other acyl-CoAs, including branched-chain variants, contributes to the structural diversity of polyketides. This compound, as a short-chain, branched acyl-CoA, has the potential to serve as a starter or extender unit in polyketide biosynthesis, although specific examples are not yet well-documented.

Quantitative Data

The quantitative analysis of this compound and related metabolites is crucial for understanding and engineering their biosynthetic pathways.

Production Titers in Engineered Yeast

Heterologous expression of biosynthetic pathways in Saccharomyces cerevisiae has enabled the production of this compound. The yields vary depending on the specific pathway and precursors used.

Biosynthetic StrategyThis compound Titer (mg/L)Reference
Expression of Streptomyces sp. ssf cluster with propionate feeding~5.0
Substitution with Streptomyces coelicolor propionyl-CoA carboxylaseup to 6.4
Expression of matB CoA ligase with methyl-malonate supplementation and parts of the ssf pathway~1.5
Feeding of angelic acid to yeast expressing plant-derived acyl-CoA ligases~40

Experimental Protocols

The study of this compound and the enzymes involved in its metabolism requires specialized experimental techniques.

Extraction of Acyl-CoAs from Biological Samples

Accurate quantification of acyl-CoAs necessitates efficient extraction methods that minimize degradation.

Protocol for Plant Tissues:

  • Freeze plant tissue in liquid nitrogen and grind to a fine powder.

  • Homogenize the powdered tissue in 2 ml of 100 mM KH₂PO₄ buffer containing an appropriate internal standard (e.g., heptadecanoyl-CoA).

  • Add 2.0 ml of 2-propanol and re-homogenize.

  • Add 0.25 ml of saturated (NH₄)₂SO₄ and 4.0 ml of acetonitrile.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 1,900 x g for 5 minutes.

  • Collect the upper phase containing the acyl-CoAs and dilute with 10 ml of 100 mM KH₂PO₄ (pH 4.9).

  • A second extraction of the tissue pellet can be performed to improve recovery.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.

Instrumentation and Conditions:

  • Liquid Chromatography: Reversed-phase chromatography is commonly used. A C18 column is suitable for separating a range of acyl-CoAs.

  • Mobile Phases: A gradient elution is typically employed.

    • Mobile Phase A: An aqueous buffer, such as 75 mM KH₂PO₄ or an ammonium acetate solution.

    • Mobile Phase B: Acetonitrile, often with a small amount of acetic acid.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transition involves the precursor ion ([M+H]⁺) of this compound and a specific product ion. A common product ion for acyl-CoAs corresponds to the fragmentation of the phosphopantetheine moiety.

In Vitro Enzyme Assays for Acyltransferases

Characterizing the activity of acyltransferases that utilize this compound is essential for understanding their function.

Spectrophotometric Assay using Ellman's Reagent (DTNB): This continuous assay measures the release of free Coenzyme A (CoA-SH) during the acyltransferase reaction.

  • The reaction mixture contains buffer, the acceptor substrate (e.g., a diterpenoid or alkaloid), and the acyltransferase enzyme.

  • The reaction is initiated by the addition of this compound.

  • The release of CoA-SH is monitored by its reaction with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product (TNB²⁻) that absorbs at 412 nm.

  • The rate of the reaction can be determined by measuring the increase in absorbance at 412 nm over time.

Radioactive Assay: This is a highly sensitive endpoint assay.

  • The assay uses radiolabeled [¹⁴C]-angeloyl-CoA.

  • The reaction is carried out as described above.

  • The reaction is stopped, and the products are extracted.

  • The radiolabeled acylated product is separated from the unreacted [¹⁴C]-angeloyl-CoA, typically by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • The amount of radioactivity incorporated into the product is quantified by scintillation counting.

Heterologous Expression and Purification of Acyltransferases

To characterize acyltransferases in vitro, they are often produced recombinantly. Escherichia coli is a common host for this purpose.

General Protocol:

  • The gene encoding the acyltransferase is cloned into an expression vector, often with an affinity tag (e.g., His-tag, GST-tag) for purification.

  • The vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • The cells are grown in culture, and protein expression is induced (e.g., with IPTG).

  • The cells are harvested, lysed, and the recombinant protein is purified from the cell lysate using affinity chromatography.

  • The purified protein can then be used for enzyme assays and structural studies.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of metabolic pathways and experimental procedures is crucial for a comprehensive understanding.

Biosynthetic Pathways of this compound

Angeloyl_CoA_Biosynthesis cluster_bacterial Bacterial Pathway cluster_activation Direct Activation Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Propionyl-CoA carboxylase 2-Methyl-acetoacetyl-CoA 2-Methyl-acetoacetyl-CoA Methylmalonyl-CoA->2-Methyl-acetoacetyl-CoA KAS III-like enzyme 3-Hydroxyl-2-methyl-butyryl-CoA 3-Hydroxyl-2-methyl-butyryl-CoA 2-Methyl-acetoacetyl-CoA->3-Hydroxyl-2-methyl-butyryl-CoA Reductase Acetyl-CoA Acetyl-CoA Acetyl-CoA->2-Methyl-acetoacetyl-CoA This compound This compound 3-Hydroxyl-2-methyl-butyryl-CoA->this compound Dehydratase Angelic Acid Angelic Acid Angelic Acid->this compound Acyl-CoA Ligase

Biosynthetic routes to this compound.
General Acyltransferase Reaction

Acyltransferase_Reaction This compound This compound Acyltransferase Acyltransferase This compound->Acyltransferase Acceptor Molecule Acceptor Molecule Acceptor Molecule->Acyltransferase Angeloylated Product Angeloylated Product Acyltransferase->Angeloylated Product Coenzyme A Coenzyme A Acyltransferase->Coenzyme A

The general reaction catalyzed by an this compound dependent acyltransferase.
Experimental Workflow for Acyl-CoA Analysis

Acyl_CoA_Workflow Biological Sample Biological Sample Homogenization\n(with Internal Standard) Homogenization (with Internal Standard) Biological Sample->Homogenization\n(with Internal Standard) Solvent Extraction Solvent Extraction Homogenization\n(with Internal Standard)->Solvent Extraction Centrifugation Centrifugation Solvent Extraction->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant LC-MS/MS Analysis LC-MS/MS Analysis Collect Supernatant->LC-MS/MS Analysis Data Analysis\n(Quantification) Data Analysis (Quantification) LC-MS/MS Analysis->Data Analysis\n(Quantification)

A typical workflow for the extraction and analysis of Acyl-CoAs.

Conclusion and Future Perspectives

This compound is a vital precursor in the biosynthesis of a wide range of bioactive secondary metabolites. Its role as an acyl donor is central to the generation of chemical diversity and biological activity in natural products. The elucidation of its biosynthetic pathways and the development of robust analytical methods have paved the way for metabolic engineering approaches to enhance the production of valuable angelates. Future research should focus on the discovery and characterization of novel acyltransferases that utilize this compound to expand the known repertoire of angeloylated natural products. Furthermore, detailed metabolic flux analysis will be instrumental in optimizing the production of this compound and its derivatives in heterologous systems, ultimately facilitating the sustainable production of these important compounds for therapeutic and other applications.

References

Angeloyl-CoA: A Keystone Precursor for the Synthesis of Bioactive Angelates

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The angelate moiety, a five-carbon unsaturated acyl group, is a crucial component of numerous biologically active natural products with demonstrated therapeutic potential, including anti-inflammatory and anti-cancer properties.[1][2][3] The activated form of angelic acid, angeloyl-coenzyme A (angeloyl-CoA), serves as the central precursor for the enzymatic incorporation of this functional group into a diverse array of molecular scaffolds. This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the key metabolic pathways, enzymes, and quantitative data from seminal studies. Furthermore, it offers detailed experimental protocols for the synthesis and quantification of this compound and outlines the subsequent, albeit less characterized, enzymatic steps toward angelate ester formation. This document is intended to be a valuable resource for researchers in natural product biosynthesis, metabolic engineering, and drug development seeking to harness the therapeutic potential of angelate-containing compounds.

Introduction

Angelates, a class of natural products characterized by the presence of an angeloyl group, have garnered significant interest in the pharmaceutical industry due to their wide range of biological activities.[1][2] However, the low abundance of these compounds in their natural sources and the complexities of their chemical synthesis have limited their widespread investigation and clinical development. Metabolic engineering offers a promising alternative for the sustainable production of angelates and their derivatives. A thorough understanding of the biosynthesis of the key precursor, this compound, is fundamental to these efforts. This guide will delve into the known pathways for this compound production, provide quantitative insights into achievable titers, and present detailed methodologies for its synthesis and analysis.

Biosynthesis of this compound

The biosynthesis of this compound has been successfully demonstrated in heterologous hosts, primarily the budding yeast Saccharomyces cerevisiae, through the implementation of several distinct metabolic pathways.

Pathway from Propionyl-CoA via the ssf Gene Cluster

One of the pioneering approaches to this compound biosynthesis involves the heterologous expression of the ssf gene cluster, originally identified in Streptomyces sp. SF2575. This pathway commences with the carboxylation of the endogenous yeast metabolite, propionyl-CoA.

The key enzymatic steps are as follows:

  • Propionyl-CoA Carboxylation: Propionyl-CoA is carboxylated to yield (S)-methylmalonyl-CoA. This reaction is catalyzed by a propionyl-CoA carboxylase.

  • Condensation with Acetyl-CoA: (S)-Methylmalonyl-CoA is then condensed with acetyl-CoA in a reaction analogous to fatty acid synthesis, a step catalyzed by a β-ketoacyl-(acyl-carrier-protein) synthase III-like enzyme.

  • Reduction and Dehydration: The resulting β-ketoacyl-CoA intermediate undergoes a series of reduction and dehydration steps to ultimately form this compound.

The workflow for this biosynthetic pathway is depicted in the following diagram:

Angeloyl_CoA_from_Propionyl_CoA Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA (S)-Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase (SsfE) Acetyl_CoA Acetyl-CoA Intermediates β-Ketoacyl-CoA Intermediates Acetyl_CoA->Intermediates Methylmalonyl_CoA->Intermediates KAS III-like (SsfN) Angeloyl_CoA This compound Intermediates->Angeloyl_CoA Reductase (SsfK) Hydratase (SsfJ)

Caption: Biosynthesis of this compound from Propionyl-CoA.

Pathway from Methylmalonate

An alternative route leverages the promiscuity of certain CoA ligases to produce methylmalonyl-CoA directly from exogenously supplied methylmalonate. The matB CoA ligase from Streptomyces coelicolor has been shown to be effective in this regard. Once methylmalonyl-CoA is formed, it enters the latter stages of the ssf pathway as described above.

Direct Ligation of Angelic Acid

The most efficient method for producing this compound in yeast to date involves the direct CoA-ligation of angelic acid. This approach circumvents the need for a multi-step biosynthetic pathway by utilizing promiscuous acyl-CoA ligases from plants. These enzymes catalyze the ATP-dependent formation of a thioester bond between coenzyme A and angelic acid.

The workflow for this streamlined synthesis is as follows:

Angeloyl_CoA_from_Angelic_Acid Angelic_Acid Angelic Acid Angeloyl_CoA This compound Angelic_Acid->Angeloyl_CoA Plant Acyl-CoA Ligase CoA Coenzyme A CoA->Angeloyl_CoA ATP ATP AMP_PPi AMP + PPi ATP->AMP_PPi

Caption: Synthesis of this compound via Direct Ligation.

Quantitative Data on this compound Production

The production of this compound in engineered S. cerevisiae has been quantified under various conditions, providing valuable benchmarks for future metabolic engineering efforts.

Biosynthetic StrategyPrecursor(s) FedThis compound Titer (mg/L)Reference
ssf Gene Cluster ExpressionNone~0.5
ssf Gene Cluster + Propionyl-CoA Synthase ExpressionPropionate~5.0
ssf Gene Cluster + S. coelicolor Propionyl-CoA CarboxylasePropionateup to 6.4
matB CoA Ligase + partial ssf pathwayMethylmalonate~1.5
Plant Acyl-CoA Ligase ExpressionAngelic Acid~40

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the synthesis and analysis of this compound.

Heterologous Expression of Biosynthetic Genes in S. cerevisiae

Objective: To produce this compound in yeast by expressing the necessary biosynthetic enzymes.

Materials:

  • S. cerevisiae strain (e.g., CEN.PK)

  • Yeast expression vectors (e.g., pESC series)

  • Codon-optimized synthetic genes for the ssf cluster enzymes (ssfE, ssfN, ssfK, ssfJ) or a plant acyl-CoA ligase.

  • Standard yeast transformation reagents (e.g., lithium acetate, PEG).

  • Selective growth media (e.g., SC-Ura).

  • Precursors for feeding experiments (propionic acid, methylmalonate, or angelic acid).

Protocol:

  • Gene Synthesis and Cloning: Synthesize the codon-optimized genes for the desired biosynthetic pathway. Clone these genes into appropriate yeast expression vectors under the control of strong constitutive or inducible promoters.

  • Yeast Transformation: Transform the constructed plasmids into the desired S. cerevisiae host strain using the lithium acetate/PEG method.

  • Cultivation and Induction: Cultivate the transformed yeast strains in selective media. If using inducible promoters, add the appropriate inducer at the mid-log phase of growth.

  • Precursor Feeding: For pathways requiring exogenous precursors, supplement the culture medium with the specified concentration of propionate, methylmalonate, or angelic acid.

  • Cell Harvesting and Metabolite Extraction: Harvest the yeast cells by centrifugation. Quench metabolism rapidly, for example, with cold methanol. Extract intracellular metabolites using a suitable method, such as boiling ethanol or bead beating in an appropriate buffer.

Quantification of this compound by LC-MS/MS

Objective: To accurately quantify the intracellular concentration of this compound.

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Reversed-phase C18 column.

  • Mobile phase A: Water with 0.1% formic acid.

  • Mobile phase B: Acetonitrile with 0.1% formic acid.

  • This compound standard (if available, otherwise relative quantification can be performed).

  • Internal standard (e.g., a commercially available acyl-CoA of a different chain length).

Protocol:

  • Sample Preparation: Resuspend the extracted metabolites in a suitable solvent (e.g., 50% methanol). Add a known amount of internal standard. Centrifuge to remove any precipitates.

  • LC Separation: Inject the sample onto the C18 column. Elute the analytes using a gradient of mobile phase B. A typical gradient might be:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-20 min: 95% B

    • 20-22 min: 95-5% B

    • 22-30 min: 5% B

  • MS/MS Detection: Operate the mass spectrometer in positive ion mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values will need to be determined based on the chemical formula of this compound.

  • Quantification: Generate a standard curve by injecting known concentrations of the this compound standard. Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Enzymatic Synthesis of Angelate Esters

This compound is the activated acyl donor for the enzymatic synthesis of angelate esters, a reaction catalyzed by acyltransferases. While the biosynthesis of this compound has been well-documented, the specific acyltransferases that utilize it as a substrate for the formation of angelate-containing natural products are not as extensively characterized.

The general reaction is as follows:

This compound + Acceptor Alcohol → Angelate Ester + Coenzyme A

The substrate promiscuity of some known acyltransferases suggests they may be capable of accepting this compound. However, further research is needed to identify and characterize specific "angelate synthases" from various natural product biosynthetic pathways.

The workflow for the enzymatic synthesis of an angelate ester can be visualized as:

Angelate_Ester_Synthesis Angeloyl_CoA This compound Angelate_Ester Angelate Ester Angeloyl_CoA->Angelate_Ester Acyltransferase Acceptor_Alcohol Acceptor Alcohol Acceptor_Alcohol->Angelate_Ester CoA Coenzyme A Angelate_Ester->CoA

Caption: General Reaction for Angelate Ester Synthesis.

Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding signaling pathways that are directly regulated by this compound or angelate esters. While short-chain acyl-CoAs, in general, are known to play roles in cellular metabolism and regulation, the specific signaling functions of the angeloyl moiety remain an open area for future research.

Conclusion

This compound is a pivotal intermediate in the biosynthesis of a wide range of bioactive angelate natural products. Significant progress has been made in the heterologous production of this compound, particularly through the direct ligation of angelic acid using plant-derived acyl-CoA ligases. This technical guide has provided a detailed overview of the biosynthetic pathways, quantitative production data, and key experimental protocols for the synthesis and analysis of this compound. While the downstream enzymatic steps leading to angelate esters and the potential signaling roles of these molecules are less understood, the methodologies and data presented herein provide a solid foundation for researchers to further explore and exploit the therapeutic potential of angelate-containing compounds. Future work in identifying and characterizing this compound specific acyltransferases will be crucial for the successful metabolic engineering of high-value angelates.

References

Unlocking Angelate Biosynthesis: A Technical Guide to Identifying Genes in the Angeloyl-CoA Biosynthetic Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The angelate moiety is a critical component of numerous biologically active natural products, contributing to their anti-inflammatory and anti-cancer properties.[1][2][3] The limited availability of these compounds from natural sources and the complexity of chemical synthesis have spurred interest in microbial production.[1][2] This guide provides an in-depth technical overview of the identification and characterization of the Angeloyl-CoA biosynthetic gene cluster, focusing on the heterologous expression of key enzymes from the Streptomyces sp. SF2575 ssf cluster in Saccharomyces cerevisiae.

Core Biosynthetic Genes and Pathway

The biosynthesis of this compound from propionyl-CoA has been successfully demonstrated through the heterologous expression of four key genes from the ssf biosynthetic gene cluster of Streptomyces sp. SF2575. This cluster, identified as BGC0000269 in the MIBiG database, contains 40 putative open reading frames and is responsible for the production of the anticancer tetracycline SF2575, which features an angelate group. The core genes involved in the formation of the this compound precursor are ssfE, ssfN, ssfK, and ssfJ.

The proposed biosynthetic pathway, elucidated through the analysis of metabolic intermediates in engineered yeast strains, proceeds as follows:

  • Carboxylation: The enzyme SsfE , a propionyl-CoA carboxylase, initiates the pathway by converting endogenous or exogenously supplied propionyl-CoA to (S)-methylmalonyl-CoA.

  • Condensation: SsfN , a β-ketoacyl-ACP synthase, catalyzes the condensation of (S)-methylmalonyl-CoA with acetyl-CoA to form 2-methylacetoacetyl-CoA.

  • Reduction: The intermediate is then reduced by the reductase SsfK to form 3-hydroxy-2-methyl-butyryl-CoA (HMB-CoA).

  • Dehydration: Finally, the dehydratase SsfJ removes a water molecule from HMB-CoA to yield the final product, this compound.

Quantitative Analysis of this compound Production

The heterologous expression of the ssf gene cassette in S. cerevisiae has yielded varying titers of this compound, depending on the specific engineering strategy. The table below summarizes the key quantitative data from these studies.

Yeast Strain ConfigurationPrecursor SupplementationThis compound Titer (mg/L)Key Intermediates DetectedReference
Expressing ssfE, ssfN, ssfK, ssfJ + prpE (propionyl-CoA synthase)0.5 g/L Propionic Acid~5.0Methylmalonyl-CoA, 3-hydroxy-2-methyl-butyryl-CoA
Expressing ssfE, ssfN, ssfK, ssfJ with S. coelicolor carboxylase0.5 g/L Propionic Acidup to 6.4Methylmalonyl-CoA, 3-hydroxy-2-methyl-butyryl-CoA
Expressing matB (malonyl/methylmalonyl-CoA ligase) + ssfN, ssfK, ssfJMethylmalonate~1.5Methylmalonyl-CoA
Expressing plant-derived acyl-CoA ligasesAngelic Acid~40-

Visualizing the this compound Biosynthetic Pathway

The following diagram illustrates the core enzymatic steps in the biosynthesis of this compound from propionyl-CoA as established by heterologous expression of the ssf genes.

Angeloyl_CoA_Biosynthesis Propionyl_CoA Propionyl-CoA MM_CoA (S)-Methylmalonyl-CoA Propionyl_CoA->MM_CoA SsfE (Propionyl-CoA Carboxylase) MAA_CoA 2-Methylacetoacetyl-CoA MM_CoA->MAA_CoA SsfN (β-Ketoacyl-ACP Synthase) HMB_CoA 3-Hydroxy-2-methyl-butyryl-CoA MAA_CoA->HMB_CoA SsfK (Reductase) Angeloyl_CoA This compound HMB_CoA->Angeloyl_CoA SsfJ (Dehydratase) Acetyl_CoA Acetyl-CoA Acetyl_CoA->MAA_CoA

This compound biosynthetic pathway from propionyl-CoA.

Experimental Protocols

The successful identification and characterization of the this compound biosynthetic genes rely on robust experimental procedures. The following sections detail the key methodologies for heterologous expression in yeast and subsequent metabolite analysis.

Heterologous Expression of ssf Genes in Saccharomyces cerevisiae

This protocol is adapted from the work of Callari et al. (2018).

1. Yeast Strains and Plasmids:

  • Host Strain: Saccharomyces cerevisiae CEN.PK2-1C.

  • Expression Plasmids: The yeast codon-optimized genes (ssfE, ssfN, ssfK, ssfJ) are cloned into suitable yeast expression vectors, such as the pRS series, under the control of strong constitutive promoters (e.g., TEF1, GPD1). For enhanced precursor supply, a propionyl-CoA synthase gene (prpE from Salmonella enterica) can be co-expressed. Plasmids are constructed using standard molecular cloning techniques or yeast homologous recombination.

2. Yeast Transformation:

  • Yeast cells are transformed using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

  • Transformants are selected on synthetic complete (SC) drop-out medium lacking the appropriate auxotrophic markers corresponding to the plasmids used.

3. Cultivation for this compound Production:

  • Pre-culture: Inoculate a single colony of the transformed yeast into 5 mL of selective SC drop-out medium and grow for 24 hours at 30°C with shaking (160 rpm).

  • Main Culture: Inoculate 25 mL of the selective SC medium (buffered to pH 6.0 with 20 mM potassium phosphate) to a starting OD600 of 0.1.

  • Precursor Feeding: For strains requiring it, supplement the main culture medium with 0.5 g/L propionic acid.

  • Incubation: Grow the main cultures at 30°C with shaking (160 rpm) for 72-96 hours.

Metabolite Extraction and LC-MS/MS Analysis

1. Cell Harvesting and Quenching:

  • Harvest approximately 1 x 109 cells (equivalent to 100 OD units) by centrifugation at 4,000 rpm for 5 minutes.

  • Resuspend the cell pellet in 1 mL of water and re-pellet in a 2 mL screw-cap tube to wash.

2. Extraction:

  • Resuspend the final cell pellet in 500 µL of 75% ethanol.

  • Incubate at 95°C for 3 minutes in a thermo-shaker to quench metabolic activity and extract metabolites.

  • Centrifuge at 4,000 rpm for 5 minutes to pellet cell debris.

  • Transfer the supernatant (ethanol extract) to a new tube or a 96-well deep-well plate.

3. Sample Preparation for Analysis:

  • Evaporate the ethanol from the extracts using a centrifugal vacuum concentrator (e.g., Genevac) at 35°C for approximately 5 hours.

  • Re-solubilize the dried pellets in 100 µL of 50 mM ammonium acetate.

  • Centrifuge at 4,000 rpm for 5 minutes to remove any remaining debris.

  • Transfer the final supernatant for LC-MS/MS analysis.

4. LC-MS/MS Quantification of Acyl-CoAs:

  • Liquid Chromatography:

    • Column: Waters Acquity UPLC HSS T3 C18 column (1.7 µm, 2.1 mm × 50 mm).

    • Mobile Phase A: 50 mM Ammonium Acetate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 2% to 60% B over several minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Instrument: A time-of-flight (TOF) mass spectrometer (e.g., Waters Xevo G2 XS) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Detection: Monitor for the exact mass of this compound ([M+H]+) and other relevant intermediates.

    • Quantification: Use a standard curve of chemically synthesized this compound to quantify the concentration in the samples.

Experimental and Logical Workflow Diagram

The overall workflow for identifying and characterizing the this compound biosynthetic gene cluster is depicted below.

Experimental_Workflow Genome_Mining Genome Mining (e.g., antiSMASH on Streptomyces sp. SF2575) BGC_Identification Identify ssf Gene Cluster (BGC0000269) Genome_Mining->BGC_Identification Gene_Selection Select Candidate Genes (ssfE, ssfN, ssfK, ssfJ) BGC_Identification->Gene_Selection Yeast_Codon_Optimization Yeast Codon Optimization Gene_Selection->Yeast_Codon_Optimization Plasmid_Construction Plasmid Construction (pRS vectors, constitutive promoters) Yeast_Codon_Optimization->Plasmid_Construction Yeast_Transformation Yeast Transformation (S. cerevisiae) Plasmid_Construction->Yeast_Transformation Cultivation Cultivation & Precursor Feeding (Propionic Acid) Yeast_Transformation->Cultivation Metabolite_Extraction Metabolite Extraction (Hot Ethanol Method) Cultivation->Metabolite_Extraction LCMS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Analysis Data Analysis & Quantification LCMS_Analysis->Data_Analysis Pathway_Elucidation Pathway Elucidation Data_Analysis->Pathway_Elucidation

Workflow for identifying this compound biosynthesis genes.

References

The Angel's Share: Unraveling the Critical Role of Angeloyl-CoA in the Bioactivity of Ingenol Mebutate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ingenol mebutate, a diterpenoid ester derived from the sap of Euphorbia peplus, is a potent agent for the topical treatment of actinic keratosis. Its bioactivity is critically dependent on the angelate ester moiety at the C3 position of the ingenol backbone. This technical guide delves into the pivotal role of angeloyl-CoA, the activated form of angelic acid, in the biosynthesis and remarkable therapeutic effects of ingenol mebutate. We will explore the enzymatic machinery responsible for the formation of the angelate ester, dissect the compound's dual mechanism of action involving direct cytotoxicity and immune modulation, and provide detailed experimental protocols for key bioassays. Furthermore, this guide presents a comprehensive summary of quantitative data on the bioactivity of ingenol mebutate and its analogues, offering valuable insights for future drug development endeavors.

Introduction

Ingenol mebutate (PEP005) has emerged as a significant therapeutic agent for actinic keratosis, a precursor to non-melanoma skin cancer.[1] Its unique and rapid mechanism of action sets it apart from other topical treatments.[1] The bioactivity of ingenol mebutate is intrinsically linked to its chemical structure, particularly the angelate ester at the C3 position.[2][3] This guide focuses on the crucial contribution of this compound, the biosynthetic precursor to this angelate moiety, to the overall therapeutic efficacy of ingenol mebutate.

The Biosynthesis of Ingenol Mebutate: The Role of this compound

The formation of ingenol mebutate is a multi-step enzymatic process within Euphorbia peplus. While the complete biosynthetic pathway of the ingenol core is still under investigation, recent studies have elucidated the final, critical step: the esterification of the ingenol backbone with an angelate group, a reaction that requires this compound.

Formation of this compound

This compound is the activated form of angelic acid necessary for the enzymatic transfer of the angeloyl group. While the specific pathway in Euphorbia peplus is not fully detailed, studies in other organisms, such as Saccharomyces cerevisiae, have demonstrated the biosynthesis of this compound from precursors like propionyl-CoA.[4] This involves a series of enzymatic reactions catalyzed by enzymes such as carboxylases and reductases.

Acyltransferases: The Key Players in Angelate Esterification

Research has identified several BAHD acyltransferases in Euphorbia peplus that are responsible for the esterification of the ingenol scaffold. These enzymes utilize this compound as a substrate to attach the angelate moiety to the C3 hydroxyl group of ingenol, forming ingenol-3-angelate (ingenol mebutate).

  • EpBAHD-06 and EpBAHD-08: These enzymes have been shown to catalyze the formation of ingenol-3-angelate from ingenol and this compound.

  • EpBAHD-07 and EpBAHD-11: These acyltransferases are involved in the further modification of ingenol-3-angelate, such as the formation of ingenol-3-angelate-20-acetate.

The specificity of these acyltransferases for this compound and the C3 position of the ingenol core is a critical determinant of the final structure and bioactivity of ingenol mebutate.

Mechanism of Action: A Dual Approach to Eliminating Dysplastic Cells

Ingenol mebutate exerts its therapeutic effect through a unique dual mechanism of action: rapid induction of necrosis in targeted cells and subsequent stimulation of a robust inflammatory response. The angelate moiety is indispensable for both arms of this mechanism.

Direct Cytotoxicity: Induction of Primary Necrosis

Upon topical application, ingenol mebutate rapidly penetrates the skin and induces primary necrosis in dysplastic keratinocytes. This process is initiated by the activation of Protein Kinase C (PKC), particularly the PKCδ isoform. The angelate ester at the C3 position is crucial for the high-affinity binding and activation of PKC.

Activation of PKCδ triggers a downstream signaling cascade involving the MEK/ERK pathway, leading to mitochondrial swelling and disruption of the plasma membrane, ultimately resulting in rapid cell death.

Immunomodulation: Neutrophil-Mediated Antibody-Dependent Cellular Cytotoxicity (ADCC)

The initial necrotic event releases pro-inflammatory cytokines and chemokines, which recruit immune cells, predominantly neutrophils, to the treatment site. Ingenol mebutate also directly activates neutrophils. This influx of neutrophils contributes to the clearance of remaining tumor cells through antibody-dependent cellular cytotoxicity (ADCC).

Quantitative Bioactivity Data

The following tables summarize key quantitative data on the bioactivity of ingenol mebutate and related compounds.

Table 1: In Vitro Cytotoxicity of Ingenol Mebutate and Analogues

CompoundCell LineAssayIC50 (µM)Reference
Ingenol MebutateKeratinocytesMTT~0.84
Ingenane Derivative 6KeratinocytesMTT~0.39
Ingenane Derivative 7KeratinocytesMTT~0.32
IngenolKeratinocytes-Inactive

Table 2: Clinical Efficacy of Ingenol Mebutate Gel for Actinic Keratosis

Treatment AreaConcentrationComplete Clearance Rate (%)Partial Clearance Rate (%)Reference
Face and Scalp0.015%42.263.9
Trunk and Extremities0.05%34.149.1

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

PKC Activation Assay (ELISA-based)

Objective: To quantify the activation of PKC in response to ingenol mebutate.

Principle: This assay measures the phosphorylation of a PKC-specific substrate peptide pre-coated onto a microplate. Active PKC from cell lysates phosphorylates the substrate, which is then detected using a phospho-specific antibody conjugated to a detection enzyme (e.g., HRP).

Protocol Outline:

  • Cell Culture and Treatment: Culture keratinocytes or other relevant cell lines and treat with varying concentrations of ingenol mebutate for a specified duration.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Kinase Reaction: Add equal amounts of protein lysate to the wells of the PKC substrate-coated microplate. Initiate the reaction by adding ATP and incubate at 37°C.

  • Detection: Wash the wells and add the phospho-specific primary antibody, followed by an HRP-conjugated secondary antibody.

  • Substrate Addition and Measurement: Add a chromogenic substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the absorbance readings to the total protein concentration to determine the specific PKC activity.

Neutrophil-Mediated Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay (Calcein AM Release Assay)

Objective: To measure the ability of neutrophils to kill target cancer cells in the presence of ingenol mebutate and specific antibodies.

Principle: Target cells are labeled with Calcein AM, a fluorescent dye that is retained within live cells. When neutrophils induce cytotoxicity, the target cell membrane is compromised, and Calcein AM is released. The amount of fluorescence in the supernatant is proportional to the extent of cell lysis.

Protocol Outline:

  • Target Cell Preparation: Label target tumor cells (e.g., squamous cell carcinoma cells) with Calcein AM.

  • Effector Cell Preparation: Isolate fresh human neutrophils from peripheral blood.

  • Assay Setup: Seed the labeled target cells in a 96-well plate. Add the desired concentrations of antibody and ingenol mebutate.

  • Co-culture: Add the effector neutrophils at a specific effector-to-target (E:T) ratio.

  • Incubation: Incubate the plate for a defined period (e.g., 4-6 hours) at 37°C.

  • Measurement: Centrifuge the plate and collect the supernatant. Measure the fluorescence of the released Calcein AM using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of specific lysis based on the fluorescence released from target cells co-cultured with neutrophils and antibody, compared to control wells.

Cytokine Release Assay in Keratinocytes (ELISA)

Objective: To measure the release of pro-inflammatory cytokines from keratinocytes upon treatment with ingenol mebutate.

Principle: This assay uses an enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of specific cytokines (e.g., IL-1α, IL-6, IL-8) in the culture supernatant of treated keratinocytes.

Protocol Outline:

  • Cell Culture and Treatment: Culture primary human keratinocytes in 96-well plates. Treat the cells with different concentrations of ingenol mebutate for 24 hours.

  • Supernatant Collection: Collect the culture supernatant from each well.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest.

    • Block non-specific binding sites.

    • Add the collected culture supernatants to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a chromogenic substrate and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Generate a standard curve using recombinant cytokine standards and determine the concentration of the cytokine in the samples based on their absorbance values.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

ingenol_mebutate_signaling IM Ingenol Mebutate PKC PKCδ Activation IM->PKC Neutrophils Neutrophil Recruitment & Activation IM->Neutrophils MEK MEK Activation PKC->MEK ERK ERK Activation MEK->ERK Necrosis Primary Necrosis ERK->Necrosis Cytokines Pro-inflammatory Cytokine Release Necrosis->Cytokines Cytokines->Neutrophils ADCC Neutrophil-mediated ADCC Neutrophils->ADCC

Caption: Signaling pathway of ingenol mebutate leading to necrosis and immune activation.

Experimental Workflows

pkc_assay_workflow cluster_0 PKC Activation Assay (ELISA) A Cell Treatment with Ingenol Mebutate B Cell Lysis A->B C Protein Quantification B->C D Kinase Reaction (Substrate Plate) C->D E Detection with Antibodies D->E F Absorbance Reading E->F

Caption: Workflow for the ELISA-based Protein Kinase C (PKC) activation assay.

adcc_assay_workflow cluster_1 Neutrophil-mediated ADCC Assay G Label Target Cells (Calcein AM) I Co-culture with Antibody & Ingenol Mebutate G->I H Isolate Neutrophils H->I J Incubation I->J K Measure Fluorescence of Supernatant J->K L Calculate % Lysis K->L

Caption: Workflow for the neutrophil-mediated Antibody-Dependent Cellular Cytotoxicity (ADCC) assay.

Conclusion

The angelate ester at the C3 position of ingenol mebutate, biosynthesized via an this compound-dependent mechanism, is the cornerstone of its potent and dual-acting therapeutic effect. By activating PKCδ, ingenol mebutate orchestrates a rapid necrotic response in dysplastic cells, followed by a robust, neutrophil-driven immune clearance. The detailed understanding of the role of this compound and the enzymatic machinery involved opens new avenues for the semi-synthesis of novel ingenol analogues with potentially improved therapeutic profiles. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this remarkable class of compounds.

References

Angeloyl-CoA Esters: A Technical Guide to Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angeloyl-coenzyme A (angeloyl-CoA) is a critical activated intermediate in the biosynthesis of a diverse array of biologically active natural products known as angelates. These compounds, which feature an angelic acid moiety, have garnered significant interest in the pharmaceutical industry due to their demonstrated anti-inflammatory and anti-cancer properties. Despite their therapeutic potential, the natural sources and metabolic pathways leading to this compound are not fully elucidated, and its direct quantification in native organisms remains a challenge. This technical guide provides a comprehensive overview of the known and putative natural sources of this compound, its metabolic distribution, and detailed methodologies for its extraction, detection, and quantification. This document is intended to serve as a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug development.

Natural Sources and Distribution

This compound esters are found as metabolic intermediates in various organisms, primarily in plants and bacteria that are known to produce secondary metabolites containing an angelate group. The direct detection and quantification of the transient this compound molecule in these organisms are challenging due to its low intracellular concentrations and high reactivity. However, its presence can be inferred from the isolation of downstream angelate-containing compounds.

1.1. Plant Sources

Several plant species are rich sources of angelate esters, suggesting they harbor the biosynthetic machinery for producing this compound. Notable examples include:

  • Euphorbia peplus (Petty Spurge): The sap of this plant is a traditional remedy for skin conditions and contains ingenol-3-angelate, a potent activator of protein kinase C.[1][2] The distribution of this compound is primarily in the latex of the plant.

  • Petasites hybridus (Butterbur): This plant, used in herbal supplements, contains petasin and isopetasin, which are sesquiterpenoid esters of angelic acid.[3]

  • Asteraceae Family: Many plants in the daisy family are known to produce sesquiterpene lactones and other secondary metabolites with angelate moieties.

The distribution of this compound within these plants is presumed to be localized in tissues with active secondary metabolism, such as glandular trichomes, roots, and developing seeds.

1.2. Bacterial Sources

Certain bacteria, particularly from the genus Streptomyces, are known producers of complex polyketides and other secondary metabolites that incorporate an angelate group.

  • Streptomyces sp. SF2575: This bacterium produces SF2575, a polyketide-angelic acid ester with anti-cancer activity.[4] The biosynthetic gene cluster responsible for its production, including the enzymes for this compound synthesis, has been identified.[5]

In bacteria, the production of this compound is linked to the activation of secondary metabolite biosynthetic gene clusters, which is often triggered by specific environmental cues or developmental stages.

1.3. Fungal Sources

While less documented, some fungi are also known to produce ester derivatives of secondary metabolites, suggesting the potential for this compound biosynthesis. However, specific examples of naturally occurring this compound in fungi are not well-established in the current literature.

Biosynthetic Pathways of this compound

The formation of this compound is intrinsically linked to the metabolism of amino acids and fatty acids. Two primary pathways have been proposed or demonstrated.

2.1. Bacterial Biosynthesis from Propionyl-CoA

In Streptomyces sp. SF2575, a dedicated set of enzymes encoded by the ssf gene cluster is responsible for the synthesis of this compound from propionyl-CoA. This pathway has been successfully reconstituted in engineered Saccharomyces cerevisiae. The key intermediates in this pathway include methylmalonyl-CoA and 3-hydroxyl-2-methyl-butyryl-CoA.

bacterial_biosynthesis Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA carboxylase Acetoacetyl_CoA 2-Methyl-acetoacetyl-CoA Methylmalonyl_CoA->Acetoacetyl_CoA ssfE (KAS III) HMB_CoA 3-Hydroxyl-2-methyl-butyryl-CoA Acetoacetyl_CoA->HMB_CoA ssfN (Reductase) Angeloyl_CoA This compound HMB_CoA->Angeloyl_CoA ssfK (Dehydratase)

Caption: Bacterial biosynthesis of this compound. (Within 100 characters)

2.2. Putative Plant Biosynthesis from Isoleucine

In plants, it is hypothesized that this compound is derived from the catabolism of the branched-chain amino acid L-isoleucine. This pathway involves the formation of tiglyl-CoA, a geometric isomer of this compound, which can then be converted to this compound by a hypothetical isomerase.

plant_biosynthesis Isoleucine L-Isoleucine Keto_acid α-Keto-β-methylvalerate Isoleucine->Keto_acid Branched-chain amino acid aminotransferase Methylbutyryl_CoA 2-Methylbutyryl-CoA Keto_acid->Methylbutyryl_CoA Branched-chain α-keto acid dehydrogenase Tiglyl_CoA Tiglyl-CoA Methylbutyryl_CoA->Tiglyl_CoA Acyl-CoA dehydrogenase Angeloyl_CoA This compound Tiglyl_CoA->Angeloyl_CoA Putative Isomerase

Caption: Putative plant biosynthesis of this compound. (Within 100 characters)

Quantitative Data

Direct quantitative data for this compound in natural sources is currently unavailable in the scientific literature. However, engineered microbial systems provide valuable insights into achievable titers.

OrganismGenetic Background/ConditionThis compound Titer (mg/L)Reference
Saccharomyces cerevisiaeExpressing ssf genes from Streptomyces sp. with propionate feeding~5.0
Saccharomyces cerevisiaeAs above, with optimized carboxylaseup to 6.4
Saccharomyces cerevisiaeExpressing ssf genes with methyl-malonate feeding~1.5
Saccharomyces cerevisiaeExpressing plant acyl-CoA ligases with angelic acid feeding~40

Experimental Protocols

The following protocols are generalized from established methods for the analysis of short- and medium-chain acyl-CoA esters and can be adapted for the study of this compound.

4.1. Extraction of Acyl-CoA Esters from Plant Tissues

This protocol describes a solid-phase extraction method to isolate and concentrate acyl-CoA esters from plant material.

  • Tissue Homogenization: Freeze plant tissue in liquid nitrogen and grind to a fine powder. Homogenize the powder in a cold KH2PO4 buffer (100 mM, pH 4.9).

  • Solvent Extraction: Add 2-propanol to the homogenate, vortex thoroughly, and then add acetonitrile to precipitate proteins and extract the acyl-CoAs.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated protein.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by acidic water (pH 3).

    • Load the supernatant onto the cartridge.

    • Wash the cartridge sequentially with acidic water, petroleum ether, and chloroform to remove interfering compounds.

    • Elute the acyl-CoA esters with an ethanol/water mixture (e.g., 65:35 v/v) containing a volatile salt like ammonium acetate.

  • Sample Concentration: Evaporate the solvent from the eluate under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for analysis.

extraction_workflow Start Plant Tissue Homogenize Homogenize in Buffer + 2-Propanol + Acetonitrile Start->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE Solid-Phase Extraction (C18) Supernatant->SPE Wash Wash with Acidic Water, Petroleum Ether, Chloroform SPE->Wash Elute Elute with Ethanol/Water/ Ammonium Acetate Wash->Elute Concentrate Concentrate and Reconstitute Elute->Concentrate Analysis LC-MS/MS Analysis Concentrate->Analysis

Caption: Workflow for Acyl-CoA extraction. (Within 100 characters)

4.2. Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of acyl-CoA esters.

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column suitable for the separation of polar and medium-chain length molecules.

    • Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component with an ion-pairing agent (e.g., heptafluorobutyric acid or dimethylbutylammonium acetate) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometry Detection:

    • Ionization: Use positive ion electrospray ionization (ESI+).

    • Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.

    • MRM Transitions:

      • Quantifier: Monitor the transition from the protonated molecular ion [M+H]+ to the fragment ion corresponding to the loss of the adenosine 3'-phosphate 5'-diphosphate moiety ([M - 507 + H]+).

      • Qualifier: A second transition, for example, to the adenosine 3',5'-diphosphate fragment at m/z 428.0365, can be used for confirmation.

  • Quantification:

    • Generate a calibration curve using authentic standards of this compound.

    • Use a suitable internal standard, such as a stable isotope-labeled acyl-CoA or an acyl-CoA with an odd-numbered carbon chain, to correct for matrix effects and variations in extraction efficiency.

Conclusion

This compound is a pivotal metabolite in the biosynthesis of a growing class of pharmaceutically relevant angelate natural products. While its direct detection in natural sources remains an area for further research, the methodologies for acyl-CoA analysis are well-established and can be readily adapted for this purpose. The continued exploration of the biosynthesis and distribution of this compound in plants and microorganisms will undoubtedly unveil new opportunities for the discovery and sustainable production of novel therapeutics. This guide provides a foundational framework for researchers to advance our understanding of this important metabolic intermediate.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Enzymatic Synthesis of Angeloyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro enzymatic synthesis of Angeloyl-CoA, a key precursor for a variety of biologically active natural products with therapeutic potential. Two primary enzymatic strategies are presented: a biosynthetic pathway starting from propionyl-CoA and a direct ligation method using angelic acid.

Introduction

This compound is the activated form of angelic acid, an essential building block in the biosynthesis of numerous secondary metabolites, known as angelates.[1] These compounds have garnered significant interest in the pharmaceutical industry due to their demonstrated anti-inflammatory, anti-cancer, and other therapeutic properties. The limited availability of these compounds from natural sources and the complexities of chemical synthesis have driven the development of enzymatic and microbial production methods.[1] This document outlines two effective in vitro enzymatic approaches for the synthesis of this compound.

Two Primary In Vitro Synthesis Strategies:

  • Biosynthetic Pathway from Propionyl-CoA: This method reconstitutes a bacterial biosynthetic pathway using enzymes from the ssf gene cluster found in Streptomyces sp. SF2575. This pathway converts propionyl-CoA to this compound through a series of enzymatic reactions.

  • Direct Ligation of Angelic Acid: This approach utilizes a plant-derived acyl-CoA ligase to directly catalyze the formation of a thioester bond between angelic acid and Coenzyme A (CoA). This method offers a more direct route to the final product.[1]

Data Presentation

The following tables summarize the key quantitative data associated with the enzymes involved in the in vitro synthesis of this compound.

Table 1: Kinetic Parameters of Key Enzymes in the Propionyl-CoA Pathway

EnzymeSubstrateKm (µM)Vmax or kcatSource Organism
β-Ketoacyl-ACP Synthase III (KAS III)Acetyl-CoA2.4-Streptomyces glaucescens
Butyryl-CoA0.71-Streptomyces glaucescens
Isobutyryl-CoA0.41-Streptomyces glaucescens
Malonyl-ACP3.66-Streptomyces glaucescens
Propionyl-CoA CarboxylasePropionyl-CoA290-Bovine Mitochondria
ATP80-Bovine Mitochondria
Bicarbonate3000-Bovine Mitochondria

Table 2: Reported In Vivo Production Titers of this compound

Production HostBiosynthetic StrategyPrecursor FedThis compound Titer (mg/L)
Saccharomyces cerevisiaessf gene cluster expressionPropionate~5
Saccharomyces cerevisiaessf gene cluster with S. coelicolor propionyl-CoA carboxylasePropionateup to 6.4
Saccharomyces cerevisiaematB CoA ligase and parts of ssf pathwayMethyl-malonate~1.5
Saccharomyces cerevisiaePlant acyl-CoA ligase expressionAngelic Acid~40

Experimental Protocols

Protocol 1: In Vitro Reconstitution of the this compound Biosynthesis Pathway from Propionyl-CoA

This protocol describes the step-wise enzymatic conversion of propionyl-CoA to this compound using purified enzymes from the ssf gene cluster.

1. Enzyme Purification:

  • Express and purify the following enzymes from the ssf gene cluster of Streptomyces sp. SF2575 or their homologs as His-tagged proteins in E. coli:

    • Propionyl-CoA Carboxylase (PCC)

    • β-Ketoacyl-ACP Synthase III (KAS III, e.g., SsfN)

    • 3-Ketoacyl-ACP Reductase (e.g., SsfK)

    • Enoyl-CoA Hydratase (e.g., SsfJ)

    • Acyl Carrier Protein (ACP)

  • Purify the expressed proteins using nickel-affinity chromatography followed by size-exclusion chromatography to ensure high purity.

2. Reaction Mixture Composition:

ComponentFinal Concentration
Tris-HCl (pH 7.5)50 mM
MgCl25 mM
ATP2 mM
NADPH1 mM
Coenzyme A (CoA)0.5 mM
Propionyl-CoA1 mM
Bicarbonate (from NaHCO3)10 mM
Purified PCC1-5 µM
Purified KAS III1-5 µM
Purified 3-Ketoacyl-ACP Reductase1-5 µM
Purified Enoyl-CoA Hydratase1-5 µM
Purified ACP10-20 µM
Dithiothreitol (DTT)1 mM
Total Volume 100 µL

3. Reaction Procedure:

  • Combine all reaction components except the enzymes in a microcentrifuge tube.

  • Pre-warm the mixture to 30°C for 5 minutes.

  • Initiate the reaction by adding the mixture of purified enzymes.

  • Incubate the reaction at 30°C for 2-4 hours.

  • Stop the reaction by adding 10 µL of 10% (v/v) formic acid.

  • Centrifuge the sample at 14,000 x g for 10 minutes to pellet any precipitated protein.

  • Analyze the supernatant for the presence of this compound using HPLC-MS.

Protocol 2: In Vitro Synthesis of this compound via Direct Ligation of Angelic Acid

This protocol utilizes a plant-derived acyl-CoA ligase to synthesize this compound directly from angelic acid and CoA.

1. Enzyme Purification:

  • Clone and express a suitable plant acyl-CoA ligase with known or predicted activity towards short- to medium-chain unsaturated carboxylic acids (e.g., from Euphorbia peplus) as a His-tagged protein in E. coli.

  • Purify the enzyme using nickel-affinity chromatography.

2. Reaction Mixture Composition:

ComponentFinal Concentration
HEPES buffer (pH 7.2)100 mM
MgCl210 mM
ATP5 mM
Coenzyme A (CoA)1 mM
Angelic Acid2 mM
Purified Acyl-CoA Ligase1-5 µM
Dithiothreitol (DTT)2 mM
Total Volume 100 µL

3. Reaction Procedure:

  • Combine all reaction components except the enzyme in a microcentrifuge tube.

  • Pre-warm the mixture to 37°C for 5 minutes.

  • Initiate the reaction by adding the purified acyl-CoA ligase.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Stop the reaction by adding 10 µL of 10% (v/v) formic acid.

  • Centrifuge the sample at 14,000 x g for 10 minutes.

  • Analyze the supernatant for this compound formation by HPLC-MS.

Visualizations

This compound Biosynthetic Pathway from Propionyl-CoA

Angeloyl_CoA_Biosynthesis Propionyl_CoA Propionyl-CoA PCC Propionyl-CoA Carboxylase (PCC) Propionyl_CoA->PCC Methylmalonyl_CoA Methylmalonyl-CoA KAS_III β-Ketoacyl-ACP Synthase III (KAS III) Methylmalonyl_CoA->KAS_III Acetyl_CoA Acetyl-CoA Acetyl_CoA->KAS_III Methylacetoacetyl_CoA 2-Methylacetoacetyl-CoA Reductase 3-Ketoacyl-ACP Reductase Methylacetoacetyl_CoA->Reductase Hydroxymethylbutyryl_CoA 3-Hydroxyl-2-methyl- butyryl-CoA Hydratase Enoyl-CoA Hydratase Hydroxymethylbutyryl_CoA->Hydratase Angeloyl_CoA This compound PCC->Methylmalonyl_CoA KAS_III->Methylacetoacetyl_CoA Reductase->Hydroxymethylbutyryl_CoA Hydratase->Angeloyl_CoA

Caption: Biosynthetic pathway of this compound from Propionyl-CoA.

Experimental Workflow for In Vitro this compound Synthesis

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Purification Enzyme Purification (e.g., His-tag Chromatography) Reaction_Setup Reaction Mixture Assembly Enzyme_Purification->Reaction_Setup Substrate_Prep Substrate & Buffer Preparation Substrate_Prep->Reaction_Setup Incubation Incubation (Controlled Temperature & Time) Reaction_Setup->Incubation Quenching Reaction Quenching (e.g., Acidification) Incubation->Quenching Analysis Product Analysis (HPLC-MS) Quenching->Analysis Direct_Ligation Angelic_Acid Angelic Acid Acyl_CoA_Ligase Acyl-CoA Ligase Angelic_Acid->Acyl_CoA_Ligase CoA Coenzyme A CoA->Acyl_CoA_Ligase Angeloyl_CoA This compound ATP ATP ATP->Acyl_CoA_Ligase AMP_PPi AMP + PPi Acyl_CoA_Ligase->Angeloyl_CoA Acyl_CoA_Ligase->AMP_PPi

References

Metabolic Engineering of Saccharomyces cerevisiae for Angeloyl-CoA Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angeloyl-CoA is a crucial activated precursor for the biosynthesis of numerous pharmacologically active natural products known as angelates. These compounds, found in various medicinal plants, exhibit a wide range of therapeutic properties, including anti-inflammatory and anti-cancer effects. However, their extraction from natural sources is often inefficient, and chemical synthesis can be complex and costly. Metabolic engineering of microbial hosts, such as the robust and well-characterized yeast Saccharomyces cerevisiae, offers a promising and sustainable alternative for the production of this compound and its derivatives.

These application notes provide a comprehensive overview of the strategies and detailed protocols for the metabolic engineering of S. cerevisiae to produce this compound. The information is intended to guide researchers in designing and executing experiments for the heterologous production of this valuable precursor.

Metabolic Engineering Strategies for this compound Production

Several metabolic engineering strategies have been successfully employed to produce this compound in S. cerevisiae. These approaches primarily involve the introduction of heterologous biosynthetic pathways and the optimization of precursor supply. The three main strategies are:

  • Production from Propionate via the ssf Gene Cluster: This strategy involves the expression of a synthetic pathway derived from the ssf gene cluster from Streptomyces sp. SF2575. This pathway converts the endogenous metabolite propionyl-CoA to this compound. To boost the intracellular pool of propionyl-CoA, the cultures are fed with propionate, and a propionyl-CoA synthetase is co-expressed.

  • Production from Methyl-malonate: An alternative route utilizes the promiscuous malonyl-CoA/methylmalonyl-CoA ligase, MatB, from Streptomyces coelicolor. In this approach, the yeast is fed with methyl-malonate, which is then converted to methylmalonyl-CoA by MatB. This intermediate then enters the downstream pathway for this compound synthesis.

  • Production from Angelic Acid: This is a more direct approach where the yeast is fed with angelic acid. The production of this compound is then achieved by expressing a heterologous acyl-CoA ligase that can efficiently activate angelic acid to its CoA-thioester. Several plant-derived acyl-CoA ligases have shown high activity for this conversion.

Quantitative Data Summary

The following table summarizes the reported production titers of this compound in engineered S. cerevisiae using the different metabolic strategies.

Engineering StrategyPrecursor FedKey Heterologous Gene(s)This compound Titer (mg/L)Reference
ssf PathwayPropionatessfE, ssfN, ssfK, ssfJ from Streptomyces sp. SF2575; propionyl-CoA synthase (prpE) from Salmonella enterica~5.0[1]
ssf Pathway with Optimized CarboxylasePropionatessf genes; propionyl-CoA carboxylase from Streptomyces coelicolor~6.4[1]
Methyl-malonate PathwayMethyl-malonatematB from S. coelicolor; ssf genes~1.5[1]
Angelic Acid FeedingAngelic AcidAcyl-CoA ligases from various plant species~40[1]

Visualizing the Metabolic Pathways and Workflows

To aid in the understanding of the engineered pathways and experimental procedures, the following diagrams have been generated using Graphviz.

Angeloyl_CoA_Pathway_from_Propionate cluster_feeding Exogenous Feeding cluster_yeast S. cerevisiae Cell Propionate Propionate Propionyl_CoA Propionyl-CoA Propionate->Propionyl_CoA PrpE Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA SsfE Methylacetoacetyl_CoA 2-Methylacetoacetyl-CoA Methylmalonyl_CoA->Methylacetoacetyl_CoA SsfN Hydroxymethylbutyryl_CoA 3-Hydroxyl-2-methyl-butyryl-CoA Methylacetoacetyl_CoA->Hydroxymethylbutyryl_CoA SsfK Angeloyl_CoA This compound Hydroxymethylbutyryl_CoA->Angeloyl_CoA SsfJ PrpE prpE (Propionyl-CoA Synthetase) SsfE ssfE (Propionyl-CoA Carboxylase) SsfN ssfN (Ketoacyl-ACP Synthase) SsfK ssfK (3-Ketoacyl-ACP Reductase) SsfJ ssfJ (Enoyl-CoA Hydratase) Acetyl_CoA Acetyl-CoA Acetyl_CoA->Methylacetoacetyl_CoA SsfN

Caption: Engineered metabolic pathway for this compound production from propionate.

Angeloyl_CoA_Pathway_from_Angelic_Acid cluster_feeding Exogenous Feeding cluster_yeast S. cerevisiae Cell Angelic_Acid Angelic Acid Angeloyl_CoA This compound Angelic_Acid->Angeloyl_CoA Acyl-CoA Ligase Acyl_CoA_Ligase Acyl-CoA Ligase (Plant-derived)

Caption: Direct production of this compound from angelic acid.

Experimental_Workflow cluster_cloning Plasmid Construction cluster_yeast_work Yeast Engineering and Cultivation cluster_analysis Analysis Codon_Optimization Codon Optimization of Heterologous Genes Gene_Synthesis Gene Synthesis Codon_Optimization->Gene_Synthesis Ligation_Assembly Ligation/Assembly Gene_Synthesis->Ligation_Assembly Yeast_Expression_Vector Yeast Expression Vector Yeast_Expression_Vector->Ligation_Assembly Recombinant_Plasmid Recombinant Plasmid Ligation_Assembly->Recombinant_Plasmid Yeast_Transformation Yeast Transformation Recombinant_Plasmid->Yeast_Transformation Colony_Selection Colony Selection Yeast_Transformation->Colony_Selection Starter_Culture Starter Culture Preparation Colony_Selection->Starter_Culture Main_Culture Main Culture and Induction Starter_Culture->Main_Culture Feeding Precursor Feeding Main_Culture->Feeding Cell_Harvesting Cell Harvesting Feeding->Cell_Harvesting Metabolite_Extraction Metabolite Extraction Cell_Harvesting->Metabolite_Extraction HPLC_Quantification HPLC-MS/MS Quantification Metabolite_Extraction->HPLC_Quantification

Caption: General experimental workflow for this compound production in yeast.

Experimental Protocols

This section provides detailed protocols for the key experiments involved in the metabolic engineering of S. cerevisiae for this compound production.

Protocol 1: Construction of Yeast Expression Plasmids
  • Codon Optimization: The coding sequences of the heterologous genes (e.g., ssf cluster genes, prpE, matB, acyl-CoA ligases) should be optimized for expression in S. cerevisiae. This can be done using commercially available gene synthesis services or online tools.

  • Gene Synthesis and Cloning: The codon-optimized genes are synthesized and cloned into a suitable yeast expression vector. A high-copy number vector (e.g., based on the 2µ origin of replication) is recommended for high-level expression. The genes should be placed under the control of strong constitutive promoters (e.g., pTDH3, pTEF1).

  • Vector Assembly: Multiple gene expression cassettes can be assembled into a single vector using methods like Gibson assembly or yeast homologous recombination-based cloning.

  • Verification: The final plasmid constructs should be verified by restriction digestion and Sanger sequencing.

Protocol 2: Saccharomyces cerevisiae Transformation (Lithium Acetate Method)
  • Prepare Competent Cells:

    • Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking.

    • Inoculate 50 mL of YPD with the overnight culture to an OD600 of ~0.2 and grow to an OD600 of 0.8-1.0.

    • Harvest the cells by centrifugation at 3000 x g for 5 minutes.

    • Wash the cells with 25 mL of sterile water and centrifuge again.

    • Resuspend the cell pellet in 1 mL of 100 mM Lithium Acetate (LiAc) and transfer to a microfuge tube.

    • Pellet the cells and resuspend in 400 µL of 100 mM LiAc.

  • Transformation:

    • In a microfuge tube, mix 100 µL of competent cells with 1-5 µg of plasmid DNA and 10 µL of single-stranded carrier DNA (e.g., salmon sperm DNA).

    • Add 600 µL of PEG solution (40% PEG 3350, 100 mM LiAc, 10 mM Tris-HCl pH 8.0, 1 mM EDTA).

    • Vortex vigorously and incubate at 30°C for 30 minutes with shaking.

    • Heat shock at 42°C for 15-20 minutes.

    • Pellet the cells by centrifugation, remove the supernatant, and resuspend in 1 mL of sterile water.

    • Plate 100-200 µL of the cell suspension onto appropriate selective agar plates.

    • Incubate at 30°C for 2-4 days until colonies appear.

Protocol 3: Yeast Cultivation and Precursor Feeding
  • Starter Culture: Inoculate a single colony of the engineered yeast strain into 5 mL of selective synthetic complete (SC) medium and grow overnight at 30°C with shaking.

  • Main Culture: Inoculate a larger volume of selective SC medium (e.g., 50 mL in a 250 mL flask) with the starter culture to an initial OD600 of ~0.1.

  • Induction (if applicable): If using an inducible promoter, add the inducing agent at the appropriate cell density (e.g., mid-log phase). For constitutive promoters, no induction is necessary.

  • Precursor Feeding:

    • For Propionate Feeding: When the culture reaches an OD600 of ~1.0, add a sterile stock solution of propionic acid to a final concentration of 0.5-1.0 g/L. The pH of the medium should be buffered to around 4.5 to minimize the toxicity of propionic acid.

    • For Methyl-malonate Feeding: Add a sterile stock solution of methyl-malonic acid to a final concentration of 1-2 g/L at an OD600 of ~1.0.

    • For Angelic Acid Feeding: Add a sterile stock solution of angelic acid to a final concentration of 0.5-1.0 g/L at an OD600 of ~1.0.

  • Incubation: Continue to incubate the cultures at 30°C with shaking for 48-72 hours post-feeding.

Protocol 4: Extraction and Quantification of this compound
  • Cell Harvesting and Quenching:

    • Harvest a defined volume of the yeast culture (e.g., corresponding to a specific OD600 unit) by rapid centrifugation at 4°C.

    • Immediately quench the metabolism by resuspending the cell pellet in a cold extraction solvent (e.g., 10% trichloroacetic acid or a methanol/water mixture).

  • Cell Lysis and Extraction:

    • Lyse the cells by bead beating with glass beads in the extraction solvent.

    • Centrifuge to pellet the cell debris and collect the supernatant containing the acyl-CoAs.

  • Sample Preparation:

    • The crude extract can be further purified and concentrated using solid-phase extraction (SPE) if necessary.

  • Quantification by HPLC-MS/MS:

    • Analyze the extracted samples by reverse-phase HPLC coupled to a tandem mass spectrometer (MS/MS).

    • Column: A C18 column is typically used for the separation of acyl-CoAs.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is used for elution.

    • Detection: Monitor the specific precursor-to-product ion transitions for this compound and other relevant intermediates in multiple reaction monitoring (MRM) mode for accurate quantification.

    • Standard Curve: Prepare a standard curve using a commercially available or synthesized this compound standard to determine the absolute concentration in the samples.

Conclusion

The metabolic engineering of Saccharomyces cerevisiae provides a versatile and powerful platform for the production of this compound. By selecting the appropriate biosynthetic pathway and optimizing fermentation conditions, significant titers of this valuable precursor can be achieved. The protocols and data presented in these application notes serve as a foundational guide for researchers to embark on the engineering of yeast for the production of angelates and other high-value natural products. Further optimization of gene expression, precursor supply, and fermentation processes will likely lead to even higher production levels, paving the way for the industrial-scale microbial synthesis of these important compounds.

References

Application Notes and Protocols for Heterologous Expression of Acyl-CoA Ligases for Angeloyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angeloyl-CoA is a key precursor for the biosynthesis of a diverse range of natural products, including angelates, which have demonstrated therapeutic potential as anti-inflammatory and anti-cancer agents. The limited availability of these compounds from natural sources has spurred interest in developing microbial production platforms. A critical step in this process is the efficient enzymatic synthesis of this compound. This document provides detailed application notes and protocols for the heterologous expression of acyl-CoA ligases to catalyze the formation of this compound from angelic acid.

Two primary strategies exist for the biological production of this compound. The first involves a multi-enzyme pathway starting from common cellular metabolites like propionyl-CoA. The second, more direct and often higher-yielding approach, involves the single-step ligation of coenzyme A to exogenously supplied angelic acid. This reaction is catalyzed by an acyl-CoA ligase (also known as acyl-CoA synthetase). This document will focus on the latter strategy, which has been shown to achieve significantly higher titers.

Acyl-CoA Ligases for this compound Synthesis

Several acyl-CoA ligases from various sources have been shown to exhibit activity towards angelic acid. Plant-derived acyl-CoA ligases, in particular, have demonstrated high efficiency in converting angelic acid to this compound when expressed in a heterologous host such as Saccharomyces cerevisiae.

As a well-characterized alternative with available sequence and kinetic data for structurally similar substrates, 4-coumarate-CoA ligases (4CLs) from model plants like Arabidopsis thaliana can be employed. These enzymes are known to act on a range of substituted cinnamic acids and other unsaturated carboxylic acids. For the purpose of providing a detailed protocol, we will use Arabidopsis thaliana 4-coumarate-CoA ligase 3 (At4CL3) as a representative enzyme.

Data Presentation: Quantitative Analysis of this compound Production

The efficiency of different biosynthetic strategies and the performance of various acyl-CoA ligases can be compared based on the final product titer. The table below summarizes reported titers for this compound production in Saccharomyces cerevisiae.

Biosynthetic StrategyKey Enzyme(s)Host OrganismPrecursor(s)This compound Titer (mg/L)Reference
Multi-step pathway from propionyl-CoAStreptomyces sp. ssf cluster enzymes, S. coelicolor carboxylaseS. cerevisiaePropionate~6.4Callari et al., 2018
Single-step ligation of angelic acidPlant-derived acyl-CoA ligases (e.g., EpCCL2)S. cerevisiaeAngelic acid~40Callari et al., 2018
Multi-step pathway from methyl-malonateS. coelicolor MatB CoA ligase and parts of ssf pathwayS. cerevisiaeMethyl-malonate~1.5Callari et al., 2018

Experimental Protocols

This section provides detailed protocols for the heterologous expression of an acyl-CoA ligase in Saccharomyces cerevisiae for the purpose of this compound synthesis. The protocol is based on the use of Arabidopsis thaliana 4CL3 (At4CL3) as a model enzyme, but can be adapted for other ligases such as EpCCL2 if the gene sequence is available.

Protocol 1: Gene Amplification and Plasmid Construction
  • Gene of Interest : The coding sequence for Arabidopsis thaliana 4-coumarate-CoA ligase 3 (At4CL3; UniProt accession: Q9S777) should be codon-optimized for expression in Saccharomyces cerevisiae. This can be done using commercially available gene synthesis services.[2]

  • Vector Selection : A yeast expression vector with a strong constitutive or inducible promoter is recommended. For example, the pYEGPD-TER vector with a GPD promoter for constitutive expression.

  • Primer Design : Design primers to amplify the codon-optimized At4CL3 gene. Include restriction sites compatible with your chosen expression vector (e.g., BamHI and SalI).

    • Forward Primer: 5'-GGATCCATGGCTAAGGTTTTGATTGTTG-3' (with BamHI site)

    • Reverse Primer: 5'-GTCGACTTAAGCAGCAGCGGTTTCAT-3' (with SalI site)

  • PCR Amplification : Perform PCR to amplify the At4CL3 gene using a high-fidelity DNA polymerase.

  • Restriction Digest and Ligation : Digest both the PCR product and the yeast expression vector with the selected restriction enzymes (e.g., BamHI and SalI). Purify the digested DNA fragments and perform a ligation reaction to insert the At4CL3 gene into the vector.

  • Transformation into E. coli : Transform the ligation mixture into a competent E. coli strain (e.g., DH5α) for plasmid propagation. Select for positive colonies on an appropriate antibiotic-containing medium.

  • Plasmid Verification : Isolate the plasmid DNA from the selected E. coli colonies and verify the correct insertion of the At4CL3 gene by restriction digest and Sanger sequencing.

Protocol 2: Yeast Transformation and Expression
  • Yeast Strain : Use a suitable Saccharomyces cerevisiae strain, for example, CEN.PK2-1C.

  • Transformation Method : The lithium acetate/polyethylene glycol (LiAc/PEG) method is a common and effective procedure for yeast transformation.

    • Prepare competent yeast cells by growing an overnight culture and then diluting it to an OD600 of ~0.3 in fresh YPD medium.

    • Harvest the cells in the mid-log phase and wash them with sterile water and a 1x TE/LiAc solution.

    • Incubate the competent cells with the purified plasmid DNA and carrier DNA (e.g., salmon sperm DNA).

    • Add the PEG/TE/LiAc solution and incubate at 30°C.

    • Perform a heat shock at 42°C for 15-20 minutes.

    • Plate the transformed cells on a synthetic complete (SC) drop-out medium lacking the appropriate nutrient for plasmid selection (e.g., uracil for a URA3 marker).[3]

  • Selection of Transformants : Incubate the plates at 30°C for 2-3 days until colonies appear.

  • Protein Expression :

    • Inoculate a single colony of the transformed yeast into 5 mL of selective SC drop-out medium and grow overnight at 30°C with shaking.

    • Use this starter culture to inoculate a larger volume of YEPD medium (or appropriate expression medium if using an inducible promoter).

    • For constitutive expression, grow the culture for 48-72 hours at 30°C. For improved protein folding and solubility, cultivation at a lower temperature (e.g., 20°C) can be beneficial.[4]

Protocol 3: In Vivo Synthesis and Extraction of this compound
  • Cultivation and Substrate Feeding :

    • After 24 hours of growth, supplement the yeast culture with angelic acid. A final concentration of 1-5 mM is a good starting point. Angelic acid can be dissolved in ethanol before adding to the culture to aid solubility.

    • Continue the cultivation for another 24-48 hours.

  • Cell Harvesting : Harvest the yeast cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

  • Metabolite Extraction :

    • Wash the cell pellet with cold sterile water.

    • For extraction of short-chain acyl-CoAs, resuspend the cell pellet in a cold extraction solution. A common method is to use 10% (w/v) trichloroacetic acid (TCA) or 2.5% (w/v) 5-sulfosalicylic acid (SSA). The use of SSA can simplify sample preparation by avoiding the need for solid-phase extraction.[5]

    • Lyse the cells by bead beating or sonication on ice.

    • Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant containing the acyl-CoAs.

Protocol 4: Quantification of this compound by LC-MS/MS
  • Instrumentation : A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) is required.

  • Chromatographic Separation :

    • Column : A C18 reversed-phase column is suitable for separating acyl-CoAs.

    • Mobile Phase : A gradient of an aqueous buffer (e.g., 5 mM ammonium acetate) and an organic solvent (e.g., acetonitrile) is typically used.

  • Mass Spectrometry Detection :

    • Ionization Mode : Positive electrospray ionization (ESI) is generally used for the detection of acyl-CoAs.

    • MRM Transitions : Set up a Multiple Reaction Monitoring (MRM) method to specifically detect this compound. The precursor ion will be the [M+H]+ of this compound. A characteristic product ion results from the fragmentation of the phosphopantetheine moiety, leading to a neutral loss of 507 Da.

      • Precursor Ion (Q1) : m/z of [this compound + H]+

      • Product Ion (Q3) : m/z of [Precursor Ion - 507.1]

  • Quantification :

    • Standard Curve : Prepare a standard curve using chemically synthesized this compound of known concentrations.

    • Internal Standard : To account for variations in extraction efficiency and matrix effects, an internal standard should be used. An odd-chain acyl-CoA such as heptadecanoyl-CoA is a suitable choice as it is not naturally abundant in most organisms. The internal standard should be added to the samples before the extraction step.

    • Data Analysis : Quantify the amount of this compound in the samples by comparing the peak area ratio of this compound to the internal standard against the standard curve.

Visualizations

Biochemical Pathway: this compound Synthesis

Angeloyl_CoA_Synthesis Angelic_Acid Angelic Acid Acyl_CoA_Ligase Acyl-CoA Ligase (e.g., EpCCL2, At4CL3) Angelic_Acid->Acyl_CoA_Ligase CoA Coenzyme A CoA->Acyl_CoA_Ligase ATP ATP ATP->Acyl_CoA_Ligase AMP_PPi AMP + PPi Acyl_CoA_Ligase->AMP_PPi Angeloyl_CoA This compound Acyl_CoA_Ligase->Angeloyl_CoA

Caption: Enzymatic synthesis of this compound from Angelic Acid.

Experimental Workflow

Experimental_Workflow cluster_cloning Plasmid Construction cluster_expression Heterologous Expression & Synthesis cluster_analysis Analysis Gene_Amp Gene Amplification (Acyl-CoA Ligase) Ligation Ligation into Yeast Expression Vector Gene_Amp->Ligation Ecoli_Trans Transformation into E. coli Ligation->Ecoli_Trans Plasmid_Ver Plasmid Verification Ecoli_Trans->Plasmid_Ver Yeast_Trans Yeast Transformation Plasmid_Ver->Yeast_Trans Expression Protein Expression Yeast_Trans->Expression Substrate_Feed Angelic Acid Feeding Expression->Substrate_Feed Harvest Cell Harvesting Substrate_Feed->Harvest Extraction Metabolite Extraction Harvest->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS

Caption: Workflow for this compound production.

Conclusion

The heterologous expression of plant-derived acyl-CoA ligases in microbial hosts presents a promising strategy for the sustainable production of this compound, a valuable precursor for various high-value chemicals. By following the detailed protocols outlined in this document, researchers can effectively engineer microbial strains for the synthesis of this compound and accurately quantify the production titers. The choice of a suitable acyl-CoA ligase with high activity and specificity towards angelic acid is crucial for maximizing the yield. Further optimization of fermentation conditions and metabolic engineering of the host strain can lead to even higher production levels, paving the way for the industrial-scale biosynthesis of angelate-containing compounds.

References

Application Notes and Protocols for Angeloyl-CoA Extraction from Yeast Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angeloyl-CoA is a key metabolic intermediate in the biosynthesis of many pharmacologically active natural products, including angelates, which have demonstrated anti-inflammatory and anti-cancer properties. The production of these compounds in engineered yeast, such as Saccharomyces cerevisiae, offers a promising and sustainable alternative to challenging chemical syntheses or low-yield extractions from natural sources. Accurate and efficient extraction and quantification of this compound from yeast cells are critical for optimizing biosynthetic pathways and maximizing product yields.

This document provides a detailed protocol for the extraction of this compound from yeast cells, optimized for downstream analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It includes methodologies for quenching cellular metabolism, cell lysis, solvent extraction, and quantification, along with expected yields based on published data.

Data Presentation

The following tables summarize quantitative data regarding this compound production in engineered Saccharomyces cerevisiae, as reported in scientific literature. These values can serve as a benchmark for researchers developing their own this compound producing yeast strains.

Table 1: this compound Titers in Engineered S. cerevisiae with Precursor Feeding [1][2][3]

Precursor FedKey Genetic ModificationThis compound Titer (mg/L)
PropionateExpression of bacterial ssf cluster genes and a propionyl-CoA synthase~5.0
PropionateSubstitution with a Streptomyces coelicolor propionyl-CoA carboxylaseUp to 6.4
Methyl-malonateExpression of matB CoA ligase and parts of the ssf pathway~1.5
Angelic AcidExpression of plant-derived acyl-CoA ligasesUp to 40

Table 2: Comparison of Metabolite Extraction Methods for Yeast

While specific comparative data for this compound is limited, the following table compares common extraction methods for broader yeast metabolomics, which can inform the selection of an appropriate protocol.

Extraction MethodKey AdvantagesKey DisadvantagesRelevant Metabolite Classes
Cold Methanol Quenching & Boiling Ethanol ExtractionGood for a broad range of metabolites, including phosphorylated sugars and nucleotides.[4][5]More steps involved compared to single-solvent methods.Amino acids, organic acids, phosphorylated sugars, nucleotides.
Chloroform/MethanolEfficient for a wide range of metabolites.Can be time-consuming.Broad applicability.
Hot WaterSimple and fast.Can be selective and may not be suitable for all metabolites.-
Freezing-Thawing in MethanolSuitable for some applications.May require multiple cycles for efficient extraction.-

Experimental Protocols

This section details the recommended protocol for the extraction of this compound from yeast cells.

Quenching of Yeast Metabolism

Rapidly halting metabolic activity is crucial to prevent the degradation of this compound and to accurately reflect its intracellular concentration at the time of sampling.

Materials:

  • 60% (v/v) Methanol, pre-chilled to -48°C

  • Dry ice/ethanol bath

Protocol:

  • Prepare a quenching solution of 60% (v/v) methanol in water and cool it to -48°C in a dry ice/ethanol bath.

  • Withdraw a defined volume of yeast culture (e.g., 5 mL) and rapidly transfer it into a tube containing 5 volumes of the pre-chilled quenching solution.

  • Immediately vortex the mixture to ensure rapid and uniform quenching.

  • Harvest the quenched cells by centrifugation at a low temperature (e.g., 5,000 x g for 5 minutes at -10°C).

  • Carefully discard the supernatant.

  • The resulting cell pellet can be stored at -80°C for later extraction or used immediately.

Cell Lysis and this compound Extraction

This protocol utilizes bead beating for efficient mechanical disruption of the robust yeast cell wall, followed by solvent extraction.

Materials:

  • Acid-washed glass beads (0.5 mm diameter)

  • Chloroform/Methanol (2:1, v/v), pre-chilled to -20°C

  • Internal standard (e.g., a stable isotope-labeled acyl-CoA)

  • Centrifuge capable of reaching high speeds at low temperatures

  • Bead beater/homogenizer

Protocol:

  • To the frozen or fresh cell pellet, add 500 µL of pre-chilled chloroform/methanol (2:1, v/v) and an appropriate amount of internal standard.

  • Add an equal volume of acid-washed glass beads to the cell suspension.

  • Homogenize the mixture using a bead beater for 30-60 seconds at high speed. To prevent overheating, perform homogenization in short bursts with cooling on ice in between.

  • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet the cell debris and glass beads.

  • Carefully transfer the supernatant containing the extracted metabolites to a new pre-chilled tube.

  • The extract is now ready for downstream analysis or can be stored at -80°C.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the method of choice for the sensitive and specific quantification of this compound.

Instrumentation and Conditions (Example):

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column suitable for acyl-CoA analysis.

    • Mobile Phase A: Ammonium hydroxide in water (pH ~10.5).

    • Mobile Phase B: Acetonitrile with ammonium hydroxide.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes to elute this compound.

    • Flow Rate: A typical flow rate for such columns (e.g., 0.2-0.4 mL/min).

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Transitions to Monitor:

      • This compound: The precursor ion (Q1) will be the protonated molecule [M+H]+. The product ion (Q3) will result from the characteristic neutral loss of the CoA moiety.

      • Internal Standard: Monitor the corresponding precursor and product ions for the chosen internal standard.

Protocol:

  • Prepare a calibration curve using a certified standard of this compound.

  • Inject the yeast extract onto the LC-MS/MS system.

  • Integrate the peak areas for this compound and the internal standard.

  • Quantify the amount of this compound in the sample by comparing the peak area ratio to the calibration curve.

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis YeastCulture Yeast Culture Quenching Quenching (Cold Methanol) YeastCulture->Quenching Centrifugation1 Centrifugation Quenching->Centrifugation1 CellPellet Cell Pellet Centrifugation1->CellPellet BeadBeating Cell Lysis (Bead Beating) CellPellet->BeadBeating SolventExtraction Solvent Extraction (Chloroform/Methanol) BeadBeating->SolventExtraction Centrifugation2 Centrifugation SolventExtraction->Centrifugation2 Supernatant Supernatant with This compound Centrifugation2->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Quantification Quantification LCMS->Quantification

Caption: Experimental workflow for this compound extraction and quantification.

Angeloyl_CoA_Biosynthesis cluster_pathway Engineered Biosynthetic Pathway cluster_precursors External Precursors PropionylCoA Propionyl-CoA MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA ssfE HMB_CoA 3-Hydroxy-2-methyl-butyryl-CoA MethylmalonylCoA->HMB_CoA ssfD + ssfF AngeloylCoA This compound HMB_CoA->AngeloylCoA ssfG Propionate Propionate Propionate->PropionylCoA Propionyl-CoA synthase AngelicAcid Angelic Acid AngelicAcid->AngeloylCoA Acyl-CoA ligase

Caption: Engineered pathway for this compound biosynthesis in yeast.

References

Application Notes and Protocols for the Biosynthesis of Angeloyl-CoA Using Propionyl-CoA as a Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angeloyl-CoA is a key precursor in the biosynthesis of numerous clinically significant natural products, including angelates with anti-inflammatory and anti-cancer properties. The limited availability of these compounds from natural sources has driven the development of biosynthetic production platforms. This document provides detailed application notes and experimental protocols for the heterologous biosynthesis of this compound from propionyl-CoA, leveraging the enzymatic machinery from the ssf gene cluster of Streptomyces sp. SF2575. These protocols are designed for implementation in the model eukaryotic organism Saccharomyces cerevisiae.

Biosynthetic Pathway Overview

The conversion of propionyl-CoA to this compound is accomplished through a four-step enzymatic pathway encoded by the ssf gene cluster (ssfE, ssfN, ssfK, and ssfJ). This pathway has been successfully reconstituted in S. cerevisiae. The proposed enzymatic cascade is as follows:

  • Carboxylation: Propionyl-CoA is carboxylated to (S)-methylmalonyl-CoA. This reaction is catalyzed by a propionyl-CoA carboxylase. Within the context of the ssf cluster, the SsfE protein is predicted to perform this function.

  • Condensation: (S)-methylmalonyl-CoA is condensed with acetyl-CoA to form 2-methylacetoacetyl-CoA. This reaction is characteristic of a beta-ketoacyl-ACP synthase. It is proposed that SsfN and SsfK proteins form a complex to catalyze this step.

  • Reduction: The keto group of 2-methylacetoacetyl-CoA is reduced to a hydroxyl group, yielding 3-hydroxy-2-methyl-butyryl-CoA. This step is likely carried out by a ketoreductase, a function potentially associated with the SsfN/SsfK complex.

  • Dehydration: Finally, 3-hydroxy-2-methyl-butyryl-CoA is dehydrated to form this compound. This reaction is catalyzed by a dehydratase, with SsfJ being the putative enzyme for this transformation.

A diagram of the biosynthetic pathway is presented below:

Angeloyl_CoA_Biosynthesis Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA (S)-Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA SsfE (Propionyl-CoA Carboxylase) Methylacetoacetyl_CoA 2-Methylacetoacetyl-CoA Methylmalonyl_CoA->Methylacetoacetyl_CoA SsfN/SsfK (Beta-ketoacyl-ACP Synthase) Acetyl_CoA Acetyl-CoA Acetyl_CoA->Methylacetoacetyl_CoA Hydroxy_methylbutyryl_CoA 3-Hydroxy-2-methyl-butyryl-CoA Methylacetoacetyl_CoA->Hydroxy_methylbutyryl_CoA SsfN/SsfK (Ketoreductase) Angeloyl_CoA This compound Hydroxy_methylbutyryl_CoA->Angeloyl_CoA SsfJ (Dehydratase)

Caption: Biosynthetic pathway from propionyl-CoA to this compound.

Quantitative Data Summary

The heterologous expression of the ssf gene cluster in S. cerevisiae has yielded varying titers of this compound depending on the specific engineering strategies employed. The following table summarizes the reported production levels.

Strain Engineering StrategyPrecursor(s) FedThis compound Titer (mg/L)Reference
Expression of ssfE, ssfN, ssfK, ssfJPropionate~5[1]
Substitution of ssfE with S. coelicolor propionyl-CoA carboxylasePropionateup to 6.4[1][2][3][4]
Expression of matB from S. coelicolor and parts of the ssf pathwayMethyl-malonate~1.5
Expression of plant-derived acyl-CoA ligasesAngelic Acid~40

Experimental Protocols

Protocol 1: Heterologous Expression of ssf Genes in Saccharomyces cerevisiae

This protocol describes the general steps for expressing the codon-optimized ssfE, ssfN, ssfK, and ssfJ genes in S. cerevisiae.

1.1. Vector Construction:

  • Synthesize codon-optimized versions of ssfE, ssfN, ssfK, and ssfJ genes for optimal expression in S. cerevisiae.

  • Clone each gene into a suitable yeast expression vector (e.g., pESC series) under the control of a strong, inducible promoter (e.g., GAL1).

  • Incorporate appropriate selectable markers (e.g., URA3, HIS3, LEU2, TRP1) for yeast transformation and selection.

  • Verify the integrity of all constructs by restriction digestion and Sanger sequencing.

1.2. Yeast Transformation:

  • Prepare competent S. cerevisiae cells (e.g., strain CEN.PK2-1C) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

  • Transform the yeast cells with the expression vectors containing the ssf genes.

  • Plate the transformed cells on selective synthetic complete (SC) dropout medium lacking the appropriate nutrients corresponding to the selectable markers on the vectors.

  • Incubate plates at 30°C for 2-3 days until colonies appear.

1.3. Cultivation and Induction:

  • Inoculate a single colony of the transformed yeast into 5 mL of selective SC medium and grow overnight at 30°C with shaking (200 rpm).

  • Use the overnight culture to inoculate a larger volume of selective SC medium containing a non-repressing carbon source (e.g., 2% w/v raffinose).

  • Grow the culture to an OD600 of 0.8-1.0.

  • Induce gene expression by adding galactose to a final concentration of 2% (w/v).

  • If feeding propionate, add it to the culture medium at a desired concentration (e.g., 1 g/L).

  • Continue to incubate the culture at 30°C for 48-72 hours.

A workflow for this protocol is depicted below:

Yeast_Expression_Workflow cluster_0 Vector Construction cluster_1 Yeast Transformation cluster_2 Cultivation and Induction Gene_Synthesis Codon-optimized ssf gene synthesis Cloning Cloning into yeast expression vectors Gene_Synthesis->Cloning Verification Sequence verification Cloning->Verification Competent_Cells Preparation of competent S. cerevisiae Transformation Transformation with expression vectors Competent_Cells->Transformation Selection Selection on dropout media Transformation->Selection Preculture Overnight preculture Main_Culture Inoculation of main culture Preculture->Main_Culture Induction Induction with galactose Main_Culture->Induction Harvest Cell harvesting Induction->Harvest

Caption: Workflow for heterologous expression in S. cerevisiae.

Protocol 2: Purification of Recombinant His-tagged Ssf Proteins from S. cerevisiae

This protocol outlines the purification of N-terminally His-tagged Ssf proteins for in vitro assays.

2.1. Cell Lysis:

  • Harvest yeast cells from the induced culture by centrifugation (5,000 x g, 10 min, 4°C).

  • Wash the cell pellet with ice-cold lysis buffer (50 mM sodium phosphate, pH 7.4, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and protease inhibitor cocktail).

  • Resuspend the cell pellet in lysis buffer and lyse the cells using glass bead disruption or a French press.

  • Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C) to remove cell debris.

2.2. Affinity Chromatography:

  • Equilibrate a Ni-NTA affinity column with lysis buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with wash buffer (50 mM sodium phosphate, pH 7.4, 300 mM NaCl, 20 mM imidazole).

  • Elute the His-tagged protein with elution buffer (50 mM sodium phosphate, pH 7.4, 300 mM NaCl, 250 mM imidazole).

  • Collect fractions and analyze by SDS-PAGE for the presence of the purified protein.

2.3. Buffer Exchange:

  • Pool the fractions containing the purified protein.

  • Perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.

  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

  • Store the purified protein at -80°C.

Protocol 3: In Vitro Enzyme Assays

These protocols provide a starting point for the in vitro characterization of the Ssf enzymes. Optimization of reaction conditions may be required.

3.1. SsfE (Propionyl-CoA Carboxylase) Assay:

  • Principle: The activity of propionyl-CoA carboxylase can be measured by monitoring the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into propionyl-CoA to form [¹⁴C]methylmalonyl-CoA.

  • Reaction Mixture (100 µL):

    • 100 mM Tris-HCl, pH 8.0

    • 5 mM MgCl₂

    • 1 mM ATP

    • 10 mM KHCO₃ (spiked with NaH¹⁴CO₃)

    • 0.5 mM Propionyl-CoA

    • Purified SsfE (1-5 µg)

  • Procedure:

    • Assemble the reaction mixture on ice, omitting the enzyme.

    • Pre-incubate the mixture at 30°C for 5 minutes.

    • Initiate the reaction by adding the purified SsfE.

    • Incubate at 30°C for 10-30 minutes.

    • Stop the reaction by adding 20 µL of 6 M HCl.

    • Dry the sample under a stream of nitrogen to remove unreacted [¹⁴C]HCO₃⁻.

    • Resuspend the sample in water and quantify the radioactivity of the acid-stable product using liquid scintillation counting.

3.2. SsfN/SsfK (Beta-ketoacyl-ACP Synthase) Assay:

  • Principle: This assay measures the condensation of [¹⁴C]acetyl-CoA with methylmalonyl-CoA, catalyzed by the SsfN/SsfK complex. The product, 2-methylacetoacetyl-CoA, can be quantified.

  • Reaction Mixture (100 µL):

    • 100 mM Sodium Phosphate, pH 7.0

    • 1 mM DTT

    • 0.2 mM Acetyl-CoA (spiked with [1-¹⁴C]acetyl-CoA)

    • 0.5 mM Methylmalonyl-CoA

    • Purified SsfN and SsfK (1-5 µg each)

  • Procedure:

    • Assemble the reaction mixture on ice, omitting the methylmalonyl-CoA.

    • Pre-incubate at 30°C for 5 minutes.

    • Initiate the reaction by adding methylmalonyl-CoA.

    • Incubate at 30°C for 15-60 minutes.

    • Stop the reaction by adding 10 µL of 10% (v/v) acetic acid.

    • Analyze the reaction products by HPLC with a radiodetector or by thin-layer chromatography (TLC) followed by autoradiography.

3.3. SsfJ (Dehydratase) Assay:

  • Principle: This assay monitors the dehydration of 3-hydroxy-2-methyl-butyryl-CoA to this compound by measuring the increase in absorbance at 263 nm due to the formation of the double bond.

  • Reaction Mixture (200 µL):

    • 100 mM Tris-HCl, pH 7.5

    • 0.2 mM 3-hydroxy-2-methyl-butyryl-CoA (synthesized enzymatically or chemically)

    • Purified SsfJ (1-5 µg)

  • Procedure:

    • Assemble the reaction mixture in a quartz cuvette.

    • Place the cuvette in a spectrophotometer and monitor the baseline absorbance at 263 nm.

    • Initiate the reaction by adding the purified SsfJ.

    • Monitor the increase in absorbance at 263 nm over time.

    • Calculate the enzyme activity using the molar extinction coefficient of this compound.

Protocol 4: Quantification of Acyl-CoA Thioesters by HPLC-MS/MS

This protocol describes a method for the extraction and quantification of propionyl-CoA, methylmalonyl-CoA, and this compound from yeast cell cultures.

4.1. Sample Preparation and Extraction:

  • Quench the metabolism of a known amount of yeast cells by rapidly mixing with a cold (-20°C) 60% (v/v) aqueous methanol solution.

  • Centrifuge the cell suspension at 5,000 x g for 5 min at -20°C.

  • Resuspend the cell pellet in 1 mL of cold extraction buffer (75% (v/v) ethanol, 0.2 M formic acid).

  • Add an internal standard (e.g., [¹³C₃]-propionyl-CoA) to each sample for quantification.

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at 15,000 x g for 10 min at 4°C.

  • Collect the supernatant and dry it under a vacuum.

  • Reconstitute the dried extract in 100 µL of 5% (w/v) trichloroacetic acid.

4.2. HPLC-MS/MS Analysis:

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 2% to 50% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Monitor the specific precursor-to-product ion transitions for each acyl-CoA of interest and the internal standard.

A logical diagram for the quantification workflow is shown below:

Quantification_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Quenching Metabolic Quenching Extraction Acyl-CoA Extraction Quenching->Extraction Drying Drying and Reconstitution Extraction->Drying Separation HPLC Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: Workflow for acyl-CoA quantification.

Conclusion

These application notes and protocols provide a comprehensive guide for researchers interested in the biosynthesis of this compound from propionyl-CoA. By leveraging the enzymes from the Streptomyces sp. SF2575ssf gene cluster and the robust expression capabilities of S. cerevisiae, it is possible to establish a platform for the production of this valuable precursor. The provided protocols for heterologous expression, protein purification, enzyme assays, and metabolite quantification will facilitate further research and development in the field of metabolic engineering and natural product synthesis.

References

Application Notes and Protocols for Cell-Free Angeloyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angeloyl-CoA is a crucial activated form of angelic acid, a five-carbon branched-chain unsaturated acyl group. This moiety is an essential precursor in the biosynthesis of numerous biologically active natural products, known as angelates. These compounds have demonstrated significant therapeutic potential, including anti-inflammatory and anti-cancer properties. However, the low yield of extraction from natural sources and the complexity of chemical synthesis have limited their availability for research and drug development. Microbial production in engineered organisms like Saccharomyces cerevisiae has emerged as a promising alternative.[1][2][3][4] This document outlines the principles and protocols for developing a cell-free enzymatic system for the synthesis of this compound, offering a flexible and controllable platform for producing this valuable precursor.

Biosynthetic Strategies for this compound

Several biosynthetic pathways for the production of this compound have been elucidated and engineered in microbial systems. These can be adapted for a cell-free synthesis approach.

  • Synthesis from Propionyl-CoA: This pathway utilizes enzymes from the ssf biosynthetic cluster found in Streptomyces sp. SF2575. It starts with the carboxylation of propionyl-CoA to methylmalonyl-CoA, followed by a series of reactions analogous to fatty acid synthesis to yield this compound.[1]

  • Synthesis from Methyl-malonate: To bypass potential toxicity associated with propionyl-CoA supplementation, an alternative route involves the direct conversion of methyl-malonate to methylmalonyl-CoA using a malonyl/methylmalonyl-CoA ligase, such as MatB from Streptomyces coelicolor.

  • Direct Ligation of Angelic Acid: A more direct approach involves the use of acyl-CoA ligases to directly attach Coenzyme A to angelic acid. Several promiscuous acyl-CoA ligases from plant, bacterial, and fungal origins have shown activity towards angelic acid.

Quantitative Data Summary

The following table summarizes the reported production titers of this compound using different biosynthetic routes and precursors in engineered Saccharomyces cerevisiae. These values can serve as a benchmark for optimizing a cell-free synthesis system.

Biosynthetic RoutePrecursorKey EnzymesReported Titer (mg/L)Reference
ssf PathwayPropionateStreptomyces sp. propionyl-CoA synthase, Streptomyces coelicolor propionyl-CoA carboxylase~6.4
ssf Pathway with MatBMethyl-malonateS. coelicolor MatB CoA ligase, partial ssf pathway enzymes~1.5
Direct LigationAngelic AcidPlant-derived acyl-CoA ligases~40

Signaling Pathways and Experimental Workflows

This compound Biosynthesis from Propionyl-CoA

G Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA carboxylase MAA_CoA 2-Methyl-acetoacetyl-CoA Methylmalonyl_CoA->MAA_CoA KAS III HMB_CoA 3-Hydroxyl-2-methyl-butyryl-CoA MAA_CoA->HMB_CoA 3-Ketoacyl-(acyl-carrier-protein) reductase Angeloyl_CoA This compound HMB_CoA->Angeloyl_CoA Enoyl-CoA hydratase

Caption: Biosynthetic pathway of this compound from Propionyl-CoA.

Cell-Free Synthesis Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Expression Enzyme Expression & Purification Reaction_Mix Assemble Reaction Mixture Enzyme_Expression->Reaction_Mix Buffer_Prep Buffer & Substrate Preparation Buffer_Prep->Reaction_Mix Incubation Incubation (e.g., 30-37°C) Reaction_Mix->Incubation Quenching Reaction Quenching Incubation->Quenching LC_MS LC-MS/MS Analysis Quenching->LC_MS Quantification Quantification LC_MS->Quantification

Caption: General workflow for cell-free this compound synthesis.

Experimental Protocols

Protocol 1: Cell-Free Synthesis of this compound via Direct Ligation of Angelic Acid

This protocol is based on the direct ligation of angelic acid to Coenzyme A using a promiscuous acyl-CoA ligase.

Materials:

  • Angelic Acid

  • Coenzyme A (CoA) lithium salt

  • ATP disodium salt

  • MgCl₂

  • Tris-HCl buffer (pH 7.5)

  • Purified acyl-CoA ligase (e.g., from a plant source known for promiscuity)

  • Dithiothreitol (DTT)

  • Ice

  • Microcentrifuge tubes

  • Incubator/water bath

  • HPLC or LC-MS/MS system for analysis

Procedure:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube on ice, prepare a 100 µL reaction mixture with the following final concentrations:

      • 50 mM Tris-HCl (pH 7.5)

      • 10 mM MgCl₂

      • 5 mM ATP

      • 2 mM DTT

      • 1 mM Angelic Acid

      • 0.5 mM Coenzyme A

      • 1-5 µM purified acyl-CoA ligase

    • The components should be added in the order listed, with the enzyme added last.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the specific acyl-CoA ligase used (typically 30-37°C) for 1-4 hours.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of cold 10% trichloroacetic acid (TCA) or by flash-freezing in liquid nitrogen.

  • Sample Preparation for Analysis:

    • Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for analysis.

  • Analysis:

    • Analyze the supernatant for the presence and quantity of this compound using reverse-phase HPLC or LC-MS/MS.

    • Monitor at a wavelength of 260 nm for the adenine moiety of CoA.

    • Confirm the identity of the product by comparing the retention time and mass spectrum with a known standard if available.

Protocol 2: Cell-Free Expression and Synthesis of this compound

This protocol combines cell-free protein synthesis of the required enzymes with the enzymatic synthesis of this compound in a one-pot reaction.

Materials:

  • Cell-free protein synthesis kit (e.g., E. coli-based)

  • Plasmids encoding the necessary enzymes (e.g., a promiscuous acyl-CoA ligase)

  • Substrates for both protein synthesis (amino acids, energy source) and this compound synthesis (Angelic Acid, CoA, ATP, MgCl₂)

  • Incubator

Procedure:

  • Reaction Setup:

    • Prepare the cell-free reaction mixture according to the manufacturer's instructions.

    • Add the plasmid DNA encoding the acyl-CoA ligase to the reaction mixture.

    • Supplement the reaction with the substrates for this compound synthesis:

      • 1 mM Angelic Acid

      • 0.5 mM Coenzyme A

      • 5 mM ATP

      • 10 mM MgCl₂

  • Incubation:

    • Incubate the reaction at the temperature recommended for the cell-free system (typically 30-37°C) for 2-8 hours. This allows for both the expression of the enzyme and the synthesis of the product.

  • Analysis:

    • Following incubation, prepare the sample for analysis as described in Protocol 1 (steps 3-5).

Troubleshooting

  • Low Yield:

    • Optimize the concentration of the enzyme, substrates, and cofactors.

    • Verify the activity of the purified enzyme.

    • For the combined expression/synthesis protocol, ensure efficient protein synthesis.

  • Enzyme Instability:

    • Add stabilizing agents like glycerol or BSA to the reaction mixture.

    • Optimize the reaction temperature and pH.

  • Product Degradation:

    • Minimize incubation times.

    • Ensure rapid and effective quenching of the reaction.

Conclusion

The development of a cell-free system for this compound synthesis provides a powerful tool for the reliable and controllable production of this important biosynthetic precursor. By leveraging different biosynthetic strategies and optimizing reaction conditions, researchers can produce this compound for various applications in drug discovery and synthetic biology. The protocols provided here serve as a starting point for the development of customized cell-free synthesis platforms.

References

Application Notes & Protocols for the Detection of Angeloyl-CoA Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Angeloyl-CoA is a critical intermediate in the metabolism of isoleucine and serves as a precursor for the biosynthesis of various secondary metabolites with potential therapeutic properties. Accurate and sensitive detection of this compound is essential for understanding its metabolic roles and for the development of novel therapeutics. These application notes provide detailed methodologies for the analytical detection of this compound, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique for the analysis of acyl-CoA thioesters.

Section 1: Signaling Pathway Context

This compound is an intermediate in the catabolic pathway of the branched-chain amino acid, L-isoleucine. The pathway involves several enzymatic steps, leading to the production of key metabolic precursors. Understanding this pathway is crucial for interpreting the significance of this compound levels in biological systems.

Isoleucine_Catabolism Isoleucine L-Isoleucine Keto_acid α-Keto-β-methylvalerate Isoleucine->Keto_acid Branched-chain aminotransferase Methylbutyryl_CoA α-Methylbutyryl-CoA Keto_acid->Methylbutyryl_CoA Branched-chain α-keto acid dehydrogenase complex Tiglyl_CoA Tiglyl-CoA Methylbutyryl_CoA->Tiglyl_CoA Acyl-CoA dehydrogenase Angeloyl_CoA This compound (Isomer) Tiglyl_CoA->Angeloyl_CoA Isomerase (hypothetical) Methylhydroxybutyryl_CoA α-Methyl-β-hydroxybutyryl-CoA Tiglyl_CoA->Methylhydroxybutyryl_CoA Enoyl-CoA hydratase Methylacetoacetyl_CoA α-Methylacetoacetyl-CoA Methylhydroxybutyryl_CoA->Methylacetoacetyl_CoA 3-hydroxyacyl-CoA dehydrogenase Propionyl_CoA Propionyl-CoA Methylacetoacetyl_CoA->Propionyl_CoA β-ketothiolase Acetyl_CoA Acetyl-CoA Methylacetoacetyl_CoA->Acetyl_CoA β-ketothiolase

Figure 1: Isoleucine Catabolism Pathway

Section 2: Analytical Methodologies

The primary method for the sensitive and specific detection of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). High-Performance Liquid Chromatography (HPLC) with UV detection can also be employed, though with lower sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity for the quantification of low-abundance acyl-CoAs like this compound from complex biological matrices.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Cells/Tissue) Extraction Acyl-CoA Extraction Sample->Extraction Purification Solid Phase Extraction (Optional) Extraction->Purification Derivatization Derivatization (Optional) Purification->Derivatization LC Reversed-Phase HPLC Derivatization->LC:n MS Tandem Mass Spectrometer (Triple Quadrupole) LC->MS Electrospray Ionization (ESI) Acquisition MRM Data Acquisition MS->Acquisition:n Quantification Quantification Acquisition->Quantification Final Report Final Report Quantification->Final Report

Figure 2: LC-MS/MS Workflow for this compound
  • Cell Harvesting: Aspirate culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolite Extraction: Add 1 mL of ice-cold 10% trichloroacetic acid (TCA) to the cell plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Precipitation: Vortex the lysate vigorously and incubate on ice for 10 minutes. Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • pH Adjustment: Neutralize the supernatant by adding 1.5 M K2CO3 in 0.5 M triethanolamine.

  • Solid Phase Extraction (Optional but Recommended):

    • Condition an Oasis HLB SPE cartridge (30 mg) with 1 mL of methanol followed by 1 mL of water.

    • Load the neutralized supernatant onto the cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium acetate.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas. Reconstitute the sample in 50 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.

  • Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would be to start at a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry:

  • Ionization: Positive ion electrospray ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • Key Parameters: The exact voltages and gas flows should be optimized for the specific instrument.

MRM Transitions for this compound (and its isomer Tiglyl-CoA):

Since this compound and Tiglyl-CoA are isomers, they have the same molecular weight and are expected to have identical MRM transitions. Chromatographic separation is crucial to distinguish them.

  • Molecular Formula: C26H42N7O17P3S

  • Monoisotopic Mass: 849.1625 g/mol

  • Precursor Ion ([M+H]+): m/z 850.2

  • Product Ions:

    • Quantitative: m/z 343.1 (Resulting from the neutral loss of the 3'-phospho-ADP moiety, 507.1 Da).[1][2][3]

    • Qualitative: m/z 428.1 (Adenosine diphosphate fragment).[1]

Section 3: Data Presentation

Quantitative data from LC-MS/MS analysis should be presented in a clear and organized manner to allow for easy comparison.

Table 1: LC-MS/MS Parameters for this compound/Tiglyl-CoA

ParameterValue
Liquid Chromatography
ColumnC18 Reversed-Phase (e.g., 2.1x100mm, 1.8µm)
Mobile Phase A10 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase BAcetonitrile
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5-10 µL
Mass Spectrometry
Ionization ModeESI+
Precursor Ion (Q1)850.2 m/z
Product Ion (Q3) - Quantifier343.1 m/z
Product Ion (Q3) - Qualifier428.1 m/z
Dwell Time50-100 ms
Collision Energy (CE)25-35 eV (Requires optimization)
Declustering Potential (DP)60-80 V (Requires optimization)

Note: Collision Energy (CE) and Declustering Potential (DP) are instrument-dependent and require optimization using an authentic standard if available. The provided range is a typical starting point for similar acyl-CoA molecules.

Table 2: Expected Retention Times of Short-Chain Acyl-CoAs

CompoundExpected Retention Time (min)
Malonyl-CoA~3-5
Acetyl-CoA~4-6
Propionyl-CoA~5-7
This compound/Tiglyl-CoA ~7-9 *
Butyryl-CoA~8-10
Isovaleryl-CoA~9-11

*The retention time for this compound/Tiglyl-CoA is an estimation based on its structure relative to other short-chain acyl-CoAs and requires empirical determination.

Section 4: Concluding Remarks

The methods outlined in these application notes provide a robust framework for the detection and quantification of this compound. Successful analysis is contingent upon meticulous sample preparation and careful optimization of LC-MS/MS parameters. Due to the isomeric nature of this compound and Tiglyl-CoA, high-resolution chromatography is essential for their differentiation. The development of a certified analytical standard for this compound would greatly enhance the accuracy and reproducibility of these methods.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Angeloyl-CoA Titer in Engineered Yeast

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of Angeloyl-CoA (AN-CoA) production in engineered yeast strains, primarily Saccharomyces cerevisiae.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for producing this compound in engineered S. cerevisiae?

There are three main heterologous strategies that have been successfully demonstrated:

  • De Novo Biosynthesis from Propionyl-CoA: This involves expressing genes from the bacterial ssf cluster (from Streptomyces sp.), which converts the endogenous precursor propionyl-CoA into AN-CoA.[1][2]

  • Precursor Feeding with Methyl-malonate: This approach uses the matB CoA ligase from S. coelicolor to convert exogenously supplied methyl-malonate into methyl-malonyl-CoA, a key intermediate that can then enter the AN-CoA pathway.[1][3][4]

  • Direct Conversion of Angelic Acid: This is the most direct route, involving the expression of plant-derived acyl-CoA ligases that can directly convert angelic acid fed into the culture medium into AN-CoA.

Q2: What are typical this compound titers I can expect?

Titers are highly dependent on the chosen strategy, strain background, and cultivation conditions. Based on initial proof-of-concept studies, you can expect:

  • De Novo (from Propionyl-CoA): Approximately 5.0 to 6.4 mg/L.

  • Methyl-malonate Feeding: Around 1.5 mg/L.

  • Angelic Acid Feeding: Up to 40 mg/L, representing the highest reported yields to date.

Q3: What are the critical precursors for this compound biosynthesis?

The key precursors depend on your chosen pathway. For the de novo pathway, a sufficient intracellular supply of propionyl-CoA and methyl-malonyl-CoA is essential. For broader metabolic health and to support the synthesis of these precursors, a robust supply of acetyl-CoA is fundamental, as it is the building block for malonyl-CoA, a related and crucial metabolite.

Q4: How can I accurately quantify this compound in my yeast samples?

Due to the inherent instability of acyl-CoA thioesters, mass spectrometry (MS) is the most reliable quantification method.

  • Recommended Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Critical for Accuracy: Use of a stable isotope-labeled internal standard is highly recommended to account for sample degradation during extraction and analysis.

  • Procedure: The general process involves cell lysis, metabolite extraction, and analysis by LC-MS. Quantification is achieved by comparing the peak area of the analyte to a standard curve.

Section 2: Troubleshooting Guide

Problem: My this compound titer is very low or undetectable after expressing the pathway genes.

  • Question: I've introduced the biosynthetic genes, but I'm not getting the expected product. What are the first things I should check?

    • Answer: First, confirm the successful expression and activity of your heterologous enzymes using methods like RT-qPCR for transcript levels or Western blotting for protein levels, if antibodies are available. Second, verify your precursor supply. The most common limitation is an insufficient intracellular pool of precursors like propionyl-CoA. Finally, analyze your culture supernatant and cell extracts for the accumulation of pathway intermediates, which could indicate a bottleneck at a specific enzymatic step.

Problem: Insufficient precursor supply is limiting my titer.

  • Question: How can I boost the intracellular supply of precursors like propionyl-CoA or acetyl-CoA?

    • Answer:

      • Exogenous Feeding: Supplement your culture medium with precursors. For the de novo pathway, feeding propionic acid can increase the propionyl-CoA pool.

      • Overexpress Key Enzymes: Increase the expression of enzymes that produce the required precursor. For instance, co-expressing a dedicated propionyl-CoA synthase can improve propionate activation. To boost the general acetyl-CoA pool, strategies include overexpressing acetyl-CoA synthetase (ACS) or engineering the pyruvate dehydrogenase (PDH) complex for cytosolic expression.

      • Block Competing Pathways: Redirect metabolic flux toward your desired precursor. A common strategy is to delete or knock down genes in competing pathways, such as deleting alcohol dehydrogenase (ADH) genes to reduce ethanol formation from acetaldehyde, thereby making it more available for conversion to acetyl-CoA.

Problem: The biosynthetic pathway appears inefficient.

  • Question: My precursor supply seems adequate, but the conversion to this compound is inefficient. How can I optimize the pathway itself?

    • Answer:

      • Enzyme Selection: The source of your heterologous enzymes matters. The original study found that a propionyl-CoA carboxylase from Streptomyces coelicolor performed better than the one from the original Streptomyces sp. ssf cluster. Test enzymes from different organisms to find the most active and stable variants in yeast.

      • Optimize Expression Levels: Imbalances in enzyme expression can create bottlenecks. Use different promoter strengths to balance the flux through the pathway and avoid the accumulation of a single intermediate.

      • Increase Gene Copy Number: For rate-limiting steps, increasing the gene copy number through genomic integration of multiple copies can boost enzyme concentration and overall pathway throughput.

Section 3: Data Presentation

Table 1: Comparison of this compound Production Strategies in S. cerevisiae

Strategy Key Genes Expressed Precursor(s) Fed Max Titer (mg/L) Reference
De Novo Pathway ssfE, ssfN, ssfK, ssfJ from Streptomyces sp. Propionic Acid ~5.0
De Novo (Optimized) ssf genes with carboxylase from S. coelicolor Propionic Acid 6.4
Intermediate Feeding matB from S. coelicolor + partial ssf pathway Methyl-malonate ~1.5

| Direct Conversion | Plant-derived Acyl-CoA Ligases | Angelic Acid | ~40.0 | |

Section 4: Experimental Protocols

Protocol 1: General Yeast Cultivation for this compound Production

  • Strain Preparation: Prepare starter cultures of the engineered S. cerevisiae strain by inoculating a single colony into 5 mL of appropriate synthetic complete (SC) drop-out medium. Grow overnight at 30°C with shaking (200 rpm).

  • Main Culture Inoculation: Inoculate 50 mL of fresh SC medium in a 250 mL flask to a starting optical density at 600 nm (OD₆₀₀) of 0.1 using the overnight starter culture.

  • Precursor Feeding (if applicable):

    • For propionyl-CoA pathway enhancement, supplement the medium with 0.5 g/L propionic acid.

    • For angelic acid conversion, supplement with 1 g/L angelic acid.

  • Cultivation: Grow cultures at 30°C with shaking (200 rpm) for 72-96 hours.

  • Sampling: Withdraw samples periodically to measure cell density (OD₆₀₀) and for metabolite extraction and analysis.

Protocol 2: Extraction and Quantification of this compound by LC-MS/MS

  • Cell Harvesting: Harvest 5-10 OD₆₀₀ units of yeast cells by centrifugation at 4,000 x g for 5 minutes at 4°C. Immediately flash-freeze the cell pellet in liquid nitrogen to quench metabolism. Store at -80°C until extraction.

  • Metabolite Extraction:

    • Resuspend the frozen cell pellet in 500 µL of a cold extraction solvent (e.g., acetonitrile/methanol/water 40:40:20 v/v/v).

    • Add an equal volume of acid-washed glass beads.

    • Lyse the cells by vigorous vortexing or bead beating for 10 minutes at 4°C.

    • Spike the lysate with a known concentration of a suitable internal standard (e.g., ¹³C-labeled Acetyl-CoA).

    • Clarify the lysate by centrifugation at 16,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an autosampler vial for analysis.

    • Inject the sample onto a reverse-phase C18 column.

    • Use a gradient of mobile phases (e.g., A: water with 0.1% formic acid, B: acetonitrile with 0.1% formic acid) to separate the metabolites.

    • Detect and quantify this compound using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, using specific parent-daughter ion transitions.

  • Data Analysis: Calculate the concentration of this compound by comparing its peak area relative to the internal standard against a calibration curve prepared with pure standards.

Section 5: Visualizations

Angeloyl_CoA_Pathways Engineered this compound Biosynthesis Pathways in Yeast cluster_endogenous Endogenous Metabolism cluster_strategy1 Strategy 1: De Novo Pathway cluster_strategy2 Strategy 2: Feeding Methyl-malonate cluster_strategy3 Strategy 3: Feeding Angelic Acid Acetyl_CoA Acetyl_CoA Malonyl_CoA Malonyl_CoA Acetyl_CoA->Malonyl_CoA  ACC1 Propionyl_CoA Propionyl_CoA MM_CoA Methylmalonyl-CoA Propionyl_CoA->MM_CoA  PCC HMB_CoA 3-Hydroxyl-2-methyl- butyryl-CoA MM_CoA->HMB_CoA  ssfE, ssfN Angeloyl_CoA_S1 This compound (Titer: ~6.4 mg/L) HMB_CoA->Angeloyl_CoA_S1  ssfK, ssfJ Methyl_malonate Methyl-malonate (Fed) MM_CoA_S2 Methylmalonyl-CoA Methyl_malonate->MM_CoA_S2  matB Angeloyl_CoA_S2 This compound (Titer: ~1.5 mg/L) MM_CoA_S2->Angeloyl_CoA_S2  ssf genes Angelic_Acid Angelic Acid (Fed) Angeloyl_CoA_S3 This compound (Titer: ~40 mg/L) Angelic_Acid->Angeloyl_CoA_S3  Plant Acyl-CoA  Ligase

Caption: Overview of engineered this compound biosynthesis pathways in yeast.

Troubleshooting_Workflow Troubleshooting Workflow for Low this compound Titer start Low or No This compound Titer check_expression Are pathway genes being expressed? start->check_expression check_precursor Is precursor supply sufficient? check_expression->check_precursor Yes fix_expression Verify plasmid/integration. Use stronger promoters. Codon optimize. check_expression->fix_expression No check_bottleneck Are pathway intermediates accumulating? check_precursor->check_bottleneck Yes fix_precursor Feed precursors (e.g., propionate). Overexpress precursor pathway genes. Block competing pathways. check_precursor->fix_precursor No fix_bottleneck Balance enzyme expression via promoter engineering. Test enzymes from other species. check_bottleneck->fix_bottleneck Yes success Titer Optimized check_bottleneck->success No fix_expression->check_expression fix_precursor->check_precursor fix_bottleneck->check_bottleneck Experimental_Workflow Experimental Workflow for AN-CoA Quantification culture 1. Yeast Cultivation & Precursor Feeding harvest 2. Harvest & Quench (Liquid Nitrogen) culture->harvest extract 3. Cell Lysis & Metabolite Extraction harvest->extract analyze 4. LC-MS/MS Analysis (with Internal Standard) extract->analyze quantify 5. Data Processing & Quantification analyze->quantify

References

Overcoming propionyl-CoA toxicity in Angeloyl-CoA production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of angeloyl-CoA, with a specific focus on overcoming the challenges associated with propionyl-CoA toxicity.

Frequently Asked Questions (FAQs)

Q1: What is propionyl-CoA toxicity and why is it a concern in this compound production?

Propionyl-CoA is a three-carbon acyl-CoA that serves as a key precursor for the biosynthesis of this compound. However, the accumulation of propionyl-CoA to high intracellular concentrations can be toxic to microbial production hosts.[1][2] This toxicity stems from several factors:

  • Inhibition of Key Metabolic Enzymes: Excess propionyl-CoA can inhibit crucial enzymes in central carbon metabolism, such as the pyruvate dehydrogenase complex, which links glycolysis to the tricarboxylic acid (TCA) cycle.[3] It can also interfere with the urea cycle.[3]

  • Impairment of Mitochondrial Function: In eukaryotic hosts, high levels of propionyl-CoA can disrupt mitochondrial energy metabolism, leading to reduced ATP synthesis.[3]

  • Induction of Oxidative Stress: The accumulation of propionyl-CoA and its metabolites can lead to the generation of reactive oxygen species (ROS), causing cellular damage.

  • "CoA Trapping": The sequestration of the free Coenzyme A (CoA) pool as propionyl-CoA can limit the availability of free CoA for other essential metabolic reactions, a phenomenon known as "CoA trapping".

This toxicity can lead to reduced cell growth, lower product yields, and overall process instability, making it a critical challenge to address for efficient this compound production.

Q2: What are the primary metabolic sources of propionyl-CoA in my production host?

Propionyl-CoA can be generated through several native and engineered metabolic pathways:

  • Catabolism of Odd-Chain Fatty Acids: The β-oxidation of fatty acids with an odd number of carbon atoms yields propionyl-CoA in the final thiolysis step.

  • Amino Acid Degradation: The breakdown of certain amino acids, including isoleucine, valine, threonine, and methionine, is a significant source of propionyl-CoA.

  • Exogenous Feeding: In many engineered systems, propionate is fed to the culture medium, which is then activated to propionyl-CoA by endogenous or heterologously expressed acyl-CoA synthetases.

  • Engineered Pathways: Novel biosynthetic routes can be engineered to produce propionyl-CoA from central metabolites like succinyl-CoA or 2-ketobutyrate.

Understanding the primary source of propionyl-CoA in your specific experimental setup is crucial for designing effective mitigation strategies.

Q3: How can I mitigate propionyl-CoA toxicity in my experiments?

Several strategies can be employed to overcome propionyl-CoA toxicity:

  • Enhancing Propionyl-CoA Consuming Pathways: Overexpressing enzymes that convert propionyl-CoA into less toxic or beneficial intermediates is a common approach. A key enzyme for this is propionyl-CoA carboxylase (PCC) , which converts propionyl-CoA to methylmalonyl-CoA. Methylmalonyl-CoA can then be converted to succinyl-CoA, an intermediate of the TCA cycle.

  • Balancing Pathway Expression: Carefully balancing the expression levels of the enzymes in the this compound biosynthesis pathway can prevent the accumulation of propionyl-CoA. This involves ensuring that the downstream enzymes can efficiently convert propionyl-CoA as it is produced.

  • Process Optimization: Optimizing fermentation conditions, such as the feeding rate of propionate, can help maintain intracellular propionyl-CoA concentrations below toxic levels.

  • Metabolic Engineering: Deleting competing pathways that also consume precursors or cofactors required for propionyl-CoA metabolism can channel more flux towards your desired product and reduce byproduct formation. In some organisms, the methylcitrate cycle is a natural pathway to detoxify propionyl-CoA.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor cell growth and low this compound titers after inducing the biosynthetic pathway. Propionyl-CoA toxicity.1. Confirm Propionyl-CoA Accumulation: Measure intracellular propionyl-CoA concentrations (See Experimental Protocols).2. Enhance Propionyl-CoA Consumption: Overexpress a propionyl-CoA carboxylase (PCC) to convert excess propionyl-CoA to methylmalonyl-CoA.3. Optimize Precursor Feeding: If feeding propionate, perform a dose-response experiment to find the optimal concentration that supports this compound production without inhibiting growth.4. Promoter Tuning: Use promoters of varying strengths to control the expression of the initial enzymes in the pathway to avoid rapid propionyl-CoA buildup.
High levels of propionyl-CoA are detected, but this compound production is still low. Bottleneck in the downstream pathway from propionyl-CoA to this compound.1. Analyze Intermediates: Quantify other intermediates in the this compound pathway (e.g., methylmalonyl-CoA, 3-hydroxyl-2-methyl-butyryl-CoA) to identify the specific enzymatic step that is rate-limiting.2. Enzyme Activity Assays: Perform in vitro assays of the enzymes in the pathway to confirm their activity.3. Codon Optimization: Ensure that the genes for the downstream enzymes are codon-optimized for your expression host.4. Increase Downstream Enzyme Expression: Overexpress the enzyme(s) identified as the bottleneck.
Accumulation of byproducts such as 3-hydroxypropionate or methylcitrate. Imbalance in precursor and cofactor supply, or native metabolic pathways are competing for propionyl-CoA.1. Pathway Analysis: Investigate native metabolic pathways that may utilize propionyl-CoA. The formation of methylcitrate from propionyl-CoA and oxaloacetate is a known detoxification pathway.2. Gene Knockouts: Consider knocking out genes responsible for byproduct formation if they are not essential for cell viability.3. Cofactor Engineering: Ensure an adequate supply of cofactors (e.g., ATP, biotin for PCC, NADPH) required by the pathway enzymes.

Quantitative Data Summary

The following table summarizes this compound production titers achieved in Saccharomyces cerevisiae under different experimental conditions.

Strain Engineering Strategy Precursor Fed This compound Titer (mg/L) Reference
Expression of ssfE, ssfN, ssfK, ssfJ from Streptomyces sp. SF2575Propionate~5.0
Substitution of Streptomyces sp. PCC with S. coelicolor PCCPropionate~6.4
Expression of matB from S. coelicolor and parts of the ssf pathwayMethyl-malonate~1.5
Expression of plant-derived acyl-CoA ligasesAngelic Acid~40.0

Experimental Protocols

1. Measurement of Intracellular Acyl-CoA Concentrations

This protocol provides a general workflow for the quantification of intracellular acyl-CoAs, including propionyl-CoA and this compound, using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

a. Sample Collection and Quenching:

  • Rapidly harvest a defined number of cells from your culture.

  • Immediately quench metabolic activity by transferring the cell pellet to a pre-chilled quenching solution (e.g., 60% methanol at -40°C). This is critical to prevent acyl-CoA turnover.

  • Centrifuge at a low temperature to pellet the cells and discard the supernatant.

b. Acyl-CoA Extraction:

  • Resuspend the cell pellet in a cold extraction solvent (e.g., 75% ethanol).

  • Lyse the cells using methods such as bead beating or sonication, keeping the samples on ice to prevent degradation.

  • Centrifuge to pellet cell debris and collect the supernatant containing the acyl-CoAs.

c. Sample Preparation for LC-MS/MS:

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis (e.g., 5% methanol in water with 0.1% formic acid).

  • Include internal standards with known concentrations for accurate quantification.

d. LC-MS/MS Analysis:

  • Separate the acyl-CoAs using a suitable liquid chromatography method (e.g., reverse-phase C18 column).

  • Detect and quantify the different acyl-CoA species using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-daughter ion transitions for each acyl-CoA of interest should be used.

2. In Vitro Assay of Propionyl-CoA Carboxylase (PCC) Activity

This protocol measures the activity of PCC by quantifying the incorporation of radiolabeled bicarbonate into propionyl-CoA to form methylmalonyl-CoA.

a. Reaction Mixture:

  • Tris-HCl buffer (pH 8.0)

  • ATP

  • MgCl₂

  • Biotin

  • Propionyl-CoA

  • [¹⁴C]Sodium Bicarbonate

  • Cell lysate or purified enzyme

b. Assay Procedure:

  • Prepare the reaction mixture without the enzyme or cell lysate and pre-incubate at the optimal temperature for the enzyme (e.g., 37°C).

  • Initiate the reaction by adding the enzyme source.

  • Incubate for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding an acid (e.g., perchloric acid). This also serves to remove unincorporated [¹⁴C]bicarbonate as ¹⁴CO₂.

  • Centrifuge to pellet precipitated protein.

  • Measure the radioactivity of the acid-stable product (methylmalonyl-CoA) in the supernatant using a scintillation counter.

  • Calculate the specific activity based on the amount of radioactivity incorporated per unit of time per amount of protein.

Visualizations

Angeloyl_CoA_Biosynthesis_Pathway cluster_precursor Precursor Supply cluster_angeloyl_coa This compound Synthesis cluster_toxicity Toxicity & Mitigation Propionate Propionate (External) Propionyl_CoA Propionyl-CoA Propionate->Propionyl_CoA Acyl-CoA Synthetase Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase (PCC) (ssfE) Toxicity Cellular Toxicity Propionyl_CoA->Toxicity Detoxification Detoxification (e.g., Methylcitrate Cycle) Propionyl_CoA->Detoxification HMB_CoA 3-Hydroxyl-2-methyl -butyryl-CoA Methylmalonyl_CoA->HMB_CoA KAS III (ssfN) Reductase (ssfK) Angeloyl_CoA This compound HMB_CoA->Angeloyl_CoA Enoyl-CoA Hydratase (ssfJ)

Caption: Biosynthetic pathway from propionate to this compound and the role of propionyl-CoA toxicity.

Troubleshooting_Workflow Start Low this compound Titer & Poor Growth Check_Propionyl_CoA Measure Intracellular Propionyl-CoA Start->Check_Propionyl_CoA Is_High Propionyl-CoA High? Check_Propionyl_CoA->Is_High Mitigate_Toxicity Implement Toxicity Mitigation Strategies (e.g., Overexpress PCC) Is_High->Mitigate_Toxicity Yes Check_Intermediates Analyze Pathway Intermediates Is_High->Check_Intermediates No Optimize_Process Optimize Fermentation Process Mitigate_Toxicity->Optimize_Process Is_Bottleneck Bottleneck Identified? Check_Intermediates->Is_Bottleneck Address_Bottleneck Address Bottleneck (e.g., Overexpress Downstream Enzyme) Is_Bottleneck->Address_Bottleneck Yes Is_Bottleneck->Optimize_Process No Address_Bottleneck->Optimize_Process

Caption: Troubleshooting workflow for low this compound production.

References

Byproduct formation in the engineered Angeloyl-CoA pathway

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Engineered Angeloyl-CoA Pathway

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the engineering and optimization of the this compound biosynthetic pathway.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Titer of this compound

Q1: My engineered strain exhibits low production of this compound. What are the common bottlenecks and how can I improve the yield?

A1: Low titers of this compound can stem from several factors, ranging from precursor availability to the efficiency of the heterologous enzymes. Here is a step-by-step guide to troubleshoot this issue:

  • Precursor Limitation : The biosynthesis of this compound is dependent on a sufficient supply of precursors like propionyl-CoA and acetyl-CoA.[1] Insufficient precursor pools are a common bottleneck in metabolic engineering.

    • Troubleshooting Strategy :

      • Supplementation : Provide the culture medium with precursors such as propionate or methyl-malonate to boost the intracellular pools.[2][3]

      • Host Engineering : Engineer the host's central metabolism to increase the flux towards key precursors. This can involve overexpressing genes in the upstream pathway or knocking out competing pathways that drain the precursor pools.[4][5] For example, strategies to increase acetyl-CoA availability have been extensively reviewed.

  • Suboptimal Enzyme Expression : The expression levels of the enzymes in the engineered pathway must be well-balanced. A low expression of a rate-limiting enzyme can create a bottleneck, while overexpression of some enzymes can lead to the accumulation of toxic intermediates.

    • Troubleshooting Strategy :

      • Promoter Tuning : Use promoters of varying strengths to modulate the expression level of each enzyme in the pathway.

      • Codon Optimization : Ensure the codons of the heterologous genes are optimized for the expression host (e.g., E. coli or S. cerevisiae).

  • Enzyme Inefficiency : The chosen enzymes may have low catalytic activity or may not function optimally in the metabolic environment of the host organism.

    • Troubleshooting Strategy :

      • Enzyme Screening : Test different homologs of the pathway enzymes from various organisms. For instance, substituting a propionyl-CoA carboxylase from Streptomyces sp. with one from Streptomyces coelicolor has been shown to improve this compound titers.

Issue 2: Accumulation of Pathway Intermediates

Q2: I am observing the accumulation of intermediates such as methyl-malonyl-CoA or 3-hydroxyl-2-methyl-butyryl-CoA. What does this indicate and how can it be resolved?

A2: The accumulation of pathway intermediates is a clear sign of a downstream bottleneck. This means that an enzyme downstream of the accumulating intermediate is either not expressed sufficiently or is catalytically inefficient.

  • Troubleshooting Strategy :

    • Identify the Bottleneck : Quantify the intracellular concentrations of all pathway intermediates to pinpoint the exact step that is being blocked.

    • Increase Downstream Enzyme Expression : Increase the expression of the enzyme immediately following the accumulated intermediate. This can be achieved by using a stronger promoter or a higher copy number plasmid.

    • Co-factor Availability : Ensure that the necessary co-factors (e.g., NAD(P)H, ATP) for the downstream enzymes are not limiting.

Issue 3: Byproduct Formation

Q3: My analysis shows the presence of undesired byproducts, such as tiglyl-CoA or other short-chain acyl-CoAs. What is the likely cause and how can I increase the specificity towards this compound?

A3: Byproduct formation is a common challenge in engineered metabolic pathways and can be caused by enzyme promiscuity or the presence of competing native pathways.

  • Enzyme Promiscuity : Some enzymes in the pathway may accept substrates other than the desired ones, leading to the formation of byproducts. For example, some acyl-CoA ligases are known to have broad substrate specificities.

    • Troubleshooting Strategy :

      • Enzyme Engineering : Use protein engineering to alter the substrate specificity of promiscuous enzymes.

      • Enzyme Screening : Screen for enzyme homologs from different organisms that have a higher specificity for the desired substrate.

  • Isomerization : this compound and tiglyl-CoA are geometric isomers. The presence of native or heterologous isomerases, or even non-enzymatic isomerization under certain physiological conditions, can lead to the formation of tiglyl-CoA.

    • Troubleshooting Strategy :

      • Host Strain Selection : Choose a host strain with low native isomerase activity or knock out genes encoding for enzymes that may catalyze the isomerization.

  • Competition for Precursors : Native metabolic pathways in the host may compete for the precursors of the this compound pathway, diverting them towards the synthesis of other compounds.

    • Troubleshooting Strategy :

      • Knockout of Competing Pathways : Identify and knock out native pathways that consume the precursors of the this compound pathway. For example, pathways leading to the formation of other short-chain fatty acids or amino acids might be relevant targets.

Quantitative Data

The following table summarizes the reported titers of this compound achieved in Saccharomyces cerevisiae using different engineering strategies.

Engineering StrategyPrecursor FedHost OrganismThis compound Titer (mg/L)Reference
Expression of ssf gene cluster from Streptomyces sp.PropionateS. cerevisiae~5.0
Substitution with S. coelicolor propionyl-CoA carboxylasePropionateS. cerevisiae~6.4
Expression of matB CoA ligase and parts of ssf pathwayMethyl-malonateS. cerevisiae~1.5
Expression of plant-derived acyl-CoA ligasesAngelic AcidS. cerevisiae~40

Experimental Protocols

Protocol 1: Quantification of this compound and other Short-Chain Acyl-CoAs by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of short-chain acyl-CoAs from microbial cells. It is based on established methods for acyl-CoA analysis.

1. Sample Collection and Quenching

  • Rapidly quench metabolic activity by harvesting a defined volume of cell culture and immediately freezing the cell pellet in liquid nitrogen.

  • Store pellets at -80°C until extraction.

2. Acyl-CoA Extraction

  • Resuspend the frozen cell pellet in a cold extraction solution (e.g., 2.5% sulfosalicylic acid (w/v) or 10% trichloroacetic acid (w/v)) containing an internal standard (e.g., a 13C-labeled acyl-CoA or an odd-chain acyl-CoA not expected to be in the sample, like heptanoyl-CoA).

  • Lyse the cells by sonication or bead beating on ice.

  • Centrifuge at high speed (e.g., >16,000 x g) for 10-15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube.

3. (Optional) Solid Phase Extraction (SPE)

  • For samples extracted with trichloroacetic acid, an SPE step may be necessary to remove the acid.

  • Condition an SPE column (e.g., Oasis HLB) according to the manufacturer's instructions.

  • Load the supernatant and wash the column.

  • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol with ammonium hydroxide).

  • Dry the eluate under vacuum or nitrogen stream and resuspend in a solvent suitable for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Chromatography : Separate the acyl-CoAs using a reverse-phase C18 column with a gradient of two mobile phases (e.g., Mobile Phase A: water with a small amount of an ion-pairing agent like ammonium acetate; Mobile Phase B: acetonitrile).

  • Mass Spectrometry :

    • Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
    • Monitor the specific precursor-to-product ion transitions for each acyl-CoA of interest in Multiple Reaction Monitoring (MRM) mode. For many acyl-CoAs, a characteristic neutral loss of 507 Da is observed.
    • This compound : Monitor the transition for its specific mass-to-charge ratio (m/z).
    • Tiglyl-CoA : Monitor the transition for its specific m/z (note: as an isomer, it will have the same m/z as this compound and will need to be separated chromatographically).
    • Intermediates : Determine the m/z for intermediates like methyl-malonyl-CoA and 3-hydroxyl-2-methyl-butyryl-CoA and set up corresponding MRM transitions.

5. Data Analysis

  • Quantify the concentration of each analyte by comparing its peak area to that of the internal standard and referencing a standard curve prepared with known concentrations of each acyl-CoA.

Visualizations

Diagrams of Pathways and Workflows

Angeloyl_CoA_Pathway cluster_precursors Precursor Supply cluster_pathway Engineered Pathway Propionyl_CoA Propionyl-CoA Propionyl_CoA_Carboxylase Propionyl-CoA Carboxylase Propionyl_CoA->Propionyl_CoA_Carboxylase Acetyl_CoA Acetyl-CoA Thiolase Thiolase Acetyl_CoA->Thiolase Methylmalonyl_CoA Methyl-malonyl-CoA Propionyl_CoA_Carboxylase->Methylmalonyl_CoA Methylmalonyl_CoA->Thiolase Ketoacyl_CoA 2-Methyl-acetoacetyl-CoA Thiolase->Ketoacyl_CoA Reductase Reductase Ketoacyl_CoA->Reductase Hydroxyacyl_CoA 3-Hydroxyl-2-methyl- butyryl-CoA Reductase->Hydroxyacyl_CoA Dehydratase Dehydratase Hydroxyacyl_CoA->Dehydratase Angeloyl_CoA This compound Dehydratase->Angeloyl_CoA

Caption: Engineered biosynthetic pathway for this compound from precursors.

Troubleshooting_Workflow Start Low this compound Titer CheckPrecursors Quantify Precursors (e.g., Propionyl-CoA) Start->CheckPrecursors PrecursorsLow Precursors Low? CheckPrecursors->PrecursorsLow CheckIntermediates Quantify Pathway Intermediates PrecursorsLow->CheckIntermediates No Action_BoostPrecursors Action: - Supplement Feed - Engineer Host Metabolism PrecursorsLow->Action_BoostPrecursors Yes IntermediatesAccumulate Intermediates Accumulate? CheckIntermediates->IntermediatesAccumulate CheckByproducts Analyze for Byproducts (e.g., Tiglyl-CoA) IntermediatesAccumulate->CheckByproducts No Action_BoostDownstreamEnzyme Action: - Increase Expression of Downstream Enzyme IntermediatesAccumulate->Action_BoostDownstreamEnzyme Yes ByproductsHigh Byproducts High? CheckByproducts->ByproductsHigh Action_OptimizeEnzymes Action: - Screen for More Specific Enzymes - Knock out Competing Pathways ByproductsHigh->Action_OptimizeEnzymes Yes Action_TuneExpression Action: - Tune Promoter Strengths - Codon Optimize ByproductsHigh->Action_TuneExpression No

Caption: Troubleshooting workflow for low this compound production.

Byproduct_Formation cluster_pathway Metabolic Environment Precursors Pathway Precursors EngineeredEnzyme Engineered Enzyme (Specific) Precursors->EngineeredEnzyme PromiscuousEnzyme Promiscuous Enzyme (Native or Engineered) Precursors->PromiscuousEnzyme CompetingPathway Native Competing Pathway Precursors->CompetingPathway DesiredProduct This compound EngineeredEnzyme->DesiredProduct Byproduct Undesired Byproduct (e.g., Tiglyl-CoA, other acyl-CoAs) PromiscuousEnzyme->Byproduct CompetingPathway->Byproduct

Caption: Logical relationship of byproduct formation in the engineered pathway.

References

Improving the stability of Angeloyl-CoA during extraction and analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Angeloyl-CoA during extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: My this compound signal is low or undetectable. What are the potential causes?

Low or undetectable levels of this compound can stem from several factors throughout your workflow. The primary suspect is often degradation due to the inherent instability of the thioester bond. Consider the following:

  • Sample Handling: Immediate processing of samples after harvesting is crucial. If immediate processing is not possible, flash-freeze samples in liquid nitrogen and store them at -80°C.

  • Extraction Efficiency: The choice of extraction solvent and method significantly impacts recovery. Inefficient extraction will lead to lower yields.

  • Degradation During Extraction: this compound is susceptible to hydrolysis, particularly in aqueous solutions with neutral or alkaline pH.

  • Instability During Analysis: Prolonged exposure to certain solvents or temperatures in the autosampler can lead to degradation before injection.

Q2: What are the optimal storage conditions for samples containing this compound?

To minimize degradation, samples should be processed as quickly as possible. If storage is necessary, flash-freezing the tissue or cell pellets in liquid nitrogen and storing them at -80°C is the recommended method. Avoid slow freezing, as it can lead to the formation of ice crystals that may damage cellular structures and release degradative enzymes.

Q3: Which solvents should I use for extraction and reconstitution to maximize this compound stability?

Acyl-CoAs, including this compound, are prone to hydrolysis in aqueous solutions, especially those that are alkaline or strongly acidic.[1] The use of organic solvents is generally preferred to improve stability.

  • Extraction: A mixture of acetonitrile and methanol is often used for the extraction of acyl-CoAs.[2] Some protocols also utilize isopropanol in combination with a buffer at a slightly acidic pH (e.g., pH 4.9) to improve recovery.[3]

  • Reconstitution: For reconstituting the dried extract before analysis, methanol has been shown to provide the best stability for acyl-CoAs over time compared to aqueous solutions.[1]

Q4: How can I minimize the degradation of this compound in my extracts?

Minimizing degradation requires a multi-faceted approach:

  • Temperature: Keep samples and extracts on ice or at 4°C throughout the entire extraction process.

  • pH Control: Use slightly acidic buffers (pH 4.5-5.5) during homogenization and extraction to reduce the rate of hydrolysis.

  • Rapid Processing: Minimize the time between sample harvesting and the final analysis.

  • Solvent Choice: As mentioned, use organic solvents for extraction and reconstitution. If an aqueous phase is necessary, ensure it is acidified.

  • Sample Vials: Using glass vials instead of plastic for sample storage and analysis can decrease the loss of CoA signals and improve stability.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue Possible Cause Recommended Solution
Poor Peak Shape or Tailing in LC-MS Analysis Suboptimal chromatographic conditions.Optimize the mobile phase composition. For short-chain acyl-CoAs, slightly acidic mobile phases are often required in reversed-phase chromatography. Consider using ion-pairing agents or switching to a different chromatography method like HILIC.
Inconsistent Quantification Results Incomplete extraction or variable degradation between samples.Ensure consistent and rapid sample processing for all samples. Use an internal standard to account for variations in extraction efficiency and matrix effects.
Loss of Signal in the Autosampler Degradation of this compound in the reconstitution solvent while waiting for injection.Reconstitute samples in a solvent that maximizes stability, such as methanol. Analyze samples as quickly as possible after placing them in the autosampler.
Low Recovery After Solid-Phase Extraction (SPE) Inappropriate SPE cartridge or elution solvent.Ensure the SPE cartridge chemistry is suitable for retaining and eluting this compound. Optimize the composition and volume of the washing and elution solvents to maximize recovery.

Quantitative Data Summary

The stability of acyl-CoAs is highly dependent on the solvent used for reconstitution. The following table summarizes the stability of various acyl-CoAs in different solutions over 24 hours, which can serve as a guide for this compound.

Table 1: Stability of Acyl-CoAs in Different Reconstitution Solvents

Reconstitution SolventStability after 24h (% of initial amount)
Methanol> 90%
50% Methanol / 50% 50 mM Ammonium Acetate (pH 7)~80-90%
Water< 60%
50 mM Ammonium Acetate (pH 7)< 50%
50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5)~70-80%

Data adapted from studies on the general stability of acyl-CoAs.

Experimental Protocols

Protocol: Extraction of this compound from Biological Tissues

This protocol is a modified method for the extraction and purification of short-chain acyl-CoAs like this compound.

  • Homogenization:

    • Weigh 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9).

    • Homogenize thoroughly on ice.

    • Add 1 mL of 2-propanol and homogenize again.

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of acetonitrile, vortex for 1 minute, and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition an oligonucleotide purification column according to the manufacturer's instructions.

    • Load the supernatant onto the conditioned column.

    • Wash the column to remove interfering substances.

    • Elute the acyl-CoAs with 2-propanol.

  • Sample Preparation for Analysis:

    • Evaporate the eluent to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in an appropriate volume of methanol for LC-MS/MS analysis.

Visualizations

Diagram 1: this compound Extraction and Analysis Workflow

sample Sample Collection (Flash-freeze in Liquid N2) homogenize Homogenization (Acidic Buffer + Isopropanol) sample->homogenize extract Extraction (Acetonitrile) homogenize->extract spe Solid-Phase Extraction (Purification) extract->spe dry Evaporation (Nitrogen Stream) spe->dry reconstitute Reconstitution (Methanol) dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

A streamlined workflow for this compound extraction and analysis.

Diagram 2: Factors Leading to this compound Degradation

cluster_causes Causes of Degradation alkaline_ph Alkaline/Neutral pH degradation This compound Degradation (Hydrolysis of Thioester Bond) alkaline_ph->degradation aqueous Aqueous Solutions aqueous->degradation temperature High Temperature temperature->degradation enzymes Endogenous Enzymes enzymes->degradation

Key factors contributing to the degradation of this compound.

References

Technical Support Center: Strategies to Increase Precursor Supply for Angeloyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of Angeloyl-CoA and its derivatives. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in increasing the supply of essential precursors for this compound production in microbial systems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Low Yield of this compound

Question: My engineered microbial strain is producing very low titers of this compound. What are the common bottlenecks and how can I troubleshoot this?

Answer: Low yields of this compound can often be attributed to an insufficient supply of its primary precursors: propionyl-CoA and acetyl-CoA. Here’s a systematic approach to identifying and resolving this issue:

  • Precursor Supplementation: The most direct method to test for precursor limitation is to supplement the growth medium with precursors that can be converted into the necessary building blocks.

    • Propionate Feeding: Propionate can be added to the medium to increase the intracellular pool of propionyl-CoA.[1] However, be mindful of potential toxicity at high concentrations.

    • Angelic Acid Feeding: If your host organism expresses a suitable acyl-CoA ligase, feeding angelic acid can directly lead to the formation of this compound, bypassing the multi-step enzymatic synthesis.[1][2]

    • Isoleucine Supplementation: The catabolism of isoleucine is a natural pathway for the generation of precursors for this compound synthesis.

  • Enhancing Endogenous Precursor Synthesis:

    • Overexpression of Key Enzymes: Increasing the expression of enzymes in the precursor biosynthetic pathways can boost their availability. This includes enzymes involved in propionyl-CoA and acetyl-CoA synthesis.

    • Heterologous Gene Expression: Introduce more efficient enzymes from other organisms. For example, expressing a propionyl-CoA synthase from Streptomyces sp. can improve the conversion of propionate to propionyl-CoA.[1][2]

    • Pathway Engineering: Modify central carbon metabolism to channel more flux towards acetyl-CoA and propionyl-CoA. This can involve knocking down or knocking out competing pathways.

  • Analytical Verification: It is crucial to quantify the intracellular concentrations of key metabolites to confirm your hypotheses. Use methods like HPLC or LC-MS/MS to measure the levels of acetyl-CoA, propionyl-CoA, and this compound.

Troubleshooting Workflow for Low this compound Yield

Low_Yield_Troubleshooting start Low this compound Titer precursor_limitation Hypothesis: Precursor Limitation start->precursor_limitation enzyme_inefficiency Hypothesis: Enzyme Inefficiency start->enzyme_inefficiency toxicity Hypothesis: Intermediate Toxicity start->toxicity feed_propionate Feed Propionate/ Isoleucine precursor_limitation->feed_propionate feed_angelic Feed Angelic Acid precursor_limitation->feed_angelic expression_low Protein Expression Low? enzyme_inefficiency->expression_low check_viability Monitor Cell Viability/ Growth Rate toxicity->check_viability yield_increase Yield Increases? feed_propionate->yield_increase feed_angelic->yield_increase overexpress_synthase Overexpress Acyl-CoA Synthase quantify_precursors Quantify Intracellular Acyl-CoAs (HPLC) precursors_low Precursors Still Low? quantify_precursors->precursors_low codon_optimize Codon Optimize Heterologous Genes solution_expression Troubleshoot Heterologous Protein Expression codon_optimize->solution_expression test_promoters Test Different Promoters test_promoters->solution_expression lower_temp Lower Expression Temperature lower_temp->solution_expression viability_reduced Viability Reduced? check_viability->viability_reduced yield_increase->quantify_precursors No solution_precursor Optimize Feeding Strategy/ Engineer Endogenous Precursor Pathways yield_increase->solution_precursor Yes precursors_low->enzyme_inefficiency No precursors_low->overexpress_synthase Yes expression_low->codon_optimize Yes expression_low->test_promoters Yes expression_low->lower_temp Yes expression_low->solution_expression No, check enzyme kinetics solution_toxicity Reduce Precursor Concentration/ Use Inducible Promoters viability_reduced->solution_toxicity Yes

Caption: Troubleshooting workflow for low this compound yield.

Heterologous Protein Expression Issues

Question: I am trying to express a heterologous acyl-CoA synthase/carboxylase, but I'm seeing very low or no protein expression. What should I do?

Answer: Low or no expression of heterologous proteins is a common issue in metabolic engineering. Here are several troubleshooting steps:

  • Codon Optimization: Ensure the DNA sequence of your heterologous gene is optimized for the codon usage of your host organism (Saccharomyces cerevisiae, Escherichia coli, etc.).

  • Promoter Strength: The promoter driving the expression of your gene might be too weak or not induced properly. Try a stronger constitutive or inducible promoter.

  • Expression Conditions:

    • Temperature: Lowering the cultivation temperature after induction (e.g., from 30°C to 20°C) can sometimes improve protein folding and solubility.

    • Inducer Concentration: If using an inducible promoter, optimize the concentration of the inducer (e.g., methanol for AOX1 promoter in Pichia pastoris).

  • Protein Solubility: The expressed protein may be forming insoluble inclusion bodies.

    • Check for Solubility: Lyse the cells and separate the soluble and insoluble fractions by centrifugation. Analyze both fractions by SDS-PAGE/Western blot to determine if your protein is in the pellet (insoluble).

    • Improve Solubility: If the protein is insoluble, try expressing it at a lower temperature, using a weaker promoter, or co-expressing molecular chaperones.

  • Proteolysis: The expressed protein might be degraded by host proteases.

    • Protease Inhibitors: Add protease inhibitors to your lysis buffer during protein extraction.

    • Protease-Deficient Strains: Consider using a protease-deficient host strain.

  • Secretion: If you are trying to secrete the protein, the signal peptide might not be optimal. Try different signal peptides, such as the alpha-factor signal sequence in yeast.

Contamination in Fermentation

Question: My fermentation culture is contaminated. How can I prevent this in the future?

Answer: Contamination by unwanted microorganisms is a frequent problem in fermentation. Strict aseptic technique is the key to prevention.

  • Sterilization: Ensure all media, bioreactors, and equipment are properly sterilized. Autoclave liquids and equipment at 121°C for at least 20 minutes.

  • Aseptic Technique: Perform all inoculations and sampling in a laminar flow hood or near a flame to maintain a sterile environment.

  • Inoculum Quality: Check your seed culture for purity before inoculating your main culture. Streak a sample onto an agar plate to check for uniform colony morphology.

  • Air Filtration: Use sterile filters for air inlet and outlet on your bioreactor to prevent airborne contaminants from entering.

  • Early Detection: Monitor your culture for signs of contamination, such as unexpected changes in pH, oxygen consumption, cell morphology (under a microscope), or the appearance of a film on the surface.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on strategies to increase precursor supply for this compound and related compounds.

Table 1: Effect of Different Strategies on this compound Titer in Saccharomyces cerevisiae

StrategyHost StrainPrecursor FedThis compound Titer (mg/L)Reference
Expression of ssf gene cluster from Streptomyces sp. SF2575S. cerevisiaeNone~0.37Callari et al., 2018
ssf cluster expression + Propionate feedingS. cerevisiaePropionate~5.0Callari et al., 2018
ssf cluster with S. coelicolor propionyl-CoA carboxylase + Propionate feedingS. cerevisiaePropionate~6.4Callari et al., 2018
matB and partial ssf expression + Methyl-malonate feedingS. cerevisiaeMethyl-malonate~1.5Callari et al., 2018
Expression of plant-derived acyl-CoA ligases + Angelic acid feedingS. cerevisiaeAngelic Acid~40.0Callari et al., 2018

Table 2: Comparison of Kinetic Parameters of Acyl-CoA Carboxylases

Enzyme SourceSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Thermobifida fusca YXAcetyl-CoA130 ± 1023 ± 0.41.8 x 105Diender et al., 2021
Thermobifida fusca YXPropionyl-CoA40 ± 240 ± 0.51.0 x 106Diender et al., 2021
Thermobifida fusca YXButyryl-CoA30 ± 210 ± 0.23.3 x 105Diender et al., 2021
Streptomyces coelicolorPropionyl-CoA2807.32.6 x 104Diender et al., 2021

Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: High-Efficiency Transformation of Saccharomyces cerevisiae

This protocol is adapted for the introduction of expression plasmids into S. cerevisiae.

Materials:

  • YPD medium

  • Sterile deionized water

  • 1x TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • 1x LiAc/TE buffer (100 mM Lithium Acetate in 1x TE buffer)

  • PEG/LiAc/TE solution (40% w/v PEG 3350, 100 mM LiAc in 1x TE buffer)

  • Single-stranded carrier DNA (e.g., salmon sperm DNA), 10 mg/mL

  • Plasmid DNA (0.1-1 µg)

  • Selective agar plates

Procedure:

  • Inoculate a single yeast colony into 5-10 mL of YPD medium and grow overnight at 30°C with shaking.

  • The next morning, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.1-0.2.

  • Grow the culture at 30°C with shaking until the OD600 reaches 0.6-0.8.

  • Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

  • Wash the cell pellet with 25 mL of sterile water and centrifuge again.

  • Resuspend the cells in 1 mL of 1x LiAc/TE buffer. The cells are now competent.

  • In a microcentrifuge tube, mix:

    • 100 µL of competent cells

    • 10 µL of carrier DNA (boil for 5 minutes and immediately chill on ice before use)

    • 1 µL of plasmid DNA

  • Add 600 µL of PEG/LiAc/TE solution and vortex to mix thoroughly.

  • Incubate at 42°C for 40-45 minutes (heat shock).

  • Pellet the cells by centrifugation at 8,000 x g for 1 minute.

  • Remove the supernatant and resuspend the cell pellet in 200 µL of sterile water.

  • Plate the entire cell suspension onto selective agar plates.

  • Incubate the plates at 30°C for 2-4 days until colonies appear.

Protocol 2: Extraction and Quantification of Acyl-CoAs by HPLC

This protocol provides a general method for the extraction and analysis of short-chain acyl-CoAs from yeast or bacteria.

Materials:

  • Extraction Buffer (e.g., 100 mM KH2PO4, pH 4.9)

  • Acetonitrile

  • 2-propanol

  • Saturated Ammonium Sulfate

  • Internal standard (e.g., heptadecanoyl-CoA)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Cell Harvesting: Quickly harvest a known amount of cells by centrifugation at 4°C. Immediately freeze the cell pellet in liquid nitrogen to quench metabolism.

  • Extraction:

    • Resuspend the frozen cell pellet in 1 mL of ice-cold extraction buffer containing the internal standard.

    • Add 1 mL of 2-propanol and homogenize the sample (e.g., by bead beating).

    • Add 0.125 mL of saturated ammonium sulfate and 2 mL of acetonitrile. Vortex vigorously for 5 minutes.

    • Centrifuge at 2,000 x g for 5 minutes.

    • Collect the upper phase containing the acyl-CoAs.

  • Sample Preparation:

    • Dilute the collected upper phase with 5 volumes of extraction buffer.

    • Filter the sample through a 0.22 µm filter before HPLC analysis.

  • HPLC Analysis:

    • Inject the sample onto a C18 reversed-phase column.

    • Use a gradient elution program with a mobile phase consisting of a buffer (e.g., 75 mM KH2PO4) and an organic solvent (e.g., acetonitrile).

    • Detect the acyl-CoAs by monitoring the absorbance at 260 nm.

    • Quantify the peaks by comparing their area to that of the internal standard and a standard curve of known acyl-CoA concentrations.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic pathways and experimental workflows.

This compound Biosynthesis Pathway

Angeloyl_CoA_Biosynthesis Propionyl_CoA Propionyl-CoA PCC Propionyl-CoA Carboxylase (PCC) Propionyl_CoA->PCC CO2, ATP Acetyl_CoA Acetyl-CoA KAS_III β-ketoacyl-ACP synthase III (KAS III) Acetyl_CoA->KAS_III Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->KAS_III MAA_CoA 2-Methyl-acetoacetyl-CoA KAR 3-ketoacyl-ACP reductase (KAR) MAA_CoA->KAR NADPH HMB_CoA 3-Hydroxy-2-methyl-butyryl-CoA ECH Enoyl-CoA Hydratase (ECH) HMB_CoA->ECH Angeloyl_CoA This compound PCC->Methylmalonyl_CoA KAS_III->MAA_CoA KAR->HMB_CoA ECH->Angeloyl_CoA

Caption: Biosynthetic pathway of this compound from precursors.

Strategies to Increase Propionyl-CoA Supply

Propionyl_CoA_Supply cluster_exogenous Exogenous Strategies cluster_endogenous Endogenous Engineering Propionate Propionate (fed to medium) Propionyl_CoA_Synthase Propionyl-CoA Synthase (PrpE) Propionate->Propionyl_CoA_Synthase Propionyl_CoA Propionyl-CoA Pool Propionyl_CoA_Synthase->Propionyl_CoA Threonine Threonine Alpha_Ketobutyrate α-Ketobutyrate Threonine->Alpha_Ketobutyrate Isoleucine Isoleucine Isoleucine->Alpha_Ketobutyrate Valine Valine Valine->Alpha_Ketobutyrate Alpha_Ketobutyrate->Propionyl_CoA Succinyl_CoA Succinyl-CoA Sbm_pathway Sbm Pathway (activation) Succinyl_CoA->Sbm_pathway Sbm_pathway->Propionyl_CoA

Caption: Strategies for increasing the intracellular propionyl-CoA pool.

Experimental Workflow for Site-Directed Mutagenesis

Site_Directed_Mutagenesis start Design Mutagenic Primers pcr PCR Amplification of Plasmid with Mutant Primers start->pcr dpni DpnI Digestion of Parental Methylated DNA pcr->dpni transformation Transformation into Competent E. coli dpni->transformation plating Plate on Selective Medium transformation->plating screening Screen Colonies by Colony PCR or Restriction Digest plating->screening sequencing Sequence Verification of Mutant Plasmid screening->sequencing end Verified Mutant Plasmid sequencing->end

Caption: Workflow for creating a site-directed mutant.

References

Addressing feedback inhibition in the Angeloyl-CoA pathway

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Angeloyl-CoA pathway.

Frequently Asked Questions (FAQs)

Q1: What is the this compound pathway and what are its key enzymatic steps?

A1: The this compound pathway is a biosynthetic route that produces this compound, a precursor for various secondary metabolites with potential therapeutic applications, such as angelates.[1][2] The pathway can be engineered in host organisms like Saccharomyces cerevisiae. One common route starts from the precursors acetyl-CoA and methyl-malonyl-CoA and involves the following key enzymatic steps[1][3]:

  • Condensation: A β-ketoacyl-(acyl-carrier-protein) synthase III (KAS III) catalyzes the condensation of acetyl-CoA and methyl-malonyl-CoA to form 2-methyl-acetoacetyl-CoA.

  • Reduction: A 3-ketoacyl-(acyl-carrier-protein) reductase reduces 2-methyl-acetoacetyl-CoA to 3-hydroxyl-2-methyl-butyryl-CoA.

  • Dehydration: An enoyl-CoA hydratase dehydrates 3-hydroxyl-2-methyl-butyryl-CoA to yield this compound.

An alternative pathway can start from the precursor propionyl-CoA, which is first carboxylated to methyl-malonyl-CoA.[2]

Q2: What is feedback inhibition and how might it affect the this compound pathway?

A2: Feedback inhibition is a cellular control mechanism where the end product of a metabolic pathway inhibits an enzyme that acts earlier in the pathway. This prevents the over-accumulation of the end product and conserves cellular resources. While direct studies on feedback inhibition in the heterologous this compound pathway are limited, we can infer potential regulatory mechanisms from analogous pathways, such as the catabolism of the branched-chain amino acid isoleucine, which shares similar intermediates.

In these related pathways, the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a key regulatory enzyme, is known to be allosterically inhibited by its products, namely NADH and various acyl-CoA esters. Therefore, it is plausible that key enzymes in the engineered this compound pathway could be inhibited by an accumulation of this compound itself or other downstream acyl-CoA products.

Q3: Which enzyme in the this compound pathway is the most likely target for feedback inhibition?

A3: Based on analogous metabolic pathways, the initial condensing enzyme, β-ketoacyl-(acyl-carrier-protein) synthase III (KAS III), is a strong candidate for being a primary regulatory point and a target for feedback inhibition. In many biosynthetic pathways, the first committed step is a key point of regulation.

Troubleshooting Guides

Issue 1: Low or no yield of this compound in your engineered strain.

Possible Cause Troubleshooting Step
Feedback Inhibition: High intracellular concentrations of this compound or a downstream product may be inhibiting an early enzyme in the pathway.
1. Analyze Metabolite Pools: Quantify the intracellular concentrations of this compound and its precursors. High levels of the final product coupled with low levels of intermediates may suggest a bottleneck due to feedback inhibition.
2. Enzyme Kinetics: Perform in vitro kinetic assays with the purified upstream enzymes (e.g., KAS III) in the presence of varying concentrations of this compound to determine if it acts as an inhibitor.
3. Protein Engineering: If feedback inhibition is confirmed, consider using protein engineering to create a mutant version of the target enzyme that is less sensitive to the inhibitory product.
Precursor Limitation: Insufficient supply of acetyl-CoA, methyl-malonyl-CoA, or propionyl-CoA.
1. Precursor Feeding: Supplement the growth medium with precursors like propionate.
2. Metabolic Engineering: Overexpress genes involved in the synthesis of the limiting precursor. For example, enhance the pyruvate dehydrogenase complex to increase acetyl-CoA supply.
Low Enzyme Activity: The heterologously expressed enzymes may have low specific activity in the host organism.
1. Codon Optimization: Ensure the genes encoding the pathway enzymes are codon-optimized for the expression host.
2. Promoter Strength: Use strong, well-characterized promoters to drive the expression of the pathway genes.
3. Enzyme Assays: Measure the activity of each enzyme in cell lysates to identify any particularly weak steps in the pathway.

Issue 2: Accumulation of an intermediate metabolite.

Possible Cause Troubleshooting Step
Bottleneck at a specific enzymatic step: The downstream enzyme may have low activity or be inhibited.
1. Identify the Intermediate: Use LC-MS/MS to identify and quantify the accumulating intermediate.
2. Assess Downstream Enzyme: Check the expression level and measure the specific activity of the enzyme immediately following the accumulated intermediate.
3. Co-factor Availability: Ensure that the necessary co-factors (e.g., NADPH for the reductase step) are not limiting.
Toxicity of the intermediate: High concentrations of an intermediate may be toxic to the host cells, leading to growth inhibition and reduced pathway flux.
1. Toxicity Assays: Test the effect of externally supplied intermediates on the growth of the host strain.
2. Dynamic Regulation: Implement dynamic control systems (e.g., using inducible promoters) to balance the expression of pathway enzymes and avoid the build-up of toxic intermediates.

Quantitative Data

The following table summarizes hypothetical kinetic parameters related to feedback inhibition in the this compound pathway. These values would need to be determined experimentally.

EnzymePotential InhibitorInhibition TypeKm (Substrate)Ki (Inhibitor)
β-ketoacyl-(acyl-carrier-protein) synthase III (KAS III)This compoundAllostericTo be determinedTo be determined
Propionyl-CoA CarboxylaseThis compoundCompetitiveTo be determinedTo be determined

Experimental Protocols

Protocol 1: In Vitro Assay for Feedback Inhibition of β-ketoacyl-(acyl-carrier-protein) synthase III (KAS III)

This protocol is designed to determine if this compound inhibits the activity of the KAS III enzyme.

Materials:

  • Purified KAS III enzyme

  • Acetyl-CoA

  • Methyl-malonyl-CoA

  • This compound (as potential inhibitor)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • DTNB (Ellman's reagent) for colorimetric detection of free Coenzyme A

  • 96-well microplate reader

Procedure:

  • Prepare Reagents: Prepare stock solutions of substrates and the potential inhibitor in the reaction buffer.

  • Set up Reactions: In a 96-well plate, set up reaction mixtures containing a fixed concentration of KAS III and acetyl-CoA, and varying concentrations of methyl-malonyl-CoA.

  • Introduce Inhibitor: For the inhibition assay, add varying concentrations of this compound to a parallel set of reactions. Include a control set with no this compound.

  • Initiate Reaction: Start the reaction by adding methyl-malonyl-CoA.

  • Monitor Reaction: Measure the rate of Coenzyme A release by monitoring the increase in absorbance at 412 nm after adding DTNB. The reaction is monitored over time in a microplate reader.

  • Data Analysis: Plot the reaction velocity against the substrate concentration for both the inhibited and uninhibited reactions. Use non-linear regression to fit the data to Michaelis-Menten kinetics and determine Vmax, Km, and the inhibition constant (Ki).

Protocol 2: Quantification of Intracellular Acyl-CoA Thioesters by LC-MS/MS

This protocol allows for the measurement of intracellular concentrations of this compound and its precursors, which is crucial for identifying potential feedback inhibition in vivo.

Materials:

  • Cell culture of the engineered strain

  • Quenching solution (e.g., 60% methanol, -40°C)

  • Extraction solvent (e.g., acetonitrile:water, 1:1, with 0.1% formic acid)

  • Internal standards (e.g., 13C-labeled acyl-CoAs)

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Rapid Sampling and Quenching: Quickly withdraw a known volume of cell culture and immediately quench the metabolism by mixing with a cold quenching solution to prevent further enzymatic activity.

  • Cell Lysis and Extraction: Pellet the cells by centrifugation at a low temperature. Lyse the cells and extract the metabolites using the extraction solvent containing internal standards.

  • Sample Preparation: Centrifuge the cell extract to remove debris and transfer the supernatant to a new tube. Dry the supernatant under vacuum and reconstitute it in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Separate the acyl-CoA thioesters using a gradient elution on a C18 column. Detect and quantify the different acyl-CoA species using mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Calculate the intracellular concentrations of each acyl-CoA by comparing the peak areas of the endogenous metabolites to those of the internal standards.

Visualizations

Angeloyl_CoA_Pathway cluster_precursors Precursors cluster_pathway This compound Biosynthesis cluster_products Products Acetyl_CoA Acetyl-CoA KAS_III β-ketoacyl-ACP synthase III Acetyl_CoA->KAS_III Methyl_malonyl_CoA Methyl-malonyl-CoA Methyl_malonyl_CoA->KAS_III 2-Methyl-acetoacetyl-CoA 2-Methyl-acetoacetyl-CoA KAS_III->2-Methyl-acetoacetyl-CoA Condensation Ketoacyl_reductase 3-ketoacyl-ACP reductase 3-Hydroxyl-2-methyl-butyryl-CoA 3-Hydroxyl-2-methyl-butyryl-CoA Ketoacyl_reductase->3-Hydroxyl-2-methyl-butyryl-CoA Reduction Enoyl_CoA_hydratase Enoyl-CoA hydratase Angeloyl_CoA This compound Enoyl_CoA_hydratase->Angeloyl_CoA Dehydration Angeloyl_CoA->KAS_III Feedback Inhibition (Hypothesized) 2-Methyl-acetoacetyl-CoA->Ketoacyl_reductase 3-Hydroxyl-2-methyl-butyryl-CoA->Enoyl_CoA_hydratase Troubleshooting_Workflow Start Low this compound Yield Analyze_Metabolites Quantify Intracellular Acyl-CoA Pools Start->Analyze_Metabolites Check_Enzyme_Activity Measure Specific Activity of Pathway Enzymes Start->Check_Enzyme_Activity Check_Precursors Assess Precursor Availability Start->Check_Precursors High_Product_Low_Intermediates High this compound & Low Intermediates? Analyze_Metabolites->High_Product_Low_Intermediates Low_Activity_Identified Identify Bottleneck Enzyme Check_Enzyme_Activity->Low_Activity_Identified Low_Precursors Precursors Limiting? Check_Precursors->Low_Precursors Feedback_Inhibition_Assay Perform In Vitro Inhibition Assays High_Product_Low_Intermediates->Feedback_Inhibition_Assay Yes High_Product_Low_Intermediates->Low_Activity_Identified No Engineer_Enzyme Engineer Enzyme for Reduced Inhibition Feedback_Inhibition_Assay->Engineer_Enzyme Optimize_Expression Optimize Codons & Promoters Low_Activity_Identified->Optimize_Expression Engineer_Precursor_Pathway Engineer Precursor Supply Pathway Low_Precursors->Engineer_Precursor_Pathway Yes

References

Technical Support Center: LC-MS Analysis of Short-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of short-chain acyl-CoAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation

Question: I am seeing low recovery of my short-chain acyl-CoA standards. What are the potential causes and solutions?

Answer:

Low recovery of short-chain acyl-CoAs is a frequent issue stemming from their inherent instability and interactions during sample preparation. Here are the primary causes and recommended troubleshooting steps:

  • Analyte Instability: Acyl-CoAs are susceptible to degradation in aqueous solutions.[1][2] To mitigate this, it is crucial to keep samples on ice or at 4°C throughout the extraction process and to process them as quickly as possible. For long-term storage, extracts should be kept as dry pellets at -80°C.[3]

  • Inefficient Extraction: The choice of extraction solvent significantly impacts recovery. While various methods exist, a common approach involves protein precipitation. Using 5-sulfosalicylic acid (SSA) for deproteinization can be advantageous as it may not require removal by solid-phase extraction (SPE), thus preserving more hydrophilic species.[4]

  • Loss During Solid-Phase Extraction (SPE): Many protocols use SPE to purify acyl-CoAs and remove deproteinizing agents like trichloroacetic acid (TCA).[4] However, the diverse polarities of short-chain acyl-CoAs and their precursors can lead to differential retention and loss during this step. If you suspect losses during SPE, consider alternative deproteinization agents like SSA that do not necessitate an SPE cleanup.

  • Adsorption to Surfaces: The phosphate groups in acyl-CoAs can adhere to glass and metal surfaces, leading to analyte loss. Using low-adsorption polypropylene tubes and pipette tips can help minimize this issue.

Question: My acyl-CoA samples seem to be degrading during sample storage and processing. How can I improve their stability?

Answer:

The stability of acyl-CoAs is a critical factor for accurate quantification. Degradation can occur at various stages, from sample collection to analysis.

Troubleshooting Acyl-CoA Instability:

Challenge Cause Recommended Solution
Degradation in Solution Acyl-CoAs are unstable in aqueous solutions, with stability being pH-dependent.Prepare samples in an acidic buffer (e.g., 50 mM ammonium acetate at pH 4.0) to improve stability. Minimize the time samples spend in solution before analysis.
Freeze-Thaw Cycles Repeated freezing and thawing can lead to degradation.Aliquot samples after extraction to avoid multiple freeze-thaw cycles.
Storage Conditions Improper storage leads to degradation over time.For short-term storage (up to 48 hours), keep reconstituted samples at 4°C in the autosampler. For long-term storage, store extracts as dry pellets at -80°C.

A study on acyl-CoA stability in different solvents showed that stability varies among different acyl-CoA species. Therefore, it is crucial to handle all samples consistently and minimize processing time.

Below is a general workflow for sample preparation designed to minimize degradation and loss of short-chain acyl-CoAs.

cluster_extraction Sample Extraction cluster_cleanup Optional Cleanup cluster_final_prep Final Preparation start Tissue/Cell Homogenization (on ice) deproteinization Protein Precipitation (e.g., 5% SSA) start->deproteinization centrifugation1 Centrifugation deproteinization->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant spe Solid-Phase Extraction (SPE) (if required) supernatant->spe evaporation Evaporation to Dryness elution Elution spe->elution reconstitution Reconstitution in LC-MS Grade Solvent evaporation->reconstitution analysis LC-MS Analysis reconstitution->analysis

Workflow for Short-Chain Acyl-CoA Sample Preparation.
Chromatographic Separation

Question: I'm observing poor peak shape and retention for my short-chain acyl-CoAs on a standard C18 column. What can I do to improve the chromatography?

Answer:

Short-chain acyl-CoAs are relatively hydrophilic and can exhibit poor retention and peak shape on traditional reversed-phase columns like C18. Here are some strategies to enhance their chromatographic performance:

  • Ion-Pairing Chromatography: This is a common and effective technique. The addition of an ion-pairing agent, such as triethylamine or dimethylbutylamine, to the mobile phase can improve the retention and peak shape of polar analytes like short-chain acyl-CoAs.

  • Control of Mobile Phase pH: The pH of the mobile phase can significantly affect the charge state and, consequently, the retention of acyl-CoAs. Experimenting with slightly acidic mobile phases can improve chromatography for these compounds.

  • Alternative Column Chemistries: If ion-pairing is not desirable, consider columns with different selectivities. While C18 is common, other reversed-phase chemistries or even HILIC (Hydrophilic Interaction Liquid Chromatography) could be explored, though HILIC might be more suitable for the more polar CoA precursors.

Question: My peaks for different short-chain acyl-CoAs are co-eluting. How can I improve their separation?

Answer:

Co-elution can lead to ion suppression and inaccurate quantification. To improve the separation of different short-chain acyl-CoA species:

  • Gradient Optimization: Adjust the gradient profile of your mobile phase. A shallower gradient can increase the separation between closely eluting peaks.

  • Flow Rate Reduction: Decreasing the flow rate can sometimes enhance resolution.

  • Column Choice: A longer column or a column with a smaller particle size can provide higher chromatographic efficiency and better separation.

Mass Spectrometric Detection

Question: What are the characteristic fragmentation patterns for short-chain acyl-CoAs in positive ion mode MS/MS?

Answer:

In positive ion mode, short-chain acyl-CoAs exhibit a characteristic fragmentation pattern. The most common fragmentation involves the cleavage of the 3'-phosphate-adenosine-5'-diphosphate portion of the CoA molecule. This results in two key fragments:

  • A neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate fragment.

  • A product ion at m/z 428, representing the CoA moiety.

Monitoring for these specific transitions in a Multiple Reaction Monitoring (MRM) experiment provides high selectivity for acyl-CoA analysis.

cluster_fragmentation Acyl-CoA Fragmentation precursor [Acyl-CoA + H]+ fragment1 [M - 507 + H]+ precursor->fragment1 Neutral Loss of 507 Da fragment2 m/z 428 precursor->fragment2 Cleavage

Common Fragmentation of Acyl-CoAs in Positive Ion Mode.

Question: I am experiencing significant ion suppression in my analysis. What are the likely causes and how can I mitigate this?

Answer:

Ion suppression is a common matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, leading to a decreased signal.

Troubleshooting Ion Suppression:

Potential Cause Troubleshooting Step
Co-eluting Matrix Components Improve chromatographic separation to resolve the analyte from interfering compounds.
High Salt Concentration Ensure that the final sample injected into the mass spectrometer has a low salt concentration. Modify the sample preparation to include a desalting step if necessary.
Insufficient Sample Cleanup Optimize the sample preparation procedure to more effectively remove matrix components. This could involve trying different protein precipitation agents or SPE cartridges.
Ionization Source If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to ion suppression.

A study by Jones et al. (2021) found that for most short-chain acyl-CoAs, the matrix effect was marginal, with less than 10% ion suppression when using their optimized method. However, dephospho-CoA showed a greater ion suppression of around 19%. This highlights that matrix effects can be analyte-dependent.

The following diagram illustrates a decision-making process for troubleshooting ion suppression.

start Ion Suppression Observed? improve_chroma Optimize Chromatographic Separation start->improve_chroma Yes end Problem Resolved start->end No enhance_cleanup Improve Sample Cleanup improve_chroma->enhance_cleanup Still present dilute_sample Dilute Sample enhance_cleanup->dilute_sample Still present change_ionization Change Ionization Source (e.g., ESI to APCI) dilute_sample->change_ionization Still present use_is Use Stable Isotope-Labeled Internal Standard change_ionization->use_is Still present use_is->end

Troubleshooting Flowchart for Ion Suppression.
Quantitative Analysis

Question: What are the key considerations for accurate quantification of short-chain acyl-CoAs?

Answer:

Accurate quantification is challenging due to the lack of blank matrices and the potential for matrix effects.

  • Internal Standards: The use of stable isotope-labeled internal standards is highly recommended to correct for sample loss during preparation and for matrix effects.

  • Calibration Curves: Calibration curves should be prepared in a matrix that closely mimics the biological samples to account for matrix effects.

  • Method Validation: A thorough method validation should be performed, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Example Limits of Detection (LOD) and Quantification (LOQ) for Acyl-CoAs

AnalyteLOD (nM)LOQ (nM)
Free CoA--
Acetyl-CoA--
Propionyl-CoA--
Note: Specific values can be found in the literature, for example, in the work by Basit et al., but are not explicitly provided in the search results in a consolidated table.

A study by Zhang et al. (2021) reported LOQs between 16.9 nM for short-chain acyl-CoAs and 4.2 nM for very-long-chain acyl-CoAs using a derivatization strategy.

Experimental Protocols

Protocol 1: Sample Preparation using 5-Sulfosalicylic Acid (SSA)

This protocol is adapted from the method described by Jones et al. (2021) and is suitable for the analysis of short-chain acyl-CoAs and their biosynthetic precursors without the need for SPE.

  • Homogenization: Homogenize cell pellets or tissues in an ice-cold extraction solution containing 2.5% (w/v) 5-sulfosalicylic acid.

  • Deproteinization: Vortex the homogenate and incubate on ice to allow for protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 16,000 x g) at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

  • Analysis: The supernatant can be directly injected for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis using Ion-Pairing Chromatography

This is a general protocol for the chromatographic separation of short-chain acyl-CoAs.

  • Column: Use a C18 reversed-phase column.

  • Mobile Phase A: Water with an ion-pairing agent (e.g., 5 mM dimethylbutylamine) and an acid (e.g., 15 mM acetic acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Develop a suitable gradient from a low percentage of Mobile Phase B to a high percentage to elute the acyl-CoAs based on their hydrophobicity.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode and use MRM to detect the characteristic transitions for each short-chain acyl-CoA. Key transitions often involve the neutral loss of 507 Da.

References

Selection of internal standards for accurate Angeloyl-CoA quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate quantification of Angeloyl-CoA. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound?

A1: The quantification of this compound, like other acyl-CoAs, presents several analytical challenges. Due to their thioester bond, acyl-CoAs are susceptible to hydrolysis and are generally unstable in aqueous solutions, particularly at alkaline and strongly acidic pH.[1] This instability can lead to significant sample loss and inaccurate quantification. Additionally, the structural similarity of this compound to other endogenous short-chain acyl-CoAs necessitates highly specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to achieve accurate measurements.[1][2][3]

Q2: Why is an internal standard crucial for accurate this compound quantification?

A2: An internal standard (IS) is essential to compensate for variations that can occur during sample preparation, extraction, and analysis.[4] These variations can arise from sample loss, matrix effects in the mass spectrometer, and inconsistencies in instrument response. An ideal internal standard is chemically similar to the analyte (this compound) but can be distinguished by the analytical instrument, typically by a difference in mass. By adding a known amount of the IS to the sample at the earliest stage of preparation, the ratio of the analyte to the IS can be used to calculate the initial concentration of the analyte, thereby correcting for experimental variability and improving the accuracy and precision of the quantification.

Q3: What are the different types of internal standards that can be used for this compound quantification?

A3: There are primarily two types of internal standards suitable for mass spectrometry-based quantification of this compound:

  • Stable Isotope-Labeled (SIL) this compound: This is the "gold standard" for quantification. A SIL this compound is chemically identical to the endogenous this compound but contains heavy isotopes (e.g., ¹³C, ¹⁵N, or ²H) in its structure. This results in a higher mass, allowing it to be distinguished by the mass spectrometer. Since it behaves identically to the analyte during sample preparation and ionization, it provides the most accurate correction for experimental variations.

  • Structurally Similar Analog: When a SIL this compound is not available, a structurally similar acyl-CoA can be used. For this compound, this could be another short-chain acyl-CoA that is not naturally present in the sample or is present at very low levels. Odd-chain acyl-CoAs, such as heptanoyl-CoA (C7:0-CoA) or nonanoyl-CoA (C9:0-CoA), are often used for this purpose. Crotonyl-CoA has also been utilized as an internal standard for short-chain acyl-CoA analysis.

Q4: How can I obtain a stable isotope-labeled this compound internal standard?

A4: Stable isotope-labeled internal standards can be obtained through chemical synthesis or biosynthetic approaches. While chemical synthesis of specific acyl-CoAs can be complex, biosynthetic methods offer a practical alternative. One such method is Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC), where cells are cultured in a medium containing a stable isotope-labeled precursor of Coenzyme A, such as [¹³C₃¹⁵N₁]-pantothenate. The cells then produce a full suite of isotopically labeled acyl-CoAs, which can be extracted and used as internal standards.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no this compound signal Degradation during sample preparation: Acyl-CoAs are unstable in aqueous solutions.Minimize the time samples spend in aqueous solutions. Use organic solvents like methanol for reconstitution, as it has been shown to provide better stability. Ensure the pH of all solutions is controlled, avoiding strongly acidic or alkaline conditions. Store samples at -80°C.
Inefficient extraction: The extraction method may not be suitable for short-chain acyl-CoAs.Use a validated extraction protocol. Protein precipitation with agents like 5-sulfosalicylic acid (SSA) or a mixture of acetonitrile/methanol/water is commonly used. Ensure complete cell lysis to release intracellular metabolites.
Poor ionization in the mass spectrometer: The ESI source conditions may not be optimal for this compound.Optimize ESI source parameters, including spray voltage, gas flows, and temperature. Use of positive ion mode is common for acyl-CoA analysis.
High variability between replicate measurements Inconsistent sample handling: Variations in extraction efficiency or sample volume.Add a suitable internal standard at the very beginning of the sample preparation process to normalize for these variations.
Matrix effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of this compound.Improve chromatographic separation to resolve this compound from interfering matrix components. A good separation was achieved with a reversed-phase C18 column. Perform a matrix effect study by comparing the signal of the analyte in a clean solution versus a post-extraction spiked matrix sample.
Internal standard signal is too low or absent Incorrect amount of IS added: Too little IS was spiked into the samples.Ensure the concentration of the IS stock solution is correct and that it is added at an appropriate concentration relative to the expected analyte concentration.
Degradation of the internal standard: The IS may have degraded during storage or sample processing.Store the IS stock solution under appropriate conditions (e.g., at -80°C in an organic solvent). Verify the integrity of the IS by analyzing a fresh dilution.
Poor linearity of the calibration curve Inappropriate concentration range: The calibration standards are outside the linear dynamic range of the instrument.Prepare a new set of calibration standards covering a wider or more appropriate concentration range.
Suboptimal regression model: The chosen regression model (e.g., linear, quadratic) does not fit the data well.Evaluate different regression models and weighting factors (e.g., 1/x or 1/x²) to find the best fit for your calibration data.

Experimental Protocols

Protocol 1: General Workflow for this compound Quantification

This protocol outlines the major steps for the quantification of this compound using LC-MS/MS with an internal standard.

  • Sample Collection and Quenching:

    • Rapidly quench metabolic activity by flash-freezing the biological sample in liquid nitrogen.

    • Store samples at -80°C until extraction.

  • Internal Standard Spiking:

    • Prepare a stock solution of the chosen internal standard (e.g., ¹³C-labeled this compound or a structural analog like heptanoyl-CoA).

    • Add a known amount of the internal standard to each sample before the extraction process.

  • Extraction of Acyl-CoAs:

    • Perform protein precipitation and metabolite extraction. A common method involves the use of 5-sulfosalicylic acid (SSA) or a cold organic solvent mixture like acetonitrile/methanol/water (2:2:1 v/v/v).

    • Vortex the sample thoroughly and centrifuge at high speed to pellet the precipitated proteins.

    • Collect the supernatant containing the acyl-CoAs.

  • Sample Preparation for LC-MS/MS:

    • The supernatant can be directly injected or may require a solvent exchange step. If the extraction solvent is not compatible with the LC mobile phase, evaporate the solvent under a stream of nitrogen and reconstitute the sample in a suitable solvent, such as methanol.

  • LC-MS/MS Analysis:

    • Separate the acyl-CoAs using reverse-phase liquid chromatography, often with a C18 column.

    • Detect and quantify the analytes using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Two transitions are typically monitored for each acyl-CoA: one for quantification and one for confirmation.

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard.

    • Calculate the peak area ratio of this compound to the internal standard.

    • Determine the concentration of this compound in the sample using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Protocol 2: Preparation of Stable Isotope-Labeled Acyl-CoA Internal Standards using SILEC

This protocol is adapted from the Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) method.

  • Cell Culture:

    • Culture mammalian cells (e.g., Hepa 1c1c7) in a pantothenate-free medium.

    • Supplement the medium with a stable isotope-labeled form of pantothenate, such as [¹³C₃¹⁵N₁]-pantothenate.

    • Culture the cells for several passages to ensure complete incorporation of the labeled pantothenate into the cellular Coenzyme A pool.

  • Extraction of Labeled Acyl-CoAs:

    • Harvest the cells and perform an extraction as described in Protocol 1.

    • The resulting extract will contain a mixture of stable isotope-labeled acyl-CoAs.

  • Characterization and Use:

    • Characterize the labeled acyl-CoA extract to confirm the incorporation of the stable isotopes.

    • This extract can then be used as a source of internal standards for quantifying the corresponding unlabeled acyl-CoAs in experimental samples.

Data Presentation

Table 1: Recommended Internal Standards for this compound Quantification

Internal Standard Type Example Pros Cons
Stable Isotope-Labeled this compound [¹³C₅]-Angeloyl-CoAHighest accuracy and precision; co-elutes with the analyte, providing the best correction for matrix effects.May not be commercially available; requires custom synthesis or biosynthetic preparation.
Odd-Chain Acyl-CoA Heptanoyl-CoA (C7:0-CoA)Commercially available; not typically found in biological samples.May not have identical extraction recovery and ionization efficiency as this compound.
Structurally Related Short-Chain Acyl-CoA Crotonyl-CoAStructurally similar to this compound; has been used as an IS for short-chain acyl-CoAs.May be endogenously present in some samples.

Table 2: Example MRM Transitions for Short-Chain Acyl-CoAs (Illustrative)

Note: Specific m/z values for this compound would need to be determined based on its exact mass.

Compound Precursor Ion (m/z) Product Ion for Quantitation (m/z) Product Ion for Confirmation (m/z)
Acetyl-CoA810.2303.1428.1
Propionyl-CoA824.2317.1428.1
Butyryl-CoA838.2331.1428.1
Crotonyl-CoA836.2329.1428.1
This compound[M+H]⁺[M-507+H]⁺428.1
Heptanoyl-CoA (IS)880.3373.2428.1

This table is illustrative. The transition [M+H]⁺ fragmenting to [M-507+H]⁺ is a common quantitation transition for acyl-CoAs, representing the loss of the phosphopantetheine-adenosine diphosphate portion. The 428 m/z fragment can be used for qualitative identification.

Visualizations

experimental_workflow A Sample Collection & Quenching B Internal Standard Spiking A->B Add known amount of IS C Metabolite Extraction (e.g., Protein Precipitation) B->C D Sample Preparation (e.g., Solvent Evaporation & Reconstitution) C->D E LC-MS/MS Analysis D->E F Data Processing & Quantification E->F Peak Integration & Ratio Calculation internal_standard_selection cluster_0 Ideal Internal Standard A Stable Isotope-Labeled This compound B Structurally Similar Analog C Odd-Chain Acyl-CoA B->C  e.g. Start Start Selection Start->A  Best Choice (if available) Start->B  Good Alternative

References

Validation & Comparative

Angeloyl-CoA Production: A Comparative Analysis of E. coli and Yeast as Production Platforms

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the microbial production of Angeloyl-CoA, a key precursor for many biologically active compounds. This analysis delves into the metabolic engineering strategies, quantitative production data, and experimental protocols for producing this compound in Escherichia coli and Saccharomyces cerevisiae.

This compound is a vital activated acyl-CoA intermediate in the biosynthesis of numerous valuable natural products, including angelates with demonstrated anti-inflammatory and anti-cancer properties. The limited availability of these compounds from natural sources has spurred interest in developing microbial production platforms. This guide provides a comparative analysis of two of the most widely used microbial hosts, the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae, for the production of this compound. While significant progress has been made in engineering yeast for this purpose, research into E. coli as a production host is still in its nascent stages, focusing primarily on the synthesis of necessary precursors.

Quantitative Production of this compound in Saccharomyces cerevisiae

Metabolic engineering efforts have successfully established this compound biosynthesis in S. cerevisiae by introducing a heterologous pathway from Streptomyces sp. SF2575. The production titers have been enhanced through precursor feeding strategies and optimization of the biosynthetic pathway.

Strain/ConditionPrecursor FedKey Genetic ModificationsThis compound Titer (mg/L)Reference
S. cerevisiae expressing ssf genesPropionateExpression of propionyl-CoA synthase from Streptomyces sp.~5[1][2]
S. cerevisiae with improved carboxylasePropionateSubstitution with Streptomyces coelicolor propionyl-CoA carboxylaseup to 6.4[1][2]
S. cerevisiae with alternative precursor pathwayMethyl-malonateExpression of matB CoA ligase from S. coelicolor and parts of the ssf pathway~1.5[1]
S. cerevisiae with direct conversionAngelic acidExpression of plant-derived acyl-CoA ligases~40
Prospective Analysis of this compound Production in Escherichia coli

Currently, there are no published reports on the successful production of this compound in E. coli. However, significant research has focused on engineering E. coli to produce propionyl-CoA, a key precursor for the this compound pathway. These efforts provide a foundation for future work to establish the complete biosynthetic pathway. Various metabolic strategies have been developed to increase the intracellular pool of propionyl-CoA from renewable carbon sources.

Precursor/ProductKey Genetic Modifications in E. coliTiter/YieldReference
PropionateActivation of the sleeping beauty mutase (Sbm) operon, blocking oxidative TCA cycle (∆sdhA), deregulating glyoxylate shunt (∆iclR)30.9 g/L propionate
6-Deoxyerythronolide B (6dEB)Over-expression of native prpE (propionyl-CoA synthetase) and heterologous pcc genes (propionyl-CoA carboxylase), deletion of ygfH527 mg/L 6dEB
3-Hydroxypropionic acid (3-HP)Overexpression of propionyl-CoA dehydrogenase (PACD) from Candida rugosa0.11 g/L 3-HP

Metabolic Pathways and Engineering Strategies

The biosynthesis of this compound from central metabolism involves a series of enzymatic steps. In yeast, a heterologous pathway has been successfully implemented, while in E. coli, pathways for the precursor propionyl-CoA have been established.

This compound Biosynthesis in Engineered Saccharomyces cerevisiae

The production of this compound in yeast has been achieved by expressing a synthetic pathway inspired by the ssf gene cluster from Streptomyces sp.. This pathway starts from the precursor propionyl-CoA.

Angeloyl_CoA_Pathway_Yeast cluster_feeding Precursor Feeding Propionate Propionate (fed) Propionyl_CoA Propionyl-CoA Propionate->Propionyl_CoA Propionyl-CoA synthase (Streptomyces sp.) Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA carboxylase (ssfE) Methylacetoacetyl_CoA 2-Methylacetoacetyl-CoA Methylmalonyl_CoA->Methylacetoacetyl_CoA ssfN Hydroxybutyryl_CoA 3-Hydroxy-2-methyl-butyryl-CoA Methylacetoacetyl_CoA->Hydroxybutyryl_CoA ssfK Angeloyl_CoA This compound Hydroxybutyryl_CoA->Angeloyl_CoA ssfJ

Caption: Heterologous pathway for this compound production in S. cerevisiae.

Propionyl-CoA Biosynthesis in Engineered Escherichia coli

E. coli does not naturally produce significant amounts of propionyl-CoA. Several metabolic engineering strategies have been developed to synthesize this key precursor from central metabolites. One successful approach involves activating the native sleeping beauty mutase (Sbm) pathway, which converts succinyl-CoA to propionyl-CoA.

Propionyl_CoA_Pathway_Ecoli cluster_central_metabolism Central Metabolism Glucose Glucose TCA_Cycle TCA Cycle Glucose->TCA_Cycle Succinyl_CoA Succinyl-CoA TCA_Cycle->Succinyl_CoA Methylmalonyl_CoA (R)-Methylmalonyl-CoA Succinyl_CoA->Methylmalonyl_CoA Sbm (Methylmalonyl-CoA mutase) Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA->Propionyl_CoA YgfG (Methylmalonyl-CoA decarboxylase)

References

Validating the Biological Activity of Biosynthesized Angeloyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The angelate moiety is a critical component of numerous biologically active natural products, demonstrating significant anti-inflammatory and anti-cancer properties.[1][2][3][4] Angeloyl-CoA is the activated form of angelic acid, serving as a key precursor for the synthesis of these valuable angelate-containing compounds.[1] The advent of microbial biosynthesis of this compound presents a promising alternative to the complex and often low-yield chemical synthesis methods. This guide provides a framework for validating the biological activity of biosynthesized this compound by comparing production methods and outlining experimental protocols to test the efficacy of its derivatives.

Comparison of this compound Production Methods

The primary challenge in utilizing this compound has been its availability. Microbial biosynthesis offers a significant advantage over traditional chemical synthesis in terms of yield and sustainability.

FeatureBiosynthesis (in Saccharomyces cerevisiae)Chemical Synthesis
Starting Materials Simple carboxylic acid precursors (e.g., propionate, methyl-malonate, angelic acid)Multi-step synthesis from complex precursors
Process Complexity Single fermentation processComplex, multi-step reactions with protecting groups
Reported Yields Up to 40 mg/L from angelic acid precursorGenerally low overall yields and costly
Environmental Impact More sustainable, renewable feedstocksUse of harsh reagents and solvents

Experimental Protocols for Validating Biological Activity

Once this compound is produced, it is typically used to synthesize a final bioactive compound, such as an angelate ester. The following are standard protocols to validate the anti-cancer and anti-inflammatory activity of these resulting compounds.

Cytotoxicity and Anti-Proliferative Assays

a) MTT Assay for Cell Viability

This colorimetric assay is used to assess the metabolic activity of cells and serves as an indicator of cell viability and proliferation.

  • Cell Lines: A panel of human cancer cell lines (e.g., K562, HL-60 for leukemia; MCF-7 for breast cancer; HCT-116 for colorectal cancer) and normal cell lines (e.g., L-02 for liver cells; NIH-3T3 for fibroblasts) should be used to determine both efficacy and selectivity.

  • Methodology:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., an angelate synthesized from the biosynthesized this compound) for a specified period (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the inhibition rate relative to untreated control cells.

b) Annexin V-FITC/PI Double Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Methodology:

    • Treat cancer cells with the test compound for a set time (e.g., 18 hours).

    • Harvest and wash the cells.

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

Anti-inflammatory Assays

a) Nitric Oxide (NO) Production in Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Methodology:

    • Plate RAW 264.7 cells and incubate for 24 hours.

    • Pre-treat the cells with the test compound for a specified time before stimulating with LPS (1 µg/mL) for 16-24 hours.

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant and measure the absorbance at 540 nm to determine the nitrite concentration.

b) Cytokine Production Measurement by ELISA

This assay quantifies the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

  • Methodology:

    • Following the same cell culture and treatment protocol as the NO assay, collect the cell supernatant.

    • Use commercially available ELISA kits for TNF-α and IL-6 to measure the concentration of these cytokines in the supernatant according to the manufacturer's instructions.

Comparative Biological Activity of an this compound Derivative

While direct comparative data for this compound from different sources is unavailable, we can compare the activity of a well-studied angelate, 3-O-angeloyl-20-O-acetyl ingenol (AAI), with its parent compound, ingenol mebutate, to illustrate the validation process.

CompoundCell LineConcentrationInhibition Rate (%)
AAI K562 (Leukemia)1 µMSimilar to ingenol mebutate
Ingenol Mebutate K562 (Leukemia)1 µMPotent inhibitor
AAI MCF-7/ADR (Breast)1 µMMore sensitive than other lines
AAI HCT-116 (Colon)1 µMModerate sensitivity

Data adapted from studies on AAI, where it was shown to have similar or slightly better activity at low concentrations compared to ingenol mebutate, potentially due to improved stability.

Involvement of Angeloyl Moiety in Cellular Signaling

The biological effects of angelates are mediated through the modulation of key cellular signaling pathways. Angeloyl-containing compounds have been shown to impact pathways crucial for cell proliferation, survival, and inflammation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Angeloyl_Compound Angeloyl-containing Compound PKC_delta PKCδ Angeloyl_Compound->PKC_delta Activates PI3K PI3K Angeloyl_Compound->PI3K Inhibits JAK JAK Angeloyl_Compound->JAK Inhibits ERK ERK PKC_delta->ERK Activates Proliferation_Survival Decreased Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT Inhibits AKT->Proliferation_Survival STAT3 STAT3 JAK->STAT3 Inhibits STAT3->Proliferation_Survival

Caption: Signaling pathways modulated by angeloyl-containing compounds.

Studies on the angelate AAI have demonstrated that it can induce apoptosis in cancer cells through multiple mechanisms. It activates Protein Kinase C delta (PKCδ) and the downstream Extracellular Signal-regulated Kinase (ERK). Concurrently, it inhibits the pro-survival PI3K/AKT pathway and the JAK/STAT3 signaling cascade, both of which are often dysregulated in cancer. This multi-targeted approach leads to cell cycle arrest and apoptosis, highlighting the therapeutic potential of compounds derived from this compound.

Experimental Workflow for Validation

G cluster_production Production of this compound cluster_validation Biological Activity Validation Biosynthesis Biosynthesis in S. cerevisiae Angeloyl_CoA Purified this compound Biosynthesis->Angeloyl_CoA Chemical_Synthesis Chemical Synthesis Chemical_Synthesis->Angeloyl_CoA Bioactive_Compound Synthesis of Bioactive Angelate Compound Angeloyl_CoA->Bioactive_Compound Cytotoxicity_Assays Cytotoxicity Assays (MTT, Apoptosis) Bioactive_Compound->Cytotoxicity_Assays Anti_inflammatory_Assays Anti-inflammatory Assays (NO, Cytokine Production) Bioactive_Compound->Anti_inflammatory_Assays Signaling_Analysis Signaling Pathway Analysis (Western Blot) Bioactive_Compound->Signaling_Analysis Data_Analysis Data Analysis and Comparison Cytotoxicity_Assays->Data_Analysis Anti_inflammatory_Assays->Data_Analysis Signaling_Analysis->Data_Analysis

References

Comparison of different precursors for Angeloyl-CoA synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different precursor molecules for the synthesis of Angeloyl-CoA, a crucial activated intermediate in the biosynthesis of numerous biologically active compounds, including angelates with therapeutic potential. The selection of an appropriate precursor is a critical step in developing efficient biosynthetic production platforms. This document summarizes experimental data on the performance of various precursors, details the experimental protocols for their evaluation, and visualizes the underlying biochemical pathways.

Performance Comparison of this compound Precursors

The efficiency of this compound production is highly dependent on the chosen precursor and the associated enzymatic pathway. Below is a summary of quantitative data from studies using engineered Saccharomyces cerevisiae as a production host.

PrecursorPathway StrategyKey EnzymesThis compound Titer (mg/L)Reference
PropionateHeterologous expression of the ssf gene cluster from Streptomyces sp. SF2575 and a propionyl-CoA synthase.Propionyl-CoA Synthase, Propionyl-CoA Carboxylase from Streptomyces coelicolor, and ssf pathway enzymes.~6.4[1][2][3]
Methyl-malonateSupplementation with methyl-malonate and expression of a CoA ligase coupled with parts of the ssf pathway.Malonyl/methylmalonyl-CoA ligase (matB) from S. coelicolor and ssf pathway enzymes.~1.5[1][2]
Angelic AcidExogenous feeding of angelic acid and expression of plant-derived acyl-CoA ligases.Acyl-CoA ligase from Solanum tuberosum (StCCL).~40

Key Findings:

  • Direct Ligation of Angelic Acid is the Most Efficient Route: The direct activation of angelic acid to this compound using a plant-derived acyl-CoA ligase yielded the highest reported titer, approximately 40 mg/L. This approach bypasses complex multi-step biosynthetic pathways.

  • Propionate as a Building Block: Utilizing propionate as a precursor and a heterologous bacterial pathway resulted in a modest titer of about 6.4 mg/L. This pathway involves the conversion of propionyl-CoA to methyl-malonyl-CoA, a key intermediate.

  • Methyl-malonate Supplementation: Direct feeding of methyl-malonate, a downstream intermediate in the propionate pathway, led to a lower yield of approximately 1.5 mg/L.

Biochemical Pathways and Experimental Workflows

The synthesis of this compound from different precursors involves distinct biochemical routes. The following diagrams illustrate these pathways and the experimental workflow used for their comparison.

Angeloyl_CoA_Synthesis_Pathways cluster_propionate Propionate Pathway cluster_methylmalonate Methyl-malonate Pathway cluster_angelic_acid Angelic Acid Ligation Propionate Propionate (exogenous) PropionylCoA Propionyl-CoA Propionate->PropionylCoA Propionyl-CoA Synthase MM_CoA Methyl-malonyl-CoA PropionylCoA->MM_CoA Propionyl-CoA Carboxylase AngeloylCoA_P This compound MM_CoA->AngeloylCoA_P ssf Pathway Enzymes Methylmalonate Methyl-malonate (exogenous) MM_CoA2 Methyl-malonyl-CoA Methylmalonate->MM_CoA2 matB CoA Ligase AngeloylCoA_M This compound MM_CoA2->AngeloylCoA_M ssf Pathway Enzymes AngelicAcid Angelic Acid (exogenous) AngeloylCoA_A This compound AngelicAcid->AngeloylCoA_A Acyl-CoA Ligase (StCCL)

Caption: Biosynthetic pathways for this compound synthesis from different precursors.

The natural pathway for this compound formation in many organisms is through the catabolism of the amino acid L-isoleucine, where Tiglyl-CoA is a key intermediate.

Isoleucine_Catabolism_Pathway Isoleucine L-Isoleucine KetoAcid α-Keto-β-methylvalerate Isoleucine->KetoAcid Branched-chain aminotransferase MethylbutyrylCoA α-Methylbutyryl-CoA KetoAcid->MethylbutyrylCoA Branched-chain α-keto acid dehydrogenase TiglylCoA Tiglyl-CoA MethylbutyrylCoA->TiglylCoA Acyl-CoA dehydrogenase AngeloylCoA This compound TiglylCoA->AngeloylCoA Isomerase (postulated)

Caption: The isoleucine degradation pathway leading to the formation of Tiglyl-CoA and potentially this compound.

The experimental workflow for comparing these precursors in S. cerevisiae is outlined below.

Experimental_Workflow YeastStrain Engineered S. cerevisiae Strains (Expressing specific pathway enzymes) Cultivation Cultivation in Selective Media YeastStrain->Cultivation PrecursorFeeding Feeding of Precursors (Propionate, Methyl-malonate, or Angelic Acid) Cultivation->PrecursorFeeding Sampling Time-course Sampling PrecursorFeeding->Sampling Extraction Cell Lysis and Metabolite Extraction Sampling->Extraction Quantification UPLC-MS/MS Analysis (Quantification of this compound) Extraction->Quantification

Caption: Experimental workflow for the comparison of this compound production from different precursors.

Experimental Protocols

The following are summarized methodologies based on the key experimental work cited.

Yeast Strains and Plasmid Construction
  • Host Strain: Saccharomyces cerevisiae CEN.PK2-1C.

  • Gene Expression: Genes for the respective pathways were codon-optimized for S. cerevisiae and cloned into expression vectors. This includes the ssf gene cluster from Streptomyces sp. SF2575, propionyl-CoA synthase, matB from S. coelicolor, and various plant-derived acyl-CoA ligases.

  • Transformation: Plasmids were transformed into the yeast host strain using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

Cultivation Conditions
  • Media: Yeast strains were cultivated in synthetic complete (SC) medium lacking the appropriate amino acids for plasmid selection. The medium contained yeast nitrogen base, ammonium sulfate, and a carbon source (e.g., glucose).

  • Precursor Feeding: For the respective experiments, the culture medium was supplemented with either propionate, methyl-malonate, or angelic acid at specified concentrations (e.g., 0.1 g/L angelic acid).

  • Growth Conditions: Cultures were incubated at 30°C with shaking. Optical density at 600 nm (OD600) was monitored to follow cell growth.

Metabolite Extraction and Quantification
  • Cell Lysis: Yeast cells were harvested by centrifugation, washed, and then lysed. A common method involves bead beating or chemical lysis in an extraction solvent.

  • Extraction: Acyl-CoAs were extracted using a solvent mixture, often containing an organic solvent (e.g., acetonitrile) and an acidic aqueous buffer to ensure stability.

  • Quantification by UPLC-MS/MS:

    • Instrumentation: An ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) was used for the separation and detection of this compound.

    • Chromatography: Separation was achieved on a C18 reversed-phase column with a gradient elution using mobile phases typically consisting of an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile).

    • Mass Spectrometry: The MS/MS was operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound were used for sensitive and specific quantification.

    • Standard Curve: Absolute quantification was performed using an external standard curve generated with purified this compound.

This guide provides a comparative overview to aid researchers in selecting the most suitable precursor and synthetic strategy for their specific application in producing this compound and its valuable derivatives. The direct ligation of angelic acid appears to be the most promising approach for achieving high titers in a heterologous host.

References

Comparative Analysis of Acyl-CoA Synthetase Cross-Reactivity with Angelic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of acyl-CoA synthetases (ACS) with angelic acid and its structural analogs. Angelic acid, a C5 branched-chain unsaturated carboxylic acid, is a component of various natural products with therapeutic potential. Its activation to angelyl-CoA by acyl-CoA synthetases is a critical step for its integration into metabolic pathways and the biosynthesis of angelate esters. Understanding the substrate specificity of different ACS enzymes for angelic acid and its analogs is crucial for metabolic engineering efforts and the development of novel therapeutics.

While direct comparative kinetic data for a wide range of acyl-CoA synthetases with angelic acid and its analogs is limited in the current scientific literature, this guide synthesizes available information and provides a framework for comparison based on enzymes active with structurally related short-chain and branched-chain fatty acids.

Enzyme Activity with Angelic Acid

Recent studies have demonstrated that certain plant-derived acyl-CoA ligases can effectively utilize angelic acid as a substrate. Specifically, research involving the expression of plant acyl-CoA ligases in Saccharomyces cerevisiae has shown that feeding the engineered yeast with angelic acid leads to the production of angelyl-CoA. This indicates that these enzymes possess a substrate binding pocket capable of accommodating the unique structure of angelic acid.

Comparative Substrate Specificity

In the absence of direct kinetic data for angelic acid across a panel of ACS enzymes, we can infer potential cross-reactivity by examining the known substrate preferences of ACS enzymes for structurally similar molecules, such as other short-chain branched-acids.

Table 1: Comparison of Acyl-CoA Synthetase Activity with Angelic Acid and Related Short-Chain Fatty Acids

Enzyme SourceEnzyme Name/TypeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Humulus lupulusAcyl-CoA Ligase 4 (HlCCL4)Angelic AcidData not availableData not availableData not availableInferred from in vivo production
Solanum tuberosumCarboxyl CoA Ligase (StCCL)Angelic AcidData not availableData not availableData not availableInferred from in vivo production
Epermenia purpurariaCarboxyl CoA Ligase 1-3 (EpCCL1-3)Angelic AcidData not availableData not availableData not availableInferred from in vivo production
Staphylococcus aureusMethylbutyryl-CoA Synthetase (MbcS)2-Methylbutyric Acid<10Data not availableData not available[1]
Staphylococcus aureusMethylbutyryl-CoA Synthetase (MbcS)Isobutyric Acid<10Data not availableData not available[1]
Staphylococcus aureusMethylbutyryl-CoA Synthetase (MbcS)Butyric Acid144Data not availableData not available[1]
Staphylococcus aureusMethylbutyryl-CoA Synthetase (MbcS)Isovaleric Acid>500Data not availableData not available[1]

Note: The activity of plant-derived ligases with angelic acid is inferred from studies demonstrating the production of angelyl-CoA in engineered yeast. Direct kinetic parameters for these enzymes with angelic acid have not been published. The data for Staphylococcus aureus MbcS with related branched-chain fatty acids is provided for comparative purposes.

Experimental Protocols

To generate the direct comparative data that is currently lacking, the following experimental protocols would be employed.

Purification of Recombinant Acyl-CoA Synthetases

Objective: To obtain pure and active acyl-CoA synthetase for kinetic analysis.

Methodology:

  • Gene Cloning and Expression: The gene encoding the acyl-CoA synthetase of interest (e.g., from Humulus lupulus, Solanum tuberosum, or other sources) is cloned into an appropriate expression vector (e.g., pET series for E. coli) with a purification tag (e.g., His-tag, Strep-tag).

  • Protein Expression: The expression vector is transformed into a suitable host strain (e.g., E. coli BL21(DE3)). Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration, induction time).

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Lysis is performed by sonication or high-pressure homogenization.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed, and the protein is eluted with a suitable buffer (e.g., containing imidazole for His-tagged proteins).

  • Size-Exclusion Chromatography (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography to remove any remaining contaminants and protein aggregates.

  • Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE. Protein concentration is determined using a standard method (e.g., Bradford assay).

Acyl-CoA Synthetase Activity Assay

Objective: To determine the kinetic parameters (Km and kcat) of the purified acyl-CoA synthetase with angelic acid and its analogs.

Methodology (HPLC-Based Assay):

  • Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl, pH 7.5), ATP, MgCl₂, Coenzyme A (CoA), and the purified acyl-CoA synthetase.

  • Substrate Addition: The reaction is initiated by adding the carboxylic acid substrate (angelic acid or an analog) at varying concentrations.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period.

  • Reaction Quenching: The reaction is stopped by adding a quenching solution (e.g., perchloric acid or an organic solvent).

  • HPLC Analysis: The amount of acyl-CoA produced is quantified by reverse-phase high-performance liquid chromatography (HPLC) with UV detection (typically at 260 nm for the adenine ring of CoA).

  • Data Analysis: The initial reaction velocities at different substrate concentrations are fitted to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat is calculated from Vmax and the enzyme concentration.

Alternative Method (Enzyme-Coupled Spectrophotometric Assay):

This method couples the production of pyrophosphate (PPi) from the acyl-CoA synthetase reaction to a decrease in NADH absorbance.

  • Reaction Mixture: The primary reaction mixture is similar to the HPLC-based assay but also includes the coupling enzymes (e.g., pyrophosphatase, pyruvate kinase, and lactate dehydrogenase) and their substrates (e.g., phosphoenolpyruvate and NADH).

  • Measurement: The reaction is monitored continuously in a spectrophotometer by measuring the decrease in absorbance at 340 nm, which is proportional to the rate of acyl-CoA synthesis.

  • Data Analysis: Kinetic parameters are determined as described for the HPLC-based assay.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification cluster_assay Kinetic Assay gene_cloning Gene Cloning protein_expression Protein Expression gene_cloning->protein_expression cell_lysis Cell Lysis protein_expression->cell_lysis affinity_chrom Affinity Chromatography cell_lysis->affinity_chrom sec Size-Exclusion (Optional) affinity_chrom->sec purity_check Purity Assessment (SDS-PAGE) sec->purity_check reaction_setup Reaction Setup purity_check->reaction_setup hplc_analysis HPLC Analysis reaction_setup->hplc_analysis data_analysis Data Analysis (Km, kcat) hplc_analysis->data_analysis

Caption: Workflow for the purification and kinetic characterization of acyl-CoA synthetases.

Hypothetical Signaling Pathway

While no specific signaling pathways involving angelyl-CoA have been definitively characterized, short-chain fatty acids and their CoA esters are known to act as signaling molecules in various organisms. The following diagram illustrates a hypothetical pathway based on known mechanisms.

Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus Angelic_Acid Angelic Acid ACS Acyl-CoA Synthetase Angelic_Acid->ACS Angelyl_CoA Angelyl-CoA ACS->Angelyl_CoA Transcription_Factor Transcription Factor Angelyl_CoA->Transcription_Factor Allosteric Regulation Protein_Acylation Protein Acylation Angelyl_CoA->Protein_Acylation Gene_Expression Gene Expression (e.g., secondary metabolism, stress response) Transcription_Factor->Gene_Expression Activation/ Repression Metabolic_Enzyme Metabolic Enzyme Protein_Acylation->Metabolic_Enzyme Post-translational Modification Metabolic_Pathway Metabolic Pathway Modulation Metabolic_Enzyme->Metabolic_Pathway

Caption: Hypothetical signaling roles of angelyl-CoA in cellular regulation.

Conclusion

The study of acyl-CoA synthetase cross-reactivity with angelic acid and its analogs is an emerging area of research with significant implications for biotechnology and drug development. While direct comparative data is currently sparse, the demonstrated activity of plant-derived acyl-CoA ligases provides a promising starting point. The experimental protocols outlined in this guide offer a clear path forward for generating the necessary quantitative data to build a comprehensive understanding of substrate specificity. Future research in this area will be instrumental in harnessing the biosynthetic potential of these enzymes for the production of valuable angelate-containing compounds.

References

Comparative Guide to Angeloyl-CoA Biosynthetic Pathways: Elucidation Through Genetic Engineering and Isotopic Labeling Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of engineered biosynthetic pathways for the production of angeloyl-CoA, a crucial precursor for many biologically active natural products with therapeutic potential, including anti-inflammatory and anti-cancer agents. The limited availability of these compounds from natural sources has driven the development of microbial production platforms. Here, we compare different strategies for this compound biosynthesis in Saccharomyces cerevisiae, presenting supporting experimental data, detailed methodologies, and visualizations of the pathways and experimental workflows. While the primary elucidation of these pathways has been achieved through the expression of heterologous genes and the detection of intermediates, we also provide a detailed protocol for isotopic labeling studies, a powerful technique for tracing metabolic pathways.

Comparison of this compound Production Strategies

Several strategies have been employed to produce this compound in yeast, primarily involving the expression of bacterial genes. The performance of these different approaches is summarized below.

Biosynthetic StrategyKey Enzymes/Genes ExpressedPrecursor FedThis compound Titer (mg/L)Reference
Propionyl-CoA Pathway from Streptomyces sp. SF2575 ssfE, ssfN, ssfK, ssfJ (from Streptomyces sp. SF2575) and a propionyl-CoA synthase from Streptomyces sp.Propionate~5.0[1][2]
Optimized Propionyl-CoA Pathway ssfE, ssfN, ssfK, ssfJ and a propionyl-CoA carboxylase from Streptomyces coelicolorPropionateup to 6.4[1][2]
Methyl-malonate Pathway matB CoA ligase (from S. coelicolor) and parts of the ssf pathwayMethyl-malonate~1.5[1]
Direct Conversion of Angelic Acid Acyl-CoA ligases from plant speciesAngelic Acid~40.0

Visualizing the Biosynthetic Pathways and Experimental Workflows

The following diagrams illustrate the key biosynthetic pathways for this compound and a representative workflow for an isotopic labeling experiment designed to trace these pathways.

Angeloyl_CoA_Pathway cluster_propionate Propionyl-CoA Pathway Propionate Propionate (fed) PropionylCoA Propionyl-CoA Propionate->PropionylCoA Propionyl-CoA synthase MMCoA Methylmalonyl-CoA PropionylCoA->MMCoA Propionyl-CoA carboxylase (ssfE) HMBCoA 3-Hydroxy-2-methyl -butyryl-CoA MMCoA->HMBCoA ssfN, ssfK AngeloylCoA This compound HMBCoA->AngeloylCoA ssfJ

Caption: Engineered this compound biosynthetic pathway from propionate.

MatB_Pathway cluster_matB Alternative Pathway with MatB Methylmalonate Methyl-malonate (fed) MMCoA Methylmalonyl-CoA Methylmalonate->MMCoA MatB CoA ligase HMBCoA 3-Hydroxy-2-methyl -butyryl-CoA MMCoA->HMBCoA ssfN, ssfK AngeloylCoA This compound HMBCoA->AngeloylCoA ssfJ

Caption: Alternative this compound biosynthesis via the MatB enzyme.

Isotopic_Labeling_Workflow cluster_workflow Isotopic Labeling Experimental Workflow start Culture Yeast with [1-13C]propionate quench Rapidly Quench Metabolism start->quench extract Extract Intracellular Metabolites quench->extract analyze LC-MS/MS Analysis extract->analyze data Analyze Mass Isotopomer Distributions analyze->data pathway Confirm Pathway and Fluxes data->pathway

Caption: Workflow for a stable isotope tracing experiment.

Experimental Protocols

Detailed methodologies for the production of this compound and a representative protocol for isotopic labeling studies are provided below.

Protocol 1: Production of this compound in Saccharomyces cerevisiae

This protocol is based on the methods described for engineering yeast to produce this compound from propionate.

1. Strains and Plasmids:

  • Saccharomyces cerevisiae strain CEN.PK113-7D is used as the host.

  • A high-copy expression vector (e.g., pSP-GM2) is used to express the codon-optimized genes for the this compound pathway (ssfE, ssfN, ssfK, ssfJ from Streptomyces sp. SF2575) and a propionyl-CoA carboxylase from Streptomyces coelicolor.

2. Culture Conditions:

  • Yeast transformants are grown in minimal synthetic dextrose (SD) medium with appropriate supplements for plasmid selection.

  • Pre-cultures are grown overnight at 30°C with shaking.

  • Main cultures are inoculated to an OD600 of 0.1 in fresh SD medium.

  • When the culture reaches an OD600 of ~1.0, the medium is supplemented with 1 g/L of propionic acid.

  • Cultures are incubated for an additional 72-96 hours at 30°C with shaking.

3. Metabolite Extraction:

  • A known volume of the yeast culture is centrifuged, and the cell pellet is washed with water.

  • Intracellular metabolites are extracted using a solvent mixture, such as acetonitrile/methanol/water (40:40:20).

  • The extraction is performed at -20°C for 1 hour.

  • The mixture is centrifuged, and the supernatant containing the metabolites is collected.

4. LC-MS/MS Analysis:

  • The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Separation is achieved on a C18 reverse-phase column.

  • Mass spectrometry is performed in positive ion mode, and this compound is identified and quantified using multiple reaction monitoring (MRM) with known standards.

Protocol 2: Representative Isotopic Labeling Study for Tracing the this compound Pathway

While specific isotopic labeling studies for the engineered this compound pathway have not been published, this protocol provides a representative methodology based on established techniques for tracing acyl-CoA metabolism.

1. Labeled Substrate and Culture Conditions:

  • S. cerevisiae expressing the this compound biosynthetic pathway is cultured as described in Protocol 1.

  • Instead of unlabeled propionate, the culture is fed with a stable isotope-labeled precursor, such as [1-¹³C]propionate or uniformly labeled [U-¹³C]isoleucine. Isoleucine catabolism naturally produces propionyl-CoA and acetyl-CoA.

  • The labeled substrate is added to the medium during the exponential growth phase.

  • Samples are collected at various time points after the addition of the labeled substrate to track the incorporation of the label into downstream metabolites.

2. Rapid Quenching and Metabolite Extraction:

  • To accurately capture the metabolic state, the yeast culture is rapidly quenched by mixing with a cold solvent, such as 60% methanol at -40°C, to halt enzymatic activity.

  • The quenched cells are centrifuged at a low temperature, and the cell pellet is washed.

  • Metabolites are extracted from the cell pellet as described in Protocol 1.

3. LC-MS/MS Analysis of Labeled Metabolites:

  • The extracted metabolites are analyzed by LC-MS/MS.

  • The mass spectrometer is operated in full scan mode or using a targeted approach to detect the mass isotopologues of the pathway intermediates (propionyl-CoA, methylmalonyl-CoA, 3-hydroxy-2-methyl-butyryl-CoA) and the final product (this compound).

  • The mass shift corresponding to the incorporation of ¹³C atoms is monitored. For example, the incorporation of one ¹³C atom from [1-¹³C]propionate into propionyl-CoA would result in an M+1 mass isotopologue.

4. Data Analysis and Interpretation:

  • The mass isotopomer distributions (the relative abundance of M+0, M+1, M+2, etc. for each metabolite) are determined.

  • The pattern and extent of label incorporation into the pathway intermediates and the final product over time are analyzed.

  • This data provides direct evidence for the metabolic flux through the engineered pathway and can be used to identify potential bottlenecks or alternative routes.

Concluding Remarks

The heterologous expression of bacterial gene clusters in Saccharomyces cerevisiae has successfully established biosynthetic pathways for the production of this compound. The most effective current strategy involves the direct conversion of angelic acid, yielding significantly higher titers than pathways starting from propionate or methyl-malonate. The elucidation of these pathways has primarily relied on genetic and analytical chemistry techniques.

While direct isotopic labeling studies to trace the carbon flow through these specific engineered pathways have not yet been published, this guide provides a framework for how such powerful experiments can be designed and executed. Isotopic labeling would provide definitive evidence of the pathway's activity and offer deeper insights into the metabolic fluxes, which is essential for further optimizing the production of this compound and its valuable derivatives in microbial hosts. Future research combining genetic engineering with detailed metabolic flux analysis using stable isotopes will be crucial for advancing the bio-based production of these important therapeutic compounds.

References

Functional Characterization of Novel Enzymes in the Angeloyl-CoA Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The biosynthesis of angeloyl-CoA is a critical step in the production of numerous biologically active compounds with therapeutic potential, including anti-inflammatory and anti-cancer agents.[1][2] The limited availability of these compounds from natural sources has driven research into microbial production platforms, such as engineered Saccharomyces cerevisiae.[1][2] This guide provides a comparative analysis of recently characterized enzymes that play a crucial role in the heterologous biosynthesis of this compound, offering a valuable resource for researchers aiming to optimize production pathways.

Performance Comparison of Key Enzymes

The selection of appropriate enzymes is paramount for achieving high yields of this compound. Below is a comparison of different enzymatic approaches that have been successfully implemented.

Enzyme/Pathway ComponentOriginHost OrganismSubstrate(s)Product TiterKey Findings
HlCCL4 Humulus lupulusSaccharomyces cerevisiaeAngelic acid, CoANot specifiedDemonstrates substrate promiscuity with a preference for short-chain fatty acids.[1]
ssf Gene Cluster Streptomyces sp. SF2575Saccharomyces cerevisiaePropionyl-CoA~6.4 mg/L AN-CoAEnables the synthesis of this compound from propionyl-CoA.
Acyl-CoA Synthases Various Plant SpeciesSaccharomyces cerevisiaeAngelic acid, CoA~40 mg/L AN-CoADirect conversion of angelic acid to this compound, resulting in higher titers compared to the ssf pathway from propionyl-CoA.
matB (Methyl-malonyl-CoA synthase) Streptomyces coelicolorSaccharomyces cerevisiaeMethyl-malonateAN-CoA generation without severe growth retardationOvercomes the toxicity associated with propionyl-CoA accumulation by providing an alternative biosynthetic route.
BAHD-acyltransferases Euphorbia peplusNicotiana benthamiana (transient expression)Ingenol, this compoundNot specifiedCatalyzes the transfer of the angeloyl group from this compound to the ingenol scaffold to produce ingenol-3-angelate.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental protocols employed in the functional characterization of these novel enzymes.

Heterologous Expression in Saccharomyces cerevisiae
  • Strain and Plasmid Construction: The gene encoding the enzyme of interest (e.g., HlCCL4, matB, or plant-derived acyl-CoA synthases) is codon-optimized for S. cerevisiae and cloned into a suitable expression vector, typically under the control of a strong constitutive or inducible promoter.

  • Yeast Transformation: The expression plasmids are transformed into a competent S. cerevisiae strain using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

  • Cultivation and Induction: Transformed yeast cells are cultured in an appropriate selective medium. For inducible promoters, the expression of the heterologous enzyme is initiated by the addition of an inducing agent (e.g., galactose) at a specific cell density.

  • Substrate Feeding: For pathways utilizing exogenous substrates like angelic acid or methyl-malonate, these precursors are added to the culture medium.

  • Metabolite Extraction and Analysis: After a defined cultivation period, intracellular metabolites are extracted, and the concentration of this compound is quantified using methods such as high-performance liquid chromatography-mass spectrometry (HPLC-MS).

Transient Expression in Nicotiana benthamiana
  • Gene Cloning: The genes for the BAHD-acyltransferase candidates and an this compound ligase are cloned into a plant expression vector.

  • Agroinfiltration: Agrobacterium tumefaciens is transformed with the expression vectors and subsequently infiltrated into the leaves of N. benthamiana.

  • Substrate Infiltration: The substrates, ingenol and angelic acid, are infiltrated into the agroinfiltrated leaf tissues.

  • Metabolite Extraction and Analysis: After an incubation period, metabolites are extracted from the leaf tissue and analyzed by HPLC-MS to detect the formation of ingenol-3-angelate.

This compound Biosynthetic Pathways

The following diagrams illustrate the different enzymatic strategies for producing this compound.

Angeloyl_CoA_Pathway cluster_propionate Propionyl-CoA Dependent Pathway cluster_angelic_acid Angelic Acid Dependent Pathway cluster_alternative Alternative Pathway to Mitigate Toxicity Propionyl-CoA Propionyl-CoA ssf_cluster_enzymes ssf Gene Cluster Enzymes Propionyl-CoA->ssf_cluster_enzymes Bacterial Pathway Angeloyl-CoA_1 This compound ssf_cluster_enzymes->Angeloyl-CoA_1 Angelic_Acid Angelic_Acid Acyl_CoA_Synthase Plant Acyl-CoA Synthase / HlCCL4 Angelic_Acid->Acyl_CoA_Synthase Direct Ligation Angeloyl-CoA_2 This compound Acyl_CoA_Synthase->Angeloyl-CoA_2 Methyl_malonate Methyl_malonate matB matB (Methyl-malonyl-CoA synthase) Methyl_malonate->matB Methyl_malonyl_CoA Methyl_malonyl_CoA matB->Methyl_malonyl_CoA ssf_cluster_enzymes_2 ssf Gene Cluster Enzymes Methyl_malonyl_CoA->ssf_cluster_enzymes_2 Angeloyl-CoA_3 This compound ssf_cluster_enzymes_2->Angeloyl-CoA_3

Caption: Biosynthetic routes to this compound.

Experimental_Workflow cluster_yeast S. cerevisiae Expression cluster_plant N. benthamiana Transient Expression Gene_Cloning_Yeast Gene Cloning & Vector Construction Yeast_Transformation Yeast Transformation Gene_Cloning_Yeast->Yeast_Transformation Cultivation_Induction Cultivation & Induction Yeast_Transformation->Cultivation_Induction Metabolite_Extraction_Yeast Metabolite Extraction Cultivation_Induction->Metabolite_Extraction_Yeast HPLC_MS_Analysis_Yeast HPLC-MS Analysis Metabolite_Extraction_Yeast->HPLC_MS_Analysis_Yeast Gene_Cloning_Plant Gene Cloning & Vector Construction Agroinfiltration Agroinfiltration Gene_Cloning_Plant->Agroinfiltration Substrate_Infiltration Substrate Infiltration Agroinfiltration->Substrate_Infiltration Metabolite_Extraction_Plant Metabolite Extraction Substrate_Infiltration->Metabolite_Extraction_Plant HPLC_MS_Analysis_Plant HPLC-MS Analysis Metabolite_Extraction_Plant->HPLC_MS_Analysis_Plant

Caption: Experimental workflows for enzyme characterization.

References

Comparing the efficiency of different Angeloyl-CoA biosynthetic routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Angeloyl-CoA is a key precursor for the synthesis of numerous valuable natural products, including angelates with promising therapeutic properties such as anti-inflammatory and anti-cancer effects.[1][2][3] The limited availability of these compounds from natural sources has spurred the development of microbial biosynthesis platforms. This guide provides a comparative analysis of different engineered biosynthetic routes for the production of this compound, with a focus on their efficiencies and the underlying experimental methodologies.

Comparison of this compound Biosynthetic Efficiencies

The following table summarizes the quantitative data from key studies on the microbial production of this compound in the model organism Saccharomyces cerevisiae.

Biosynthetic RouteKey Enzymes/GenesPrecursor(s)Host OrganismTiter (mg/L)Reference
Route 1: Bacterial ssf Pathway ssfE, ssfN, ssfK, ssfJ from Streptomyces sp. SF2575; prpE from Salmonella enterica or pccB from Streptomyces coelicolorPropionic AcidSaccharomyces cerevisiae~5.0 - 6.4[1][2]
Route 2: Methyl-malonate Feeding matB from Streptomyces coelicolor; ssfN, ssfK, ssfJ from Streptomyces sp. SF2575Methyl-malonateSaccharomyces cerevisiae~1.5
Route 3: Direct Ligation of Angelic Acid Acyl-CoA Ligases (e.g., from Euphorbia peplus or Humulus lupulus)Angelic AcidSaccharomyces cerevisiae~40
Route 4: L-Isoleucine Degradation (Theoretical) Isoleucine degradation pathway enzymes; Putative Tiglyl-CoA isomeraseL-IsoleucineNot yet demonstratedNot available

Detailed Analysis of Biosynthetic Routes

Route 1: The Bacterial ssf Pathway from Propionyl-CoA

This route utilizes a heterologous pathway derived from the ssf gene cluster of Streptomyces sp. SF2575, expressed in S. cerevisiae. The pathway starts with the conversion of exogenously fed propionic acid to propionyl-CoA.

Pathway Overview: Propionic Acid → Propionyl-CoA → Methylmalonyl-CoA → 2-Methyl-acetoacetyl-CoA → 3-Hydroxy-2-methyl-butyryl-CoA → this compound

Initial experiments expressing the core ssf genes (ssfN, ssfK, ssfJ) and a propionyl-CoA synthase (ssfE) resulted in this compound titers of approximately 5 mg/L. Further optimization, which involved replacing the Streptomyces sp. propionyl-CoA carboxylase with a more efficient carboxylase from Streptomyces coelicolor, increased the titer to 6.4 mg/L.

Diagram of the Bacterial ssf Pathway:

ssf_pathway cluster_input Exogenous Feed cluster_pathway Engineered Pathway in S. cerevisiae Propionic_Acid Propionic Acid Propionyl_CoA Propionyl-CoA Propionic_Acid->Propionyl_CoA prpE Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA pccB Angeloyl_CoA This compound Methylmalonyl_CoA->Angeloyl_CoA ssfN, ssfK, ssfJ

Bacterial ssf pathway for this compound production.
Route 2: Methyl-malonate Feeding Pathway

To bypass potential toxicity issues associated with propionic acid feeding, an alternative strategy involves the direct conversion of methyl-malonate to methylmalonyl-CoA. This is achieved by expressing the malonyl/methylmalonyl-CoA ligase (matB) from Streptomyces coelicolor in S. cerevisiae. The resulting methylmalonyl-CoA then enters the downstream section of the ssf pathway.

Pathway Overview: Methyl-malonate → Methylmalonyl-CoA → 2-Methyl-acetoacetyl-CoA → 3-Hydroxy-2-methyl-butyryl-CoA → this compound

This approach yielded this compound titers of approximately 1.5 mg/L. While this titer is lower than that achieved with propionate feeding, it demonstrates a viable alternative for precursor supply.

Diagram of the Methyl-malonate Feeding Pathway:

matB_pathway cluster_input Exogenous Feed cluster_pathway Engineered Pathway in S. cerevisiae Methylmalonate Methyl-malonate Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonate->Methylmalonyl_CoA matB Angeloyl_CoA This compound Methylmalonyl_CoA->Angeloyl_CoA ssfN, ssfK, ssfJ

Methyl-malonate feeding pathway for this compound synthesis.
Route 3: Direct Ligation of Angelic Acid

The most efficient route demonstrated to date involves the direct conversion of exogenously supplied angelic acid to this compound. This is accomplished by expressing promiscuous acyl-CoA ligases from plant sources in S. cerevisiae.

Pathway Overview: Angelic Acid → this compound

By screening various acyl-CoA ligases, researchers identified enzymes from plants like Euphorbia peplus and Humulus lupulus that can efficiently utilize angelic acid as a substrate. This single-step conversion resulted in a significantly higher titer of approximately 40 mg/L.

Diagram of the Direct Ligation Pathway:

direct_ligation_pathway cluster_input Exogenous Feed cluster_pathway Engineered Pathway in S. cerevisiae Angelic_Acid Angelic Acid Angeloyl_CoA This compound Angelic_Acid->Angeloyl_CoA Acyl-CoA Ligase (e.g., from E. peplus) isoleucine_pathway cluster_endogenous Endogenous Metabolism cluster_pathway Potential Engineered Pathway L_Isoleucine L-Isoleucine Tiglyl_CoA Tiglyl-CoA L_Isoleucine->Tiglyl_CoA Isoleucine Degradation Pathway Angeloyl_CoA This compound Tiglyl_CoA->Angeloyl_CoA Putative Tiglyl-CoA Isomerase (enzyme unknown) experimental_workflow cluster_cloning Strain Engineering cluster_cultivation Cultivation & Production cluster_analysis Analysis Plasmid_Construction Plasmid Construction (Gene Synthesis & Cloning) Yeast_Transformation Yeast Transformation Plasmid_Construction->Yeast_Transformation Inoculation Inoculation of Engineered Yeast Yeast_Transformation->Inoculation Cultivation Cultivation (with precursor feeding) Inoculation->Cultivation Metabolite_Extraction Metabolite Extraction from Yeast Cells Cultivation->Metabolite_Extraction HPLC_Analysis HPLC-UV/MS Analysis Metabolite_Extraction->HPLC_Analysis Quantification Quantification of This compound HPLC_Analysis->Quantification

References

Illuminating the Path to Angelate Formation: A Comparative Guide to In Planta Validation of Angeloyl-CoA's Role

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the biosynthesis of angelate esters in plants is crucial for harnessing their therapeutic potential. While the complete in planta validation of the pathway remains an active area of research, this guide provides a comprehensive overview of the current understanding of angeloyl-CoA's central role and compares the experimental approaches available for its definitive validation.

The angelic acid moiety is a key component of numerous biologically active natural products, contributing to their anti-inflammatory and anti-cancer properties. The biosynthesis of these angelate esters in plants is believed to proceed through the activation of angelic acid to this compound, which then serves as a donor for an acylation reaction. This guide details the proposed metabolic pathway, compares the key enzymes involved, and provides detailed experimental protocols to empower researchers to validate these steps within the plant system.

The Proposed Biosynthetic Pathway of Angelate Esters

The formation of angelate esters in plants is hypothesized to originate from the branched-chain amino acid L-isoleucine. The proposed pathway involves the degradation of L-isoleucine to tiglyl-CoA, which is then thought to be converted to this compound. This activated this compound is subsequently utilized by an acyltransferase to esterify a recipient alcohol molecule, forming the final angelate ester.

Angelate_Biosynthesis cluster_isoleucine_degradation Isoleucine Degradation cluster_angelate_formation Angelate Formation L-Isoleucine L-Isoleucine Tiglyl-CoA Tiglyl-CoA L-Isoleucine->Tiglyl-CoA Multiple Enzymatic Steps This compound This compound Tiglyl-CoA->this compound Isomerase (Hypothetical) Angelate Ester Angelate Ester This compound->Angelate Ester Acyltransferase + Alcohol Acceptor Angelic Acid Angelic Acid Angelic Acid->this compound Acyl-CoA Ligase

Figure 1: Proposed biosynthetic pathway of angelate esters in plants.

Key Enzymes in Angelate Ester Biosynthesis: A Comparative Overview

Two primary enzyme families are critical for the final steps of angelate ester formation: Acyl-CoA ligases and Acyltransferases. While specific enzymes for angelate biosynthesis in plants are yet to be definitively identified and characterized in planta, studies on homologous enzymes provide a strong foundation for their validation.

Enzyme ClassFunctionKnown Examples & Substrate Specificity (from heterologous systems or related pathways)Potential for Angelate Biosynthesis
Acyl-CoA Ligases Catalyze the formation of a thioester bond between a carboxylic acid and Coenzyme A.- HlCCL4 from Humulus lupulus : Shown to accept angelic acid as a substrate to form this compound in yeast.[1] - StCCL from Solanum tuberosum : A predicted acyl-activating enzyme also capable of utilizing angelic acid in yeast.[1]High. Plant-derived acyl-CoA ligases have demonstrated the ability to activate angelic acid, a crucial step for its incorporation into esters.
BAHD Acyltransferases A large family of plant-specific acyltransferases that utilize acyl-CoA donors to acylate a wide range of acceptor molecules.- BEBT from Clarkia breweri : Catalyzes the formation of benzylbenzoate from benzoyl-CoA and benzyl alcohol, but exhibits broad substrate specificity with other alcohols and acyl-CoAs.[2] - TAT and DBAT from Taxus cuspidata : Involved in the acetylation and benzoylation of taxol precursors.[2]High. The promiscuity of some BAHD family members makes them strong candidates for catalyzing the transfer of the angeloyl group from this compound to various alcohol acceptors.

Experimental Workflow for In Planta Validation

Validating the role of a candidate gene in angelate biosynthesis in planta requires a systematic approach. The following workflow outlines the key steps, from candidate gene identification to metabolic analysis of transgenic plants.

In_Planta_Validation_Workflow cluster_gene_discovery Gene Discovery & Cloning cluster_heterologous Heterologous Expression & In Vitro Assay cluster_in_planta In Planta Functional Analysis A Candidate Gene Identification (e.g., from transcriptome data) B Gene Cloning into Expression Vector A->B C Expression in E. coli or Yeast B->C F Plant Transformation (e.g., Agrobacterium-mediated) B->F D Protein Purification C->D E Enzyme Activity Assay (with angelic acid/angeloyl-CoA) D->E E->F Confirms Function G Generation of Transgenic Lines (Overexpression or Knockout/RNAi) F->G H Metabolite Extraction from Transgenic & Wild-Type Plants G->H I Metabolic Profiling (GC-MS or LC-MS) H->I J Quantitative Comparison of Angelate Ester Levels I->J

Figure 2: Experimental workflow for in planta validation.

Detailed Experimental Protocols

Heterologous Expression and In Vitro Characterization of a Candidate Acyl-CoA Ligase

Objective: To determine if a candidate plant enzyme can activate angelic acid to this compound.

Methodology:

  • Gene Cloning: The coding sequence of the candidate acyl-CoA ligase is amplified from plant cDNA and cloned into an appropriate expression vector (e.g., pET vector for E. coli or a yeast expression vector).

  • Heterologous Expression: The expression vector is transformed into a suitable host strain (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae). Protein expression is induced under optimized conditions (e.g., IPTG for E. coli or galactose for yeast).

  • Protein Purification: The cells are harvested and lysed. The recombinant protein is purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Enzyme Assay: The purified enzyme is incubated in a reaction mixture containing angelic acid, ATP, MgCl2, and Coenzyme A in a suitable buffer (e.g., Tris-HCl, pH 7.5).

  • Product Detection: The formation of this compound is monitored by reverse-phase HPLC or LC-MS. The product can be identified by comparing its retention time and mass spectrum with an authentic standard.

In Planta Functional Analysis via Agrobacterium-mediated Transformation

Objective: To investigate the effect of overexpressing or silencing a candidate gene on the accumulation of angelate esters in a plant system.

Methodology:

  • Vector Construction: The candidate gene is cloned into a plant transformation vector under the control of a strong constitutive promoter (e.g., CaMV 35S) for overexpression, or an RNAi construct is created for gene silencing.

  • Agrobacterium Transformation: The constructed vector is introduced into Agrobacterium tumefaciens.

  • Plant Transformation: The engineered Agrobacterium is used to transform plant tissues (e.g., leaf discs of Nicotiana benthamiana or floral dip of Arabidopsis thaliana).

  • Selection and Regeneration of Transgenic Plants: Transformed tissues are selected on a medium containing an appropriate antibiotic or herbicide, and whole plants are regenerated.

  • Confirmation of Transgene Expression: The expression of the transgene in the T1 and subsequent generations is confirmed by RT-PCR or qRT-PCR.

Metabolic Profiling of Angelate Esters

Objective: To quantify and compare the levels of angelate esters in transgenic and wild-type plants.

Methodology:

  • Metabolite Extraction: Plant tissue (e.g., leaves) is flash-frozen in liquid nitrogen and ground to a fine powder. Metabolites are extracted using a suitable solvent system (e.g., methanol/chloroform/water).

  • Sample Preparation: The extract is dried and may be derivatized (e.g., silylation for GC-MS analysis) to improve volatility and thermal stability.

  • GC-MS or LC-MS Analysis: The prepared samples are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The resulting chromatograms and mass spectra are analyzed to identify and quantify angelate esters. Comparison of the peak areas or concentrations of these compounds between transgenic and wild-type plants will reveal the impact of the genetic modification.

By employing these comparative approaches and detailed protocols, researchers can systematically validate the genes and enzymes involved in this compound and angelate ester biosynthesis in planta, paving the way for the metabolic engineering of these valuable compounds.

References

A Researcher's Guide to Comparing the Substrate Specificity of Short-Chain Acyl-CoA Producing Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the substrate specificity of enzymes that produce acyl-Coenzyme A (acyl-CoA) thioesters is critical for applications ranging from metabolic engineering to the development of novel therapeutics. The activation of carboxylic acids to their corresponding acyl-CoAs is a pivotal step in numerous metabolic pathways. Enzymes such as acyl-CoA synthetases (ACS) and ligases catalyze this reaction, and their substrate preferences dictate the flow of metabolites into these pathways. This guide provides a comparative analysis of the substrate specificity of two such enzymes, detailed experimental protocols for their characterization, and visualizations of the underlying biochemical processes.

Comparative Analysis of Substrate Specificity

The substrate specificity of acyl-CoA producing enzymes is typically evaluated by measuring their kinetic parameters (Km, kcat, and kcat/Km) with a variety of potential substrates. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate. The catalytic efficiency (kcat/Km) is the most effective measure for comparing the preference of an enzyme for different substrates.

Below is a comparison of the kinetic parameters for two acyl-CoA synthetases from different organisms with a range of short-chain carboxylic acid substrates.

Table 1: Comparison of Kinetic Parameters for Acyl-CoA Synthetases

SubstratePseudomonas putida Fatty Acyl-CoA Synthetase (FadD)[1][2]Engineered Alcaligenes sp. Acetyl-CoA Synthetase (atACS TrpGly Mutant)[3]
Km (mM) kcat (s-1)
Acetate (C2)4.0-
Propionate (C3)--
Butyrate (C4)--
Valerate (C5)--
Hexanoate (C6)--
Heptanoate (C7)--
Octanoate (C8)--

Note: Data for P. putida FadD was presented with Km values for acetate, CoA, and ATP, and showed broad substrate specificity for aliphatic and aromatic compounds, though specific kcat values for short-chain fatty acids were not provided in the abstract.[2] The atACS TrpGly mutant data is derived from a study on altering substrate specificity.[3]

From the available data, the engineered atACS TrpGly mutant demonstrates a broad substrate range for short-chain fatty acids, with the highest catalytic efficiency for butyrate. The P. putida FadD also exhibits broad specificity, being active on both aliphatic and aromatic substrates.

Experimental Protocols

A robust and widely used method for determining the kinetic parameters of acyl-CoA synthetases is the continuous spectrophotometric enzyme-coupled assay. This assay links the production of AMP or pyrophosphate (PPi) from the acyl-CoA synthetase reaction to a change in absorbance.

Protocol: Continuous Spectrophotometric Enzyme-Coupled Assay

This protocol is adapted from methods described for the characterization of acetyl-CoA synthetases and other adenylate-forming enzymes.

1. Principle:

The acyl-CoA synthetase reaction produces AMP and PPi. The production of AMP can be coupled to the oxidation of NADH through the sequential action of myokinase (MK), pyruvate kinase (PK), and lactate dehydrogenase (LDH). The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.

  • Reaction 1 (Acyl-CoA Synthetase): Carboxylic Acid + ATP + CoA → Acyl-CoA + AMP + PPi

  • Reaction 2 (Myokinase): AMP + ATP → 2 ADP

  • Reaction 3 (Pyruvate Kinase): 2 ADP + 2 Phosphoenolpyruvate → 2 ATP + 2 Pyruvate

  • Reaction 4 (Lactate Dehydrogenase): 2 Pyruvate + 2 NADH + 2 H+ → 2 Lactate + 2 NAD+

2. Reagents and Materials:

  • Purified acyl-CoA synthetase enzyme

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5

  • Substrates: Stock solutions of various carboxylic acids (e.g., angelic acid, tiglic acid, crotonic acid, acetate, propionate, butyrate)

  • ATP solution: 100 mM

  • CoA solution: 10 mM

  • MgCl2 solution: 1 M

  • Phosphoenolpyruvate (PEP) solution: 50 mM

  • NADH solution: 10 mM

  • Coupling enzymes: Myokinase (MK), Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH) in a suitable buffer (e.g., 50% glycerol)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm and maintaining a constant temperature.

3. Assay Procedure:

  • Prepare the reaction mixture: For a 200 µL final reaction volume, prepare a master mix containing the assay buffer, MgCl2 (final concentration 5-10 mM), ATP (final concentration 2-5 mM), CoA (final concentration 0.5-1 mM), PEP (final concentration 1-2 mM), NADH (final concentration 0.2-0.4 mM), and the coupling enzymes (saturating amounts).

  • Substrate Titration: To determine the Km for a specific carboxylic acid, vary its concentration in the wells of the microplate while keeping the concentrations of ATP and CoA constant (ideally at saturating levels). A typical concentration range for the carboxylic acid substrate could be from 0.1 to 10 times the expected Km.

  • Enzyme Addition: Initiate the reaction by adding a small volume of the purified acyl-CoA synthetase to each well. The amount of enzyme should be sufficient to produce a linear decrease in absorbance over a few minutes.

  • Kinetic Measurement: Immediately after adding the enzyme, place the microplate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1). Remember to account for the stoichiometry (2 moles of NADH are oxidized per mole of acyl-CoA formed).

    • Plot the initial velocities against the substrate concentrations.

    • Fit the data to the Michaelis-Menten equation (v0 = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the Km and Vmax values.

    • Calculate kcat from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

    • Repeat the procedure for each carboxylic acid substrate to be tested.

Visualizations

Biochemical Pathway

The activation of a carboxylic acid to an acyl-CoA by an acyl-CoA synthetase is a two-step process. First, the carboxylate attacks the α-phosphate of ATP to form an acyl-adenylate intermediate and release pyrophosphate. In the second step, the thiol group of Coenzyme A attacks the acyl-adenylate, forming the acyl-CoA thioester and releasing AMP.

Acyl_CoA_Synthesis cluster_step1 Step 1: Adenylation cluster_step2 Step 2: Thioesterification Carboxylic_Acid Carboxylic Acid Acyl_Adenylate Acyl-Adenylate Intermediate Carboxylic_Acid->Acyl_Adenylate ATP ATP ATP->Acyl_Adenylate PPi PPi Acyl_Adenylate->PPi CoA Coenzyme A Acyl_CoA Acyl-CoA CoA->Acyl_CoA AMP AMP Acyl_CoA->AMP Acyl_Adenylate_2->Acyl_CoA Enzyme Acyl-CoA Synthetase

Caption: General two-step reaction mechanism of Acyl-CoA Synthetase.

Experimental Workflow

The process of comparing the substrate specificity of acyl-CoA producing enzymes follows a structured workflow, from enzyme preparation to kinetic analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Enzyme Expression & Purification B Prepare Substrate Stocks C Prepare Assay Reagents D Assemble Reaction Mixtures in Microplate C->D E Initiate Reaction with Enzyme D->E F Monitor Reaction Kinetics (Absorbance at 340 nm) E->F G Calculate Initial Velocities F->G H Plot Velocity vs. Substrate Concentration G->H I Fit Data to Michaelis-Menten Equation H->I J Determine Km, Vmax, kcat I->J K Compare Catalytic Efficiencies (kcat/Km) J->K

Caption: Workflow for comparing enzyme substrate specificity.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Angeloyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized biochemicals like Angeloyl-CoA are paramount to ensuring laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, drawing from established protocols for handling reactive thioester compounds.

Core Safety & Handling Principles

Quantitative Data Summary

Due to the specialized nature of this compound, extensive quantitative data on its specific toxicity and environmental impact are not widely published. However, the following table summarizes key chemical information relevant to its handling and disposal, based on the general properties of thioesters and Coenzyme A derivatives.

PropertyValue/InformationSource/Justification
Chemical Family Thioester, Coenzyme A esterGeneral chemical knowledge
Reactivity Susceptible to hydrolysis, especially at higher pH. The thioester bond is a high-energy bond.
Known Hazards Based on related compounds, potential for skin and eye irritation. Inhalation of aerosols should be avoided.Inferred from SDS of related chemicals
Primary Degradation Pathway Hydrolysis to Angelic Acid and Coenzyme A.Based on general thioester chemistry

Experimental Protocol: Chemical Inactivation and Disposal

The recommended procedure for the disposal of this compound involves chemical inactivation through hydrolysis, followed by disposal as hazardous waste in accordance with institutional and local regulations. This two-step process ensures that the reactive thioester is neutralized before it enters the waste stream.

Materials:

  • This compound waste solution

  • Sodium hydroxide (NaOH) solution (1 M)

  • Hydrochloric acid (HCl) solution (1 M) for neutralization

  • pH indicator strips or a calibrated pH meter

  • Appropriate waste container, clearly labeled

Procedure:

  • Preparation: Conduct all steps within a certified chemical fume hood. Ensure all necessary PPE is worn correctly.

  • Alkaline Hydrolysis:

    • To the aqueous solution of this compound waste, slowly add 1 M sodium hydroxide solution while stirring.

    • Monitor the pH of the solution using pH strips or a pH meter. Continue adding NaOH until the pH is between 12 and 13.

    • Allow the solution to stir at room temperature for at least 2 hours to ensure complete hydrolysis of the thioester bond. This reaction will break down this compound into the less reactive angelate and Coenzyme A.

  • Neutralization:

    • After the hydrolysis period, carefully neutralize the solution by slowly adding 1 M hydrochloric acid.

    • Monitor the pH closely, aiming for a final pH between 6 and 8.

  • Disposal:

    • The neutralized solution should be transferred to a clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

    • Dispose of the container through your institution's official chemical waste disposal program. Ensure compliance with all local, state, and federal regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the safe disposal of this compound.

cluster_prep Preparation cluster_hydrolysis Chemical Inactivation cluster_neutralization Neutralization cluster_disposal Final Disposal A Don PPE (Goggles, Lab Coat, Gloves) B Work in Fume Hood C Add 1M NaOH to This compound Waste B->C Start Procedure D Adjust pH to 12-13 C->D E Stir for 2 hours D->E F Slowly Add 1M HCl E->F Hydrolysis Complete G Adjust pH to 6-8 F->G H Transfer to Labeled Hazardous Waste Container G->H Neutralization Complete I Dispose via Institutional Chemical Waste Program H->I

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Angeloyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Angeloyl-CoA. The following procedural guidance is designed to answer key operational questions and ensure the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

Given the nature of this compound as a biologically active molecule, it should be handled with care to avoid contact and inhalation. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

Equipment Specification Purpose
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standard.[1]To protect the eyes from splashes of solutions containing the compound.
Face shield (in addition to goggles).[1]Recommended when there is a significant risk of splashing, explosion, or when handling larger quantities.[1][2]
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile).[1]To provide a barrier against skin contact. Gloves should be inspected for integrity before each use.
Double-gloving.Recommended when handling concentrated solutions or for prolonged procedures to minimize the risk of exposure.
Body Protection Fully-buttoned laboratory coat.To protect skin and personal clothing from contamination.
Chemical-resistant apron.Recommended when handling larger quantities or when there is a higher risk of splashes.
Respiratory Protection Work should be conducted in a certified chemical fume hood.To prevent the inhalation of any aerosols or particulates that may be generated.
NIOSH-approved respirator.May be required if work cannot be conducted in a fume hood, based on a formal risk assessment.
Footwear Closed-toe shoes.To protect the feet from potential spills.

Operational Plan: Handling and Reconstitution

A structured approach is essential when working with a compound like this compound. The following protocol outlines a general workflow for its safe handling.

1. Preparation and Planning:

  • Obtain and Review Safety Information: Before beginning any work, obtain and thoroughly review all available safety information from the manufacturer.

  • Designate a Workspace: All handling of this compound should take place in a designated area within a certified chemical fume hood.

  • Prepare a Spill Kit: Ensure that a spill kit appropriate for biochemicals is readily accessible.

2. Reconstitution and Aliquoting:

  • Pre-label Tubes: Before opening the primary container, prepare and clearly label all necessary vials for aliquoting.

  • Controlled Environment: Perform reconstitution and aliquoting within the chemical fume hood to minimize inhalation exposure.

  • Use Appropriate Solvents: Utilize solvents as specified by the manufacturer or experimental protocol.

  • Avoid Aerosol Generation: When dissolving the compound, do so gently to avoid the creation of aerosols.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation:

    • Solid Waste: All disposable items that have come into contact with this compound (e.g., pipette tips, microfuge tubes, gloves, absorbent paper) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Liquid Waste: Unused solutions and experimental liquid waste containing this compound should be collected in a separate, clearly labeled, and sealed hazardous waste bottle.

  • Decontamination:

    • Wipe down the work area within the fume hood with a suitable deactivating solution or 70% ethanol after completing work.

    • All non-disposable equipment that came into contact with the compound should be thoroughly decontaminated according to your institution's established procedures.

  • Institutional Guidelines: All waste must be disposed of in accordance with local, state, and federal regulations, following your institution's hazardous waste management program.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Angeloyl_CoA_Handling_Workflow cluster_prep Preparation & Planning cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep1 Review Safety Info prep2 Designate Fume Hood Workspace prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Reconstitute & Aliquot in Fume Hood handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Segregate Solid & Liquid Waste handle3->clean1 clean2 Decontaminate Workspace & Equipment clean1->clean2 clean3 Dispose of Waste via Institutional Protocol clean2->clean3

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.